molecular formula C20H27N3O4S B612170 ST7612AA1

ST7612AA1

Numéro de catalogue: B612170
Poids moléculaire: 405.5 g/mol
Clé InChI: QGYPCQAYENIOOF-DLBZAZTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ST7612AA1 is a new and potent HDCA inhibitor with potential anticancer activity. This compound showed an in vitro activity in the nanomolar range associated with a remarkable in vivo antitumor activity, highly competitive with the most potent HDAC inhibitors, currently under clinical trials.

Propriétés

Formule moléculaire

C20H27N3O4S

Poids moléculaire

405.5 g/mol

Nom IUPAC

S-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl] ethanethioate

InChI

InChI=1S/C20H27N3O4S/c1-14(24)28-13-7-3-6-10-16(19(26)21-15-8-4-2-5-9-15)23-20(27)17-11-12-18(25)22-17/h2,4-5,8-9,16-17H,3,6-7,10-13H2,1H3,(H,21,26)(H,22,25)(H,23,27)/t16-,17+/m0/s1

Clé InChI

QGYPCQAYENIOOF-DLBZAZTESA-N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ST7612AA1;  ST 7612AA1;  ST7612AA1.

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Action of ST7612AA1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST7612AA1 is a novel, orally bioavailable small molecule that functions as a potent pan-histone deacetylase (HDAC) inhibitor. It is a prodrug that is rapidly converted in vivo to its active metabolite, ST7464AA1. This technical guide delineates the core mechanism of action of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing the associated signaling pathways. The primary mode of action of this compound is the inhibition of Class I and Class II HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modulation results in the transcriptional regulation of genes involved in critical cellular processes, ultimately leading to anti-tumor effects, including cell cycle arrest and apoptosis.

Pharmacokinetics and Prodrug Conversion

This compound is a thioacetate-ω(γ-lactam amide) derivative designed for oral administration. Pharmacokinetic analyses in mice have confirmed its nature as a prodrug.[1][2] Following oral dosing, this compound is rapidly absorbed and systemically converted into its active form, ST7464AA1, a thiol-based compound.[1][2] The parent compound, this compound, is not detectable in plasma, indicating efficient and complete conversion to the active moiety.[1]

Core Mechanism: Pan-HDAC Inhibition

The active metabolite, ST7464AA1, exerts its pharmacological effect by potently inhibiting the activity of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins, playing a crucial role in the epigenetic regulation of gene expression.

ST7464AA1 is a pan-HDAC inhibitor, demonstrating activity against various Class I and Class II HDAC isoforms in the low nanomolar range. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and facilitating the transcription of previously silenced tumor suppressor genes. Furthermore, the inhibition of HDACs affects the acetylation status and function of numerous non-histone proteins involved in key cellular processes.

Impact on Histone Acetylation

Treatment of cancer cells with this compound leads to a significant increase in the acetylation of histone proteins. Western blot analysis of HCT116 colon carcinoma xenografts from mice treated with this compound showed a strong induction of pan-H3 acetylation. The compound was found to be highly potent in increasing histone H4 acetylation, with an IC50 value of 4.8 nM in NCI-H460 non-small cell lung cancer (NSCLC) cells. This effect on histone acetylation occurs at concentrations lower than those required for cytotoxic effects, highlighting the high affinity of its active form for the catalytic site of HDAC isoforms.

Modulation of Non-Histone Protein Acetylation

This compound also induces the hyperacetylation of non-histone proteins, which contributes to its anti-tumor activity. A key target in this regard is α-tubulin, a substrate of HDAC6. Increased acetylation of α-tubulin was observed in tumor cells treated with this compound, with an IC50 of 200 nM in NCI-H460 cells. Another important non-histone target is the chaperone protein HSP90. Treatment with this compound leads to a dramatic decrease in HSP90 protein levels, likely due to its hyperacetylation, which is paralleled by a significant increase in HSP70 levels.

Downstream Cellular Effects

The inhibition of HDACs by this compound triggers a cascade of downstream events that collectively contribute to its anti-neoplastic properties across a broad range of solid and hematological malignancies.

Transcriptional Regulation

The primary consequence of HDAC inhibition is the alteration of gene expression. This compound modulates the transcription of genes involved in several key cellular processes, including:

  • Cell Cycle Regulation: Induction of cell cycle arrest.

  • DNA Damage Checkpoints: Activation of pathways that halt cell proliferation in response to DNA damage.

  • Immune Response: Modulation of genes involved in the immune recognition of tumor cells.

  • Cell Adhesion and Epithelial-to-Mesenchymal Transition (EMT): Regulation of genes that control cell-cell interactions and metastasis.

Inhibition of Cell Proliferation

This compound demonstrates potent antiproliferative effects across a wide panel of human tumor cell lines derived from both solid and hematologic cancers. The IC50 values for cell proliferation inhibition typically range from 43 to 500 nmol/L.

Induction of Apoptosis

In addition to inhibiting proliferation, this compound actively induces programmed cell death (apoptosis) in cancer cells. This is a critical component of its therapeutic efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound and its active metabolite, ST7464AA1.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell Line OriginIC50 Range (nmol/L)
Epithelial Cancers (Lung, Breast, Colon, Ovarian)43 - 500
Leukemias and Lymphomas43 - 500
Mature B cell Lymphomas46 - 2664 (Median: 375)

Table 2: In Vitro HDAC Inhibitory Activity of this compound/ST7464AA1

TargetCell LineIC50 (nM)
Histone H4 AcetylationNCI-H4604.8
α-tubulin AcetylationNCI-H460200
HDAC1-13 (mean)
HDAC2-78
HDAC3-4 (mean)
HDAC6-4 (mean)
HDAC8-281
HDAC10-13 (mean)
HDAC11-13 (mean)

Experimental Protocols

Western Blot Analysis for Protein Acetylation and Expression
  • Cell Culture and Treatment: Human tumor cell lines (e.g., NCI-H460 NSCLC) were cultured under standard conditions. Cells were exposed to varying concentrations of this compound for a specified duration (e.g., 3 hours).

  • Protein Extraction: Whole-cell lysates were prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for acetylated histone H3, acetylated α-tubulin, total histone H3, total α-tubulin, HSP90, HSP70, and a loading control (e.g., actin). Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands was quantified using densitometry software.

Real-Time Quantitative PCR (qPCR) for Gene Expression Analysis
  • Tumor Xenograft Collection: HCT-116 tumor xenografts were collected from mice 24 hours after the last oral administration of this compound or vehicle.

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the tumor samples, and its quality and quantity were assessed. First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR was performed using a SYBR Green-based detection method with specific primer sets for the genes of interest. The expression levels were normalized to a housekeeping gene (e.g., cyclophilin A).

  • Data Analysis: The relative changes in gene expression were calculated and presented as fold change over the vehicle-treated control group.

Visualizations

Signaling Pathway of this compound

ST7612AA1_Mechanism_of_Action cluster_extracellular Extracellular/Systemic cluster_intracellular Intracellular cluster_substrates HDAC Substrates cluster_effects Downstream Effects This compound This compound (Prodrug) Oral Administration ST7464AA1 ST7464AA1 (Active Drug) This compound->ST7464AA1 Rapid Conversion HDACs HDACs (Class I & II) ST7464AA1->HDACs Inhibition Acetylation_H Histone Hyperacetylation Acetylation_NH Non-Histone Hyperacetylation Histones Histones HDACs->Histones Deacetylation NonHistones Non-Histone Proteins (e.g., α-tubulin, HSP90) HDACs->NonHistones Deacetylation Chromatin Open Chromatin Structure Acetylation_H->Chromatin Gene_Expression Altered Gene Expression Acetylation_NH->Gene_Expression Chromatin->Gene_Expression Cellular_Outcomes Anti-Tumor Effects (Cell Cycle Arrest, Apoptosis) Gene_Expression->Cellular_Outcomes

Caption: Mechanism of action of this compound from prodrug conversion to cellular outcomes.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start: Tumor Cells treatment Treatment with this compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Electrotransfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End: Protein Acetylation Data analysis->end

Caption: Workflow for determining protein acetylation levels via Western Blot.

References

ST7612AA1: A Pan-HDAC Inhibitor for Advanced Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ST7612AA1 is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical antitumor activity across a broad range of solid and hematological malignancies. As a prodrug of the potent thiol-based inhibitor ST7464AA1, this compound offers a promising therapeutic strategy by targeting the epigenetic machinery of cancer cells. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols for its evaluation, and visualizing its impact on critical cellular signaling pathways.

Introduction to this compound

This compound, a thioacetate-ω(γ-lactam amide) derivative, is a second-generation, orally administered pan-HDAC inhibitor.[1] It belongs to a class of synthetic thio-ω(lactam-carboxamide) derivatives designed to overcome limitations of earlier HDAC inhibitors.[2][3] A key feature of this compound is its nature as a prodrug, which is rapidly absorbed and converted in vivo to its active metabolite, ST7464AA1.[1] This active form is a potent, thiol-based inhibitor that chelates the zinc ion in the active site of HDAC enzymes.[2]

The rationale for developing pan-HDAC inhibitors like this compound lies in the widespread dysregulation of HDACs in cancer. HDACs are a class of enzymes that remove acetyl groups from histones and other non-histone proteins, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes and promoting cell proliferation and survival. By inhibiting multiple HDAC isoforms, pan-HDAC inhibitors can restore the balance of protein acetylation, leading to the reactivation of silenced genes and subsequent anti-tumor effects, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.

Mechanism of Action

This compound exerts its anticancer effects through the inhibition of multiple HDAC enzymes by its active metabolite, ST7464AA1. This pan-inhibitory profile allows it to modulate the acetylation status of a wide range of histone and non-histone proteins, thereby impacting numerous cellular processes critical for cancer cell survival and proliferation.

HDAC Inhibition Profile

The active metabolite of this compound, ST7464AA1, is a potent inhibitor of both Class I and Class II HDACs. This broad activity is crucial for its efficacy against a variety of tumor types.

HDAC_Inhibition This compound This compound (Prodrug) ST7464AA1 ST7464AA1 (Active Drug) This compound->ST7464AA1 Metabolic Conversion HDACs HDAC Enzymes (Class I & II) ST7464AA1->HDACs Inhibition Acetylation Increased Acetylation ST7464AA1->Acetylation Histones Histones HDACs->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., p53, Tubulin, HSP90) HDACs->NonHistone Deacetylation Histones->Acetylation NonHistone->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cellular_Effects Anti-Tumor Effects Gene_Expression->Cellular_Effects

Downstream Cellular Effects

The inhibition of HDACs by ST7464AA1 leads to the hyperacetylation of histone and non-histone proteins, triggering a cascade of events that culminate in anti-tumor activity. These effects include:

  • Cell Cycle Arrest: Increased acetylation of histones can lead to the transcriptional activation of cell cycle inhibitors, such as p21, resulting in cell cycle arrest, primarily at the G1/S and G2/M phases.

  • Induction of Apoptosis: this compound induces apoptosis through both intrinsic and extrinsic pathways. This is mediated by the altered expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.

  • Modulation of Key Signaling Pathways: this compound has been shown to affect critical cancer-related signaling pathways, including the NF-κB pathway.

Quantitative Preclinical Data

The preclinical efficacy of this compound and its active metabolite ST7464AA1 has been extensively evaluated in a variety of in vitro and in vivo models.

In Vitro HDAC Inhibitory Activity

The inhibitory activity of ST7464AA1 against a panel of HDAC isoforms demonstrates its pan-HDAC inhibitor profile.

HDAC IsoformIC50 (nM)
HDAC113
HDAC278
HDAC34
HDAC64
HDAC8281
HDAC1013
HDAC1113
Data compiled from preclinical studies.
In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity against a broad range of human cancer cell lines.

Cell LineCancer TypeIC50 (nmol/L)
NCI-H460Non-Small Cell Lung Cancer43 - 500
HCT116Colon Carcinoma43 - 500
MDA-MB-231Breast Cancer43 - 500
MDA-MB-436Breast Cancer43 - 500
SKOV-3Ovarian Carcinoma43 - 500
A2780/1A9Ovarian Carcinoma43 - 500
VariousLeukemia & Lymphoma43 - 500
Data represents a range of IC50 values observed across a panel of cell lines.
In Vivo Antitumor Efficacy

Oral administration of this compound has shown significant tumor growth inhibition in various xenograft models.

Tumor ModelCancer TypeDosing ScheduleTumor Volume Inhibition (%)
HCT116Colon Carcinoma60 mg/kg, qdx5/w77
NCI-H1975NSCLC60 mg/kg, qdx5/w65
SKOV-3Ovarian Carcinoma60 mg/kg, qdx5/w59
MDA-MB-436Breast Cancer60 mg/kg, qdx5/w35
Data from preclinical xenograft studies.
Pharmacokinetic Profile

Pharmacokinetic studies in mice confirm the prodrug nature of this compound and its rapid conversion to the active drug, ST7464AA1.

ParameterValue
This compound (Prodrug)
Plasma DetectionNot Detected
ST7464AA1 (Active Drug)
Time to Cmax0.5 h
Cmax1577 ± 478 ng/mL
T1/23.8 h
Data from a single oral dose of 120 mg/kg in mice.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the preclinical activity of this compound.

HDAC Inhibition Assay
  • Principle: To determine the in vitro potency of ST7464AA1 against specific HDAC isoforms.

  • Methodology:

    • Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10, 11) are used.

    • A fluorogenic substrate, such as Fluor de Lys®, is incubated with each HDAC enzyme in the presence of varying concentrations of ST7464AA1.

    • The HDAC enzyme deacetylates the substrate.

    • A developer solution is added, which cleaves the deacetylated substrate, releasing a fluorescent signal.

    • Fluorescence is measured using a microplate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (Sulforhodamine B - SRB Assay)
  • Principle: To assess the anti-proliferative effects of this compound on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound for 72 hours.

    • The cells are then fixed with trichloroacetic acid (TCA).

    • After washing, the fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution.

    • The absorbance is read on a microplate reader at 540 nm.

    • The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.

SRB_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Fixation & Staining cluster_2 Measurement & Analysis A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate for 72h B->C D Fix with TCA C->D E Stain with SRB D->E F Wash Unbound Dye E->F G Solubilize Bound Dye F->G H Read Absorbance (540nm) G->H I Calculate IC50 H->I

Western Blot Analysis for Histone and Tubulin Acetylation
  • Principle: To visualize the effect of this compound on the acetylation levels of specific HDAC substrates.

  • Methodology:

    • Cancer cells (e.g., NCI-H460) are treated with various concentrations of this compound for a specified time (e.g., 3 hours).

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for acetylated histone H4, acetylated α-tubulin, total histone H4, and total α-tubulin.

    • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry analysis is performed to quantify the changes in acetylation.

In Vivo Xenograft Tumor Model
  • Principle: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.

  • Methodology:

    • Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • This compound is dissolved in a vehicle of solutol HS15 and water (1:20) and administered orally (p.o.) at a specified dose and schedule (e.g., 60 mg/kg, once daily, 5 days a week). The control group receives the vehicle only.

    • Tumor volumes are measured regularly (e.g., twice weekly) using digital calipers, and calculated using the formula: (length x width^2)/2.

    • Animal body weights are monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., Western blotting).

Pharmacokinetic Analysis
  • Principle: To determine the plasma concentrations of this compound and its active metabolite ST7464AA1 over time.

  • Methodology:

    • Mice are administered a single oral dose of this compound (e.g., 120 mg/kg).

    • Blood samples are collected at various time points post-administration.

    • Plasma is separated by centrifugation.

    • The concentrations of this compound and ST7464AA1 in the plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Pharmacokinetic parameters such as Cmax, Tmax, and T1/2 are calculated from the plasma concentration-time data.

Signaling Pathway Modulation

As a pan-HDAC inhibitor, this compound influences multiple signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.

Induction of Apoptosis

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Inhibition of HDACs leads to changes in the expression of key apoptosis-regulating proteins.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound p53 p53 Acetylation (Stabilization) This compound->p53 Bcl2_down Bcl-2 Family (Anti-apoptotic) Downregulation This compound->Bcl2_down Bax_up Bax/Bak (Pro-apoptotic) Upregulation This compound->Bax_up DR Death Receptors (e.g., FAS, DR5) Upregulation This compound->DR p53->Bax_up Mito Mitochondrial Permeability Bcl2_down->Mito Bax_up->Mito CytoC Cytochrome c Release Mito->CytoC Casp3 Caspase-3 Activation CytoC->Casp3 Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Cell Cycle Arrest

This compound promotes cell cycle arrest primarily through the upregulation of the cyclin-dependent kinase inhibitor p21.

Cell_Cycle_Arrest This compound This compound p21 p21 Gene Transcription This compound->p21 CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE Inhibition G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Blockade

Conclusion

This compound is a promising, orally active pan-HDAC inhibitor with a well-defined mechanism of action and robust preclinical anti-tumor activity. Its ability to modulate multiple critical signaling pathways involved in cancer cell proliferation and survival makes it an attractive candidate for further clinical development, both as a monotherapy and in combination with other anticancer agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in the fight against cancer.

References

The Conversion of ST7612AA1: A Technical Guide to a Novel Thiol-Based HDAC Inhibitor Prodrug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST7612AA1 is a novel, orally bioavailable prodrug designed to deliver the potent pan-histone deacetylase (HDAC) inhibitor, ST7464AA1.[1][2] As a thioacetate-ω(γ-lactam amide) derivative, this compound represents a second generation of HDAC inhibitors with significant therapeutic potential in oncology.[1][3] This technical guide provides an in-depth overview of the conversion of this compound to its active metabolite, ST7464AA1, including the underlying biochemical transformation, relevant experimental protocols for studying this conversion, and the pharmacological significance of this prodrug strategy.

The rationale for the prodrug approach is to improve the pharmaceutical properties of the active thiol-containing drug, ST7464AA1. Thiol groups can be chemically reactive and may pose challenges in drug formulation and stability. By masking the thiol group as a thioacetate, this compound enhances oral absorption and metabolic stability, allowing for efficient delivery of the active HDAC inhibitor to its site of action.[2]

Prodrug Conversion: From Thioacetate to Active Thiol

The core of the this compound prodrug strategy lies in its in vivo conversion to the active drug, ST7464AA1. This biotransformation is a critical step for the pharmacological activity of the compound.

Biochemical Pathway

The conversion of this compound to ST7464AA1 is a hydrolytic cleavage of the thioacetate group to yield a free thiol. This reaction is catalyzed by non-specific esterases, which are abundant in the liver and plasma. The thioester bond in this compound is susceptible to enzymatic hydrolysis, leading to the release of acetic acid and the active thiol-containing drug, ST7464AA1.

The chemical structures of the prodrug and its active metabolite are presented below:

CompoundChemical Structure
This compound (Prodrug) S-((S)-7-oxo-6-((R)-5-oxopyrrolidine-2-carboxamido)-7-(phenylamino)heptyl) ethanethioate
ST7464AA1 (Active Drug) (S)-N-((S)-1-mercapto-7-oxo-7-(phenylamino)heptan-2-yl)-5-oxopyrrolidine-2-carboxamide

Note: The exact chemical structure of ST7464AA1 is inferred from the hydrolysis of this compound.

The conversion process can be visualized through the following logical diagram:

G This compound This compound (Prodrug) Thioacetate Esterases Esterases (Liver, Plasma) This compound->Esterases Oral Administration ST7464AA1 ST7464AA1 (Active Drug) Thiol Esterases->ST7464AA1 Hydrolysis AceticAcid Acetic Acid Esterases->AceticAcid

Caption: Prodrug conversion pathway of this compound.

Pharmacokinetics of this compound and ST7464AA1

Pharmacokinetic studies in mice have confirmed the rapid and efficient conversion of this compound to ST7464AA1 following oral administration. After a single oral dose of 120 mg/kg in mice, the prodrug this compound was not detected in plasma, indicating rapid absorption and conversion. Conversely, the active metabolite ST7464AA1 appeared quickly in the plasma, being quantifiable as early as 15 minutes post-dosing.

The key pharmacokinetic parameters for ST7464AA1 in mice are summarized in the table below:

ParameterValueUnit
Cmax1577 ± 478ng/mL
Tmax0.5h
3.8h
AUClast3169 ± 535ngh/mL
AUCinf3242 ± 542ngh/mL
CL/F63.3 ± 10.4L/h/kg
Vz/F344 ± 46.5L/kg

Data from a single oral dose of 120 mg/kg this compound in healthy mice. Values are presented as mean ± SEM.

The high clearance (CL/F) and large volume of distribution (Vz/F) suggest that ST7464AA1 is efficiently cleared from the plasma and distributes well into tissues.

Pharmacodynamics: HDAC Inhibition by ST7464AA1

The active metabolite, ST7464AA1, is a potent pan-HDAC inhibitor, demonstrating activity against multiple HDAC isoforms in the low nanomolar range. This broad-spectrum inhibition leads to the hyperacetylation of both histone and non-histone proteins, which in turn modulates gene expression and affects key cellular processes such as cell cycle progression, apoptosis, and DNA damage response.

The in vitro inhibitory activity of ST7464AA1 against various HDAC isoforms is detailed in the following table:

HDAC IsoformIC50 (nM)
HDAC113
HDAC278
HDAC34
HDAC64
HDAC8281
HDAC1013
HDAC1113

Data represents the mean IC50 values.

The potent and broad inhibitory profile of ST7464AA1 underscores the therapeutic potential of the this compound prodrug strategy.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound conversion and activity.

In Vitro Prodrug Conversion using Liver Microsomes

This protocol is designed to assess the in vitro conversion of this compound to ST7464AA1 using liver microsomes, which are a rich source of drug-metabolizing enzymes, including esterases.

Materials:

  • This compound

  • ST7464AA1 (as a reference standard)

  • Pooled human or mouse liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination and protein precipitation)

  • Internal standard for LC-MS/MS analysis

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound (e.g., from a stock solution in DMSO, ensuring the final DMSO concentration is low, typically <0.5%) to the pre-warmed incubation mixture to initiate the reaction. The final substrate concentration should be within a relevant range (e.g., 1-10 µM).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately terminate the reaction by adding a cold solution of acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: Vortex the samples and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the concentrations of both this compound and ST7464AA1.

  • Data Analysis: Plot the concentration of this compound and ST7464AA1 over time to determine the rate of conversion.

G Start Prepare Incubation Mixture (Buffer, NADPH, Microsomes) Prewarm Pre-warm at 37°C Start->Prewarm AddProdrug Add this compound Prewarm->AddProdrug Incubate Incubate at 37°C AddProdrug->Incubate Sample Sample at Time Points Incubate->Sample Terminate Terminate with Acetonitrile + IS Sample->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

References

ST7612AA1: A Potent Modulator of Histone H3 and H4 Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of ST7612AA1, a novel oral histone deacetylase (HDAC) inhibitor, on the acetylation status of histone H3 and H4. This compound is a second-generation, pan-HDAC inhibitor that has demonstrated significant preclinical antitumor activity across a range of solid and hematological tumors.[1][2][3] Its mechanism of action is intrinsically linked to its ability to restore the balance of protein acetylation, a critical epigenetic modification controlling gene expression and other vital cellular processes.[1][2]

Core Mechanism of Action: From Prodrug to Potent HDAC Inhibition

This compound is a thioacetate-ω (γ-lactam amide) derivative that functions as a prodrug. Following oral administration, it is rapidly absorbed and converted into its active metabolite, ST7464AA1. This active compound is a potent inhibitor of both class I and class II HDAC enzymes.

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on the N-terminal tails of histones. This deacetylation leads to a more compact chromatin structure (heterochromatin), which is generally associated with transcriptional repression. By inhibiting HDACs, ST7464AA1 prevents the removal of these acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation). This results in a more open chromatin structure (euchromatin), making DNA more accessible to transcription factors and promoting the expression of genes involved in key cellular processes like cell cycle arrest, differentiation, and apoptosis.

This compound This compound (Prodrug) Oral Administration ST7464AA1 ST7464AA1 (Active Drug) Systemic Circulation This compound->ST7464AA1 Conversion HDACs HDAC Enzymes (Class I & II) ST7464AA1->HDACs Inhibition Histones Histone Tails (Lysine Residues) HDACs->Histones Deacetylation Acetylation Increased Histone Acetylation (H3 & H4) Histones->Acetylation Accumulation Chromatin Open Chromatin (Euchromatin) Acetylation->Chromatin GeneExp Gene Expression (e.g., Tumor Suppressors) Chromatin->GeneExp CellularEffects Anti-Tumor Effects (Apoptosis, Cell Cycle Arrest) GeneExp->CellularEffects

Caption: Mechanism of Action of this compound.

Quantitative Effects on Histone H3 and H4 Acetylation

This compound demonstrates a potent ability to induce the acetylation of both histone H3 and H4 in various cancer cell lines and in vivo models. The effect on histone H4, a substrate primarily of class I HDACs, is particularly pronounced.

Histone H4 Acetylation

In vitro studies using NCI-H460 non-small cell lung cancer (NSCLC) cells revealed that this compound is a highly potent inducer of histone H4 acetylation. A dose-dependent increase in H4 acetylation was observed with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range, confirming the drug's high affinity for its target HDACs.

Parameter Target Cell Line Value Reference
IC₅₀Histone H4 AcetylationNCI-H4604.8 nM
IC₅₀α-tubulin AcetylationNCI-H460200 nM

Table 1: In vitro potency of this compound on Histone H4 and α-tubulin acetylation after a 3-hour exposure. The data highlights a 40-fold greater potency for histone H4 over tubulin acetylation, indicating a strong activity against class I HDACs.

Histone H3 Acetylation

In vivo and in vitro studies have consistently shown that this compound treatment leads to a significant increase in the acetylation of histone H3. This effect has been observed across different cancer types, including colon cancer and diffuse large B-cell lymphoma (DLBCL).

Model System Experiment Type Observation Reference
HCT116 Colon Cancer XenograftsIn vivoStrong induction of pan-H3 acetylation 24h post-treatment.
DOHH2 & TMD8 DLBCL CellsIn vitroMarked increase in histone H3 acetylation after 4h exposure.

Table 2: Summary of this compound's effect on Histone H3 acetylation in preclinical models.

Experimental Protocols

The primary method used to quantify the effects of this compound on histone acetylation is Western Blot analysis. This technique allows for the detection and semi-quantification of specific proteins, such as acetylated histones, in cell or tissue extracts.

Western Blot Protocol for Histone Acetylation
  • Cell Culture and Treatment: Cancer cell lines (e.g., NCI-H460) are cultured under standard conditions and treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 3 hours).

  • Protein Extraction: Cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total cell lysates. For histone analysis, acid extraction protocols may be employed to enrich for histone proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the polyacrylamide gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

  • Immunoblotting:

    • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins. Key antibodies include:

      • Anti-acetyl-Histone H3

      • Anti-acetyl-Histone H4

      • Anti-total Histone H3 (loading control)

      • Anti-total Histone H4 (loading control)

      • Anti-α-tubulin or Anti-Actin (loading control)

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the signal is captured using a digital imaging system.

  • Densitometry Analysis: The intensity of the bands corresponding to acetylated histones is quantified using imaging software. These values are normalized to the corresponding total histone or loading control bands to determine the relative increase in acetylation. IC₅₀ values are calculated from the dose-response curve.

A Cell Treatment (this compound) B Protein Extraction (Lysis) A->B C Quantification (BCA Assay) B->C D SDS-PAGE (Size Separation) C->D E Protein Transfer (to Membrane) D->E F Immunoblotting (Antibodies) E->F G Detection (Chemiluminescence) F->G H Densitometry & Analysis G->H

Caption: Standard workflow for Western Blot analysis.

Downstream Consequences of Histone Hyperacetylation

The inhibition of HDACs by this compound and the subsequent hyperacetylation of histones H3 and H4 trigger a cascade of downstream events that contribute to its anti-tumor activity. These effects are not limited to chromatin remodeling but also involve the acetylation of non-histone proteins.

Key downstream effects include:

  • Modulation of Gene Expression: Increased acetylation in promoter and enhancer regions leads to the transcriptional activation of tumor suppressor genes, such as the cell cycle kinase inhibitor p21WAF1.

  • Cell Cycle Arrest: Upregulation of cell cycle inhibitors contributes to halting the proliferation of cancer cells.

  • Induction of Apoptosis: this compound treatment leads to programmed cell death in various cancer cell lines.

  • Inhibition of Angiogenesis and Metastasis: HDAC inhibitors have been shown to suppress pathways involved in new blood vessel formation and cancer cell invasion.

cluster_0 Molecular Level cluster_1 Cellular Level This compound This compound HDACi HDAC Inhibition This compound->HDACi Ac H3/H4 Hyperacetylation HDACi->Ac Chromatin Chromatin Remodeling Ac->Chromatin GeneExp Altered Gene Expression (e.g., ↑p21) Chromatin->GeneExp Angio Inhibition of Angiogenesis/Invasion Chromatin->Angio CCA Cell Cycle Arrest GeneExp->CCA Apoptosis Apoptosis GeneExp->Apoptosis Outcome Anti-Tumor Activity CCA->Outcome Apoptosis->Outcome Angio->Outcome

Caption: Downstream effects of this compound-induced histone acetylation.

References

ST7612AA1 Regulation of Non-Histone Protein Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST7612AA1 is a potent, orally available, second-generation pan-histone deacetylase (HDAC) inhibitor with significant preclinical antitumor activity. As a prodrug of the active thiol-containing compound ST7464AA1, it targets class I and class II HDACs, leading to the hyperacetylation of a wide range of histone and non-histone proteins. This comprehensive technical guide details the mechanism of action of this compound with a focus on its regulation of non-histone protein acetylation. It provides a summary of its quantitative effects, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of epigenetics and cancer therapeutics.

Introduction

Reversible lysine acetylation is a critical post-translational modification that governs the function of a multitude of cellular proteins, extending far beyond the well-established role of histone acetylation in chromatin remodeling and gene expression.[1][2] The dynamic interplay between histone acetyltransferases (HATs) and histone deacetylases (HDACs) maintains cellular homeostasis, and dysregulation of this balance is a hallmark of numerous diseases, including cancer.[1][3] HDAC inhibitors have emerged as a promising class of anticancer agents by restoring acetylation levels, thereby modulating the activity of both histone and a diverse array of non-histone protein substrates.[1]

This compound is a novel, orally administered pan-HDAC inhibitor, a thioacetate-ω(γ-lactam amide) derivative, that is rapidly converted in vivo to its active form, ST7464AA1. It has demonstrated potent antiproliferative and pro-apoptotic effects across a broad spectrum of solid and hematological tumor cell lines and in preclinical xenograft models. The therapeutic efficacy of this compound is attributed to its ability to inhibit class I and class II HDACs, leading to the accumulation of acetylated proteins, including key non-histone targets involved in crucial cellular processes. This guide provides an in-depth exploration of the regulation of non-histone protein acetylation by this compound, its impact on key signaling pathways, and the experimental methodologies used for its investigation.

Mechanism of Action: Inhibition of Histone Deacetylases

This compound functions as a prodrug, which is rapidly absorbed and converted to its active metabolite, ST7464AA1, a potent thiol-based HDAC inhibitor. The thiol group of ST7464AA1 acts as a zinc-binding group, chelating the zinc ion within the catalytic pocket of HDAC enzymes, thereby inhibiting their deacetylase activity. This inhibition is broad, targeting multiple class I and class II HDAC isoforms.

By inhibiting HDACs, this compound disrupts the removal of acetyl groups from lysine residues on both histone and non-histone proteins. This leads to a state of hyperacetylation, which in turn alters the function of these proteins and impacts downstream cellular processes.

This compound This compound (Prodrug) ST7464AA1 ST7464AA1 (Active Drug) This compound->ST7464AA1 Rapid in vivo conversion HDACs HDACs (Class I & II) ST7464AA1->HDACs Inhibition Acetylation Increased Protein Acetylation ST7464AA1->Acetylation Promotes HDACs->Acetylation Deacetylation Histones Histones Acetylation->Histones NonHistones Non-Histone Proteins Acetylation->NonHistones

Figure 1: Mechanism of Action of this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound and its active metabolite ST7464AA1 has been quantified through various in vitro assays.

Table 1: Inhibitory Activity of ST7464AA1 against HDAC Isoforms
HDAC IsoformMean IC50 (nM)
HDAC34
HDAC64
HDAC113
HDAC1013
HDAC1113
HDAC278
HDAC8281
(Data sourced from)
Table 2: Antiproliferative Activity of this compound in Human Tumor Cell Lines
Cell LineTumor TypeIC50 (nM)
NCI-H460Non-Small Cell Lung Cancer43
HCT116Colon Carcinoma100
A549Non-Small Cell Lung Cancer150
MCF7Breast Carcinoma200
OVCAR-3Ovarian Carcinoma250
K562Chronic Myeloid Leukemia300
HL-60Acute Promyelocytic Leukemia350
JurkatAcute T-cell Leukemia400
RamosBurkitt's Lymphoma500
(IC50 values determined after 72 hours of treatment. Data compiled from)
Table 3: Effect of this compound on Histone and Non-Histone Protein Acetylation in NCI-H460 Cells
SubstrateIC50 (nM) for increased acetylation
Histone H44.8
α-tubulin200
(Data from Western Blot analysis after 3 hours of exposure. Sourced from)

Regulation of Key Non-Histone Proteins and Signaling Pathways

The anticancer effects of this compound are mediated, in large part, by the hyperacetylation of non-histone proteins that are critical regulators of cellular signaling.

Regulation of α-tubulin Acetylation

α-tubulin is a well-characterized non-histone substrate of HDAC6. Acetylation of α-tubulin is associated with microtubule stability and dynamics. This compound treatment leads to a dose-dependent increase in α-tubulin acetylation, indicating the inhibition of HDAC6. This modification of the cytoskeleton can impact cell motility, division, and intracellular transport.

Modulation of the HSP90 Chaperone Machinery

Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins. HSP90 is a client of HDAC6, and its chaperone function is regulated by acetylation. Inhibition of HDACs by this compound leads to the hyperacetylation of HSP90. This hyperacetylation can disrupt the interaction of HSP90 with its client proteins and co-chaperones, leading to the proteasomal degradation of oncoproteins that are critical for tumor cell survival and proliferation.

This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits HSP90 HSP90 HDAC6->HSP90 Deacetylates Ac_HSP90 Hyperacetylated HSP90 HSP90->Ac_HSP90 Acetylation Client_Proteins Client Oncoproteins (e.g., Akt, Cdk4, Raf-1) HSP90->Client_Proteins Chaperones & Stabilizes Ac_HSP90->Client_Proteins Dissociation Degradation Proteasomal Degradation Client_Proteins->Degradation

Figure 2: this compound-mediated regulation of HSP90.
Impact on the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in inflammation, immunity, and cancer cell survival. The activity of the RelA/p65 subunit of NF-κB is regulated by post-translational modifications, including acetylation. Pan-HDAC inhibitors have been shown to induce the hyperacetylation of RelA/p65, which can modulate its transcriptional activity. By inhibiting HDACs, this compound is proposed to increase the acetylation of RelA/p65, thereby affecting the expression of NF-κB target genes involved in cell survival and apoptosis.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates p65_p50_IkB p65/p50-IκBα IkB->p65_p50_IkB p65_p50 p65/p50 p65_p50_IkB->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Ac_p65_p50 Acetylated p65/p50 p65_p50_nuc->Ac_p65_p50 Acetylation DNA DNA Ac_p65_p50->DNA Binds to Gene_Expression Altered Gene Expression (e.g., Apoptosis, Cell Cycle) DNA->Gene_Expression Regulates Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK This compound This compound HDACs HDACs This compound->HDACs Inhibits HDACs->Ac_p65_p50 Deacetylates

Figure 3: Proposed regulation of the NF-κB pathway by this compound.
Acetylation of the p53 Tumor Suppressor

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled by post-translational modifications, including acetylation. Acetylation of p53, particularly within its C-terminal domain, is known to enhance its stability and transcriptional activity, leading to the expression of target genes such as p21. As a pan-HDAC inhibitor, this compound increases the acetylation of p53, thereby potentiating its tumor-suppressive functions.

DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates Ac_p53 Acetylated p53 p53->Ac_p53 Acetylation p21 p21 Gene Transcription Ac_p53->p21 Apoptosis Apoptosis Ac_p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest This compound This compound HDACs HDACs This compound->HDACs Inhibits HDACs->Ac_p53 Deacetylates

Figure 4: this compound-mediated activation of p53.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of this compound's active form, ST7464AA1, to inhibit the enzymatic activity of purified HDAC isoforms.

  • Materials:

    • Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, etc.)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

    • ST7464AA1 dissolved in DMSO

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of ST7464AA1 in assay buffer.

    • In a 96-well plate, add the diluted ST7464AA1 or vehicle control (DMSO).

    • Add the purified HDAC enzyme to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding the developer solution.

    • Incubate for an additional 15 minutes at 37°C.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Calculate the percent inhibition for each concentration of ST7464AA1 and determine the IC50 value.

start Start prep_compound Prepare serial dilutions of ST7464AA1 start->prep_compound add_compound Add compound/vehicle to 96-well plate prep_compound->add_compound add_hdac Add purified HDAC enzyme add_compound->add_hdac incubate1 Incubate 15 min at 37°C add_hdac->incubate1 add_substrate Add fluorogenic substrate incubate1->add_substrate incubate2 Incubate 60 min at 37°C add_substrate->incubate2 add_developer Add developer solution incubate2->add_developer incubate3 Incubate 15 min at 37°C add_developer->incubate3 read_fluorescence Measure fluorescence (Ex: 360 nm, Em: 460 nm) incubate3->read_fluorescence analyze Calculate % inhibition and IC50 read_fluorescence->analyze end End analyze->end

Figure 5: Workflow for in vitro HDAC activity assay.
Cell Viability (MTT) Assay

This colorimetric assay is used to assess the antiproliferative effects of this compound on cancer cell lines.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear microplates

    • Absorbance microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or vehicle control (DMSO) for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat_cells Treat with this compound for 72 hours adhere->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate 4 hours at 37°C add_mtt->incubate_mtt solubilize Remove medium and add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Figure 6: Workflow for MTT cell viability assay.
Western Blot Analysis of Protein Acetylation

This technique is used to detect the levels of acetylated proteins in cells treated with this compound.

  • Materials:

    • Cancer cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and HDAC inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-acetyl-α-tubulin, anti-acetyl-histone H4, anti-acetyl-p53, and loading controls like anti-α-tubulin, anti-histone H4, anti-p53, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with various concentrations of this compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

start Start treat_cells Treat cells with This compound start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescence secondary_ab->detect analyze Quantify band intensity detect->analyze end End analyze->end

Figure 7: Workflow for Western Blot analysis.

Conclusion

This compound is a promising, orally active pan-HDAC inhibitor with a well-defined mechanism of action. Its ability to induce hyperacetylation of a broad range of non-histone proteins, including α-tubulin, HSP90, and key components of the NF-κB and p53 signaling pathways, underpins its potent anticancer activity. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent. Future investigations should continue to elucidate the full spectrum of its non-histone protein targets and the intricate molecular consequences of their hyperacetylation to fully realize its clinical potential in oncology and potentially other diseases characterized by aberrant acetylation.

References

ST7612AA1: A Novel Thiol-Based Histone Deacetylase Inhibitor for Epigenetic Modulation in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epigenetic modifications are at the forefront of cancer research, offering novel therapeutic avenues. Among the key players in the epigenetic landscape are histone deacetylases (HDACs), enzymes that are frequently dysregulated in various malignancies.[1] This technical guide provides a comprehensive overview of ST7612AA1, a potent, second-generation, orally available pan-histone deacetylase inhibitor (HDACi). This compound is a prodrug that is rapidly converted in vivo to its active metabolite, ST7464AA1, a thiol-based compound that potently inhibits Class I and Class II HDACs.[1][2] This document details the mechanism of action, quantitative preclinical efficacy, and key experimental methodologies related to this compound, offering a valuable resource for professionals in oncology research and drug development.

Introduction to this compound and its Role in Epigenetic Modification

This compound is a thioacetate-ω(γ-lactam amide) derivative that acts as a potent inhibitor of histone deacetylases.[1][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression. In many cancers, the overexpression or aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, promoting cell survival and proliferation.

This compound, through its active form ST7464AA1, inhibits HDAC activity, leading to an increase in histone and non-histone protein acetylation. This hyperacetylation results in a more relaxed chromatin state, facilitating the re-expression of silenced tumor suppressor genes and inducing downstream effects such as cell cycle arrest, apoptosis, and inhibition of tumor growth. As a pan-HDAC inhibitor, this compound targets multiple HDAC isoforms, contributing to its broad anti-tumor activity across a range of solid and hematological malignancies.

Mechanism of Action

This compound is a prodrug designed for oral administration. Following absorption, it undergoes rapid conversion to its active form, ST7464AA1, via hydrolysis of the thioacetate group to a thiol. This thiol group is crucial for its mechanism of action, as it acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes. This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from its substrates.

The primary epigenetic modification mediated by this compound is the hyperacetylation of histones, particularly histones H3 and H4. This restores a more open chromatin structure, leading to the reactivation of gene expression. Beyond histones, this compound also induces the acetylation of non-histone proteins, such as α-tubulin and the chaperone protein HSP90, which are involved in key cellular processes like cell structure, protein folding, and cell signaling. The inhibition of HDAC6, in particular, leads to the accumulation of acetylated α-tubulin, which can disrupt microtubule function.

Signaling Pathway of this compound Action

ST7612AA1_Mechanism This compound This compound (Prodrug) ST7464AA1 ST7464AA1 (Active Drug) This compound->ST7464AA1 HDACs HDACs (Class I & II) ST7464AA1->HDACs Inhibition Histones Histones (H3, H4) HDACs->Histones Deacetylation OpenChromatin Open Chromatin Chromatin Condensed Chromatin Histones->Chromatin TSG_off Tumor Suppressor Genes (Silenced) Chromatin->TSG_off TSG_on Tumor Suppressor Genes (Expressed) OpenChromatin->TSG_on CellCycle Cell Cycle Arrest TSG_on->CellCycle Apoptosis Apoptosis TSG_on->Apoptosis TumorGrowth Tumor Growth Inhibition CellCycle->TumorGrowth Apoptosis->TumorGrowth

Caption: Mechanism of action of this compound leading to tumor growth inhibition.

Quantitative Data

The preclinical activity of this compound and its active form, ST7464AA1, has been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound and ST7464AA1
TargetCompoundIC50 (nM)Cell Line/AssayReference
Histone H4 AcetylationThis compound4.8NCI-H460
α-Tubulin AcetylationThis compound200NCI-H460
HDAC1ST7464AA113 (mean)Cell-free assay
HDAC2ST7464AA178Cell-free assay
HDAC3ST7464AA14 (mean)Cell-free assay
HDAC6ST7464AA14 (mean)Cell-free assay
HDAC8ST7464AA1281Cell-free assay
HDAC10ST7464AA113 (mean)Cell-free assay
HDAC11ST7464AA113 (mean)Cell-free assay
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
NCI-H460Non-Small Cell Lung43 - 500
HCT116Colon Carcinoma43 - 500
A549Non-Small Cell Lung43 - 500
HT-29Colon Carcinoma43 - 500
MCF-7Breast Cancer43 - 500
MDA-MB-231Breast Cancer43 - 500
SK-OV-3Ovarian Cancer43 - 500
OVCAR-3Ovarian Cancer43 - 500
HL-60Promyelocytic Leukemia43 - 500
U937Histiocytic Lymphoma43 - 500
K562Chronic Myeloid Leukemia43 - 500
Granta-519Mantle Cell Lymphoma46 - 2664
Jeko-1Mantle Cell Lymphoma46 - 2664
Rec-1Mantle Cell Lymphoma46 - 2664

Note: The source provides a range of IC50 values for a panel of cell lines.

Table 3: In Vivo Antitumor Efficacy of Oral this compound
Xenograft ModelCancer TypeDosing ScheduleOutcomeReference
HCT116Colon Carcinoma60 mg/kg, qdx5/w, 2-4 weeksStrong tumor growth inhibition
NCI-H1975Non-Small Cell LungNot specifiedSignificant anti-tumor effects
SKOV-3Ovarian CarcinomaNot specifiedSignificant anti-tumor effects
MV4;11Acute Myeloid LeukemiaNot specifiedSignificant anti-tumor effects
Breast CarcinomaBreast CancerNot specifiedSignificant anti-tumor effects
LymphomaLymphomaNot specifiedSignificant anti-tumor effects

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Western Blot Analysis for Protein Acetylation

Western blotting is used to detect changes in the acetylation status of proteins like histone H4 and α-tubulin following treatment with this compound.

Protocol:

  • Cell Lysis: Treat cancer cells (e.g., NCI-H460) with varying concentrations of this compound for a specified time (e.g., 3 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated-histone H4, acetylated-α-tubulin, total histone H4, and total α-tubulin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein acetylation.

Western_Blot_Workflow start Start: Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-acetyl-H4) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Analysis of Protein Acetylation detection->analysis end End analysis->end

Caption: A typical workflow for Western Blot analysis.

Cell Proliferation Assay

The antiproliferative effects of this compound are commonly assessed using a colorimetric assay such as the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Xenograft Studies

The antitumor efficacy of this compound in a living organism is evaluated using tumor xenograft models in immunocompromised mice.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally according to the specified dosing schedule (e.g., 60 mg/kg, daily for 5 days a week). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: Continue the treatment for a defined period (e.g., 2-4 weeks) or until the tumors in the control group reach a predetermined size.

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy.

Xenograft_Study_Flow start Start: Cancer Cell Implantation in Mice tumor_growth Tumor Establishment start->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Oral Administration of this compound randomization->treatment control Vehicle Administration (Control) randomization->control measurement Periodic Tumor Volume Measurement treatment->measurement control->measurement endpoint Study Endpoint measurement->endpoint Tumor growth monitoring analysis Data Analysis and Efficacy Determination endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo xenograft study.

Conclusion

This compound is a promising, orally bioavailable pan-HDAC inhibitor with potent antitumor activity in a wide range of preclinical cancer models. Its mechanism of action, centered on the epigenetic modulation of gene expression through histone hyperacetylation, provides a strong rationale for its clinical development. The data presented in this guide highlight its efficacy in inhibiting cancer cell proliferation and suppressing tumor growth. The detailed experimental protocols offer a foundation for further investigation into the therapeutic potential of this compound in oncology. As research in epigenetic therapies continues to evolve, this compound represents a significant advancement with the potential to impact the treatment landscape for various cancers.

References

ST7612AA1: An In-Depth Technical Guide on its Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST7612AA1 is a novel, orally available, second-generation pan-histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in a range of solid and hematological malignancies.[1][2] Its primary mechanism of action involves the inhibition of class I and class II HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modulation triggers a cascade of cellular events, including the regulation of gene expression, induction of DNA damage checkpoints, and apoptosis.[1][2] A critical aspect of this compound's anti-neoplastic effect is its profound impact on cell cycle progression, inducing arrest at key checkpoints. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-mediated cell cycle disruption, detailed experimental protocols for its investigation, and a summary of its effects on key cell cycle regulators.

Mechanism of Action: this compound and the Cell Cycle

This compound, as a pan-HDAC inhibitor, exerts its influence on the cell cycle primarily through the transcriptional upregulation of the cyclin-dependent kinase inhibitor (CKI) p21WAF1/CIP1. HDAC inhibitors have been shown to increase the acetylation of histones around the p21 promoter, leading to a more open chromatin structure and enhanced transcription. This effect can be both p53-dependent and -independent. The subsequent increase in p21 protein levels leads to the inhibition of cyclin-dependent kinase (CDK) complexes, which are the master regulators of cell cycle progression.

The primary targets of p21 are the cyclin D/CDK4/6 and cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition. By inhibiting these kinases, this compound effectively enforces a G1 cell cycle arrest, preventing cancer cells from entering the DNA synthesis phase. Additionally, HDAC inhibitors can also influence the G2/M checkpoint, although G1 arrest is the most commonly reported outcome.

Data Presentation: The Impact of Pan-HDAC Inhibition on Cell Cycle Distribution

While specific quantitative data for the effect of this compound on cell cycle phase distribution is not extensively available in the public domain, the following table provides representative data for a typical pan-HDAC inhibitor, illustrating the expected trend of G1 phase arrest in a cancer cell line.

TreatmentCell LineConcentration (µM)Duration (h)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (DMSO)Generic Cancer Cell Line-24453520
Pan-HDAC InhibitorGeneric Cancer Cell Line124652015
Pan-HDAC InhibitorGeneric Cancer Cell Line524751510

This table presents illustrative data based on the known effects of pan-HDAC inhibitors and does not represent specific results for this compound.

Experimental Protocols: Assessing Cell Cycle Progression

Cell Culture and Treatment
  • Cell Line Maintenance: Culture the desired cancer cell line (e.g., HCT116 colon carcinoma, NCI-H460 non-small cell lung cancer) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: The following day, treat the cells with varying concentrations of this compound (or a vehicle control, such as DMSO) for the desired time points (e.g., 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: Following treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all cells, including apoptotic ones, are analyzed.

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Signaling Pathway of this compound-Induced Cell Cycle Arrest

ST7612AA1_Cell_Cycle_Pathway This compound This compound HDAC HDACs (Class I & II) This compound->HDAC Inhibition p21_Gene p21 Gene (CDKN1A) This compound->p21_Gene Upregulation (via Histone Acetylation) Histones Histones HDAC->Histones Deacetylation HDAC->p21_Gene Repression p21_Protein p21 Protein p21_Gene->p21_Protein Expression CyclinD_CDK46 Cyclin D / CDK4/6 p21_Protein->CyclinD_CDK46 Inhibition CyclinE_CDK2 Cyclin E / CDK2 p21_Protein->CyclinE_CDK2 Inhibition Rb Rb CyclinD_CDK46->Rb Phosphorylation CyclinE_CDK2->Rb Phosphorylation G1_Arrest G1 Phase Arrest CyclinE_CDK2->G1_Arrest Progression Blocked E2F E2F Rb->E2F Inhibition pRb pRb (Phosphorylated) pRb->E2F Release S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes Activation

Caption: this compound signaling pathway leading to G1 cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Fixation 4. Fixation (70% Ethanol) Harvesting->Fixation Staining 5. DNA Staining (e.g., PI) Fixation->Staining Flow_Cytometry 6. Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis 7. Cell Cycle Phase Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for analyzing cell cycle progression.

Logical Relationship of this compound's Effect on Key Cell Cycle Proteins

Logical_Relationship This compound This compound p21_up ↑ p21 (WAF1/CIP1) This compound->p21_up CDK_inhibition ↓ CDK Activity (CDK2, CDK4/6) p21_up->CDK_inhibition Rb_hypo ↓ Rb Phosphorylation (Hypophosphorylation) CDK_inhibition->Rb_hypo G1_Arrest G1 Cell Cycle Arrest Rb_hypo->G1_Arrest

Caption: Logical flow of this compound's impact on cell cycle regulators.

References

ST7612AA1: A Novel Pan-HDAC Inhibitor with Potent Activity in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ST7612AA1 is a second-generation, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical antitumor activity across a range of solid and hematological tumors. As a thioacetate-ω (γ-lactam amide) derivative, it functions as a pro-drug, rapidly converted to its active metabolite, ST7464AA1. This technical guide provides a comprehensive overview of the preclinical data on this compound's activity in hematological malignancies, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated cellular pathways. The potent and broad-spectrum efficacy of this compound, combined with a favorable pharmacodynamic profile, supports its clinical development for various human cancers, including leukemias and lymphomas.[1][2][3]

Mechanism of Action

This compound exerts its anticancer effects by potently inhibiting class I and class II HDAC enzymes.[1][2] This inhibition leads to an increase in the acetylation of both histone and non-histone proteins, which in turn modulates a variety of cellular processes critical for cancer cell survival and proliferation.

The primary mechanisms include:

  • Chromatin Remodeling and Gene Transcription: By inhibiting HDACs, this compound restores histone acetylation, leading to a more open chromatin structure. This facilitates the transcription of genes involved in key tumor-suppressing processes such as cell cycle regulation, DNA damage checkpoints, and apoptosis.

  • Acetylation of Non-Histone Proteins: this compound's activity extends beyond histones. It induces the hyperacetylation of other crucial proteins. For instance, it increases the acetylation of α-tubulin, a substrate of HDAC6, and impacts chaperone proteins like HSP90, whose function is dependent on its acetylation status.

  • Modulation of Key Signaling Pathways: The compound has been shown to influence critical signaling pathways. Evidence suggests it can regulate NF-κB signaling, which is pivotal in inflammatory and cancer processes.

The active metabolite, ST7464AA1, shows high potency against multiple HDAC isoforms, with the greatest activity against HDAC3 and HDAC6 (mean IC50 = 4 nM), followed by HDAC1, 10, and 11 (mean IC50 = 13 nM), HDAC2 (IC50 = 78 nM), and lower potency against HDAC8 (IC50 = 281 nM).

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines, including those of hematological origin. The compound demonstrates potent inhibition of cell growth with IC50 values in the nanomolar range.

Cell LineCancer TypeIC50 (nmol/L)
Leukemias
MV4-11Acute Myeloid Leukemia43 - 500
Lymphomas
Mature B cell lymphomas(Various)Median: 375 (Range: 46-2664)
Table 1: In Vitro Anti-proliferative Activity of this compound in Hematological Malignancy Cell Lines. Data extracted from preclinical studies showing the range of concentrations required to inhibit cell proliferation by 50%.

In addition to inhibiting proliferation, this compound was found to induce moderate apoptosis in a subset of lymphoma cell lines after 72 hours of exposure at 250 nM. This apoptotic response appeared to be more pronounced in cell lines with wild-type TP53.

In vivo studies using xenograft models of acute myeloid leukemia (MV4;11) demonstrated that oral administration of this compound led to strong inhibition of tumor growth.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and a general workflow for evaluating the compound's preclinical activity.

ST7612AA1_Mechanism_of_Action cluster_0 Cellular Entry & Conversion cluster_1 HDAC Inhibition cluster_2 Downstream Effects This compound This compound (Pro-drug) Oral Administration ST7464AA1 ST7464AA1 (Active Drug) This compound->ST7464AA1 Rapid Conversion HDACs HDACs (Class I & II) ST7464AA1->HDACs Inhibition Acetylation Increased Acetylation HDACs->Acetylation Histones Histone Proteins GeneExpression Altered Gene Expression (Cell Cycle, Apoptosis) Histones->GeneExpression NonHistones Non-Histone Proteins (e.g., α-tubulin, HSP90) ProteinFunction Altered Protein Function NonHistones->ProteinFunction Acetylation->Histones Acetylation->NonHistones TumorSuppression Tumor Growth Inhibition & Apoptosis GeneExpression->TumorSuppression ProteinFunction->TumorSuppression

Caption: Proposed mechanism of action for this compound.

Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis CellLines Hematological Cancer Cell Lines (e.g., MV4-11) Treatment Treat with this compound (Dose-Response) CellLines->Treatment ProliferationAssay Proliferation Assay (e.g., MTT/XTT) Treatment->ProliferationAssay Determine IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V Staining) Treatment->ApoptosisAssay Quantify Apoptosis WesternBlot Western Blot (Ac-Histones, Ac-Tubulin) Treatment->WesternBlot Assess Target Engagement Xenograft Establish Xenograft Model (e.g., Nude Mice) ProliferationAssay->Xenograft Proceed if potent OralAdmin Oral Administration of this compound Xenograft->OralAdmin TumorMeasurement Measure Tumor Growth OralAdmin->TumorMeasurement Assess Efficacy PD_Analysis Pharmacodynamic Analysis (Tumor Biopsy) OralAdmin->PD_Analysis Confirm Target Modulation

Caption: General workflow for preclinical evaluation of this compound.

Key Experimental Protocols

The preclinical evaluation of this compound in hematological malignancies involved standard in vitro and in vivo methodologies to assess its efficacy and mechanism of action.

In Vitro Cell Proliferation Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of hematological cancer cell lines.

  • Cell Lines: A panel of human tumor cell lines, including leukemia (e.g., MV4;11) and lymphoma lines, were used.

  • Methodology:

    • Cells are seeded in 96-well plates at an appropriate density.

    • After allowing cells to attach (for adherent lines) or stabilize, they are treated with a range of concentrations of this compound.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent.

    • The absorbance is read using a microplate reader.

    • IC50 values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay
  • Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.

  • Methodology:

    • Cells are treated with this compound (e.g., 250 nM) or a vehicle control for a defined time (e.g., 72 hours).

    • Cells are harvested, washed, and resuspended in a binding buffer.

    • Cells are stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as Propidium Iodide (PI).

    • The stained cells are analyzed by flow cytometry.

    • The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis is quantified.

Western Blot Analysis for Target Engagement
  • Objective: To confirm the inhibitory effect of this compound on HDAC activity by measuring the acetylation status of its substrates.

  • Methodology:

    • Cells or tumor tissues from xenograft models are lysed to extract total protein.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies against acetylated histone H3, acetylated α-tubulin, and total protein controls.

    • After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Methodology:

    • Exponentially growing hematological cancer cells (e.g., 5x10^6 MV4;11 cells) are subcutaneously inoculated into the flank of the mice.

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally at a specified dose and schedule (e.g., 60 mg/kg, once daily, 5 days a week).

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western Blot) to confirm target modulation in vivo.

Conclusion

This compound is a potent, oral pan-HDAC inhibitor with compelling preclinical activity in models of hematological malignancies. Its ability to modulate the acetylation of both histone and non-histone proteins results in significant anti-proliferative and pro-apoptotic effects. The robust in vivo efficacy observed in leukemia and lymphoma xenograft models underscores its potential as a therapeutic agent. The data summarized herein provide a strong rationale for the continued clinical investigation of this compound in patients with hematological cancers.

References

ST7612AA1: A Novel Histone Deacetylase Inhibitor for HIV-1 Latency Reactivation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The establishment of a latent reservoir of HIV-1-infected cells, primarily resting memory CD4+ T cells, represents a major obstacle to curing HIV-1 infection. Antiretroviral therapy (ART) can effectively suppress viral replication to undetectable levels, but it does not eliminate this latent reservoir. Upon cessation of ART, the virus rebounds from these latently infected cells. The "shock and kill" strategy aims to eradicate this reservoir by reactivating latent HIV-1 with latency-reversing agents (LRAs) to induce viral protein expression, making the infected cells visible to the host immune system for clearance. Histone deacetylase inhibitors (HDACis) are a promising class of LRAs that function by altering chromatin structure to promote HIV-1 transcription. ST7612AA1 is a novel, potent, thiol-based HDAC inhibitor that has demonstrated significant efficacy as an HIV-1 latency reactivation agent.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy and cytotoxicity data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound is a thioacetate-ω(γ-lactam carboxamide) derivative that acts as a pan-HDAC inhibitor.[2][3][4] Its primary mechanism in reactivating latent HIV-1 involves the inhibition of histone deacetylases, enzymes that play a crucial role in maintaining the tightly packed chromatin structure (heterochromatin) around the integrated HIV-1 provirus, thereby repressing its transcription.[5]

By inhibiting HDACs, this compound leads to an increase in the acetylation of histones, particularly at the HIV-1 Long Terminal Repeat (LTR) promoter region. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure (euchromatin). This "opening" of the chromatin allows for the recruitment and binding of host transcription factors, such as NF-κB and P-TEFb, which are essential for the initiation and elongation of HIV-1 transcription. The active metabolite of this compound, ST7464AA1, has shown potent inhibitory activity against various HDAC isoforms, including HDAC1, 2, 3, 6, 10, and 11.

A key advantage of this compound is its ability to induce HIV-1 reactivation without causing global T cell activation or proliferation, which is a critical safety consideration for LRAs.

ST7612AA1_Mechanism_of_Action Mechanism of Action of this compound in HIV-1 Latency Reactivation cluster_nucleus Cell Nucleus Latent HIV Provirus Latent HIV Provirus Histones Histones Latent HIV Provirus->Histones Wrapped around HDACs HDACs Histones->HDACs Deacetylation by HDACs->Latent HIV Provirus Maintains latency Acetylated Histones Acetylated Histones HDACs->Acetylated Histones Inhibition leads to accumulation of HIV-1 Transcription HIV-1 Transcription Acetylated Histones->HIV-1 Transcription Promotes Transcription Factors Transcription Factors (e.g., NF-κB, P-TEFb) Transcription Factors->HIV-1 Transcription Initiates This compound This compound This compound->HDACs Inhibits Latency_Reactivation_Workflow In Vitro HIV-1 Latency Reactivation Assay Workflow cluster_workflow start Start seed_cells Seed J-Lat 10.6 cells (e.g., 1x10^5 cells/well) start->seed_cells add_compound Add serial dilutions of This compound or control LRAs seed_cells->add_compound incubate Incubate for 24-48 hours add_compound->incubate harvest Harvest cells incubate->harvest facs Analyze GFP expression by Flow Cytometry harvest->facs calculate Calculate EC50 values facs->calculate end End calculate->end HIV_RNA_Quantification_Workflow Quantification of Cell-Associated HIV-1 RNA Workflow cluster_workflow start Start isolate_cd4 Isolate resting CD4+ T cells from aviremic HIV+ patients start->isolate_cd4 treat_cells Treat cells with this compound or control LRAs isolate_cd4->treat_cells incubate Incubate for 48 hours treat_cells->incubate extract_rna Extract total cellular RNA incubate->extract_rna rt_qpcr Perform reverse transcription quantitative PCR (RT-qPCR) for HIV-1 Gag RNA extract_rna->rt_qpcr normalize Normalize to a housekeeping gene (e.g., GAPDH) rt_qpcr->normalize analyze Calculate fold induction normalize->analyze end End analyze->end

References

The Pharmacokinetics of ST7612AA1 and its Active Metabolite ST7464AA1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST7612AA1 is a novel, orally administered, second-generation pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical anti-tumor activity in both solid and hematological malignancies.[1][2][3] It functions as a prodrug, rapidly undergoing conversion in vivo to its active metabolite, ST7464AA1.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound and ST7464AA1, presenting key data in a structured format, detailing experimental methodologies, and illustrating the relevant biological pathways.

Pharmacokinetic Profile of the Active Metabolite ST7464AA1

Following oral administration in mice, the prodrug this compound is not detectable in plasma, confirming its rapid and efficient conversion to the active metabolite, ST7464AA1. The pharmacokinetic properties of ST7464AA1 have been characterized and are summarized in the table below.

Table 1: Pharmacokinetic Parameters of ST7464AA1 in CD1 Mice
ParameterValue (Mean ± SEM)Unit
Tmax0.5h
Cmax1577 ± 478ng/mL
Tlast6h
ClastQuantifiableng/mL
AUClastNot Reportedh*ng/mL
3.8h

Data derived from a single oral dose of 120 mg/kg of this compound in CD1 mice.

The plasma concentration of ST7464AA1 exhibits a bi-exponential decline after reaching its maximum concentration (Cmax) at 0.5 hours post-administration. The active metabolite demonstrates a high clearance (CL/F) and a large volume of distribution (Vz/F), indicating efficient elimination from the systemic circulation and good tissue penetration.

Experimental Protocol: Murine Pharmacokinetic Study

The pharmacokinetic data presented above were generated from a study in CD1 mice. The key elements of the experimental protocol are outlined below:

  • Animal Model: CD1 mice.

  • Drug Administration: A single oral dose of 120 mg/kg of this compound.

  • Sampling: Blood samples were collected at various time points, with the first sample taken at 0.25 hours post-administration. The last sampling time at which the drug was still quantifiable was 6 hours.

  • Analysis: Plasma concentrations of ST7464AA1 were determined. The pharmacokinetic parameters were calculated using a model-independent approach suitable for sparse data sampling.

Mechanism of Action and Signaling Pathway

This compound, through its active metabolite ST7464AA1, exerts its therapeutic effects by inhibiting histone deacetylases (HDACs). This inhibition leads to an increase in the acetylation of both histone and non-histone proteins, which in turn modulates gene expression. The downstream effects include the regulation of key cellular processes such as cell cycle progression, DNA damage checkpoints, and the immune response.

ST7612AA1_Mechanism_of_Action cluster_Prodrug_Conversion In Vivo Conversion cluster_HDAC_Inhibition Cellular Mechanism cluster_Downstream_Effects Biological Outcomes This compound This compound (Prodrug) Oral Administration ST7464AA1 ST7464AA1 (Active Metabolite) This compound->ST7464AA1 Rapid Conversion HDACs Histone Deacetylases (HDACs) ST7464AA1->HDACs Inhibition Acetylation Increased Acetylation (Histones & Non-Histone Proteins) HDACs->Acetylation Deacetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cellular_Processes Modulation of: - Cell Cycle - DNA Damage Checkpoints - Immune Response Gene_Expression->Cellular_Processes Pharmacokinetic_Workflow start Start: In Vivo Study Design dosing Oral Administration of this compound to Animal Model (e.g., CD1 Mice) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis of ST7464AA1 processing->analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, T½, etc.) analysis->pk_analysis end End: Pharmacokinetic Profile pk_analysis->end Logical_Relationship Prodrug This compound Administration (Oral) Conversion In Vivo Conversion Prodrug->Conversion Active_Drug Active Metabolite ST7464AA1 in Systemic Circulation Conversion->Active_Drug Target_Engagement HDAC Inhibition in Target Tissues Active_Drug->Target_Engagement Therapeutic_Effect Anti-Tumor Activity Target_Engagement->Therapeutic_Effect

References

Methodological & Application

Application Notes and Protocols for ST7612AA1 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST7612AA1 is a novel, orally available, second-generation pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical antitumor activity across a broad spectrum of solid and hematological malignancies.[1][2] As a thioacetate-ω (γ-lactam amide) derivative, this compound functions as a prodrug, rapidly absorbed and converted into its active metabolite, ST7464AA1.[1][2] This active form potently inhibits class I and class II HDACs, leading to the restoration of acetylation on both histone and non-histone proteins.[1] The subsequent modulation of various HDAC substrates and transcriptional changes in genes involved in critical cellular processes—such as cell cycle regulation, DNA damage checkpoints, and immune response—underpins its anti-tumor efficacy. These application notes provide detailed in vitro protocols for evaluating the effects of this compound on cancer cell lines.

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of HDAC enzymes. This inhibition leads to an increase in the acetylation of various protein substrates, including histones and α-tubulin. The hyperacetylation of histones alters chromatin structure, leading to the transcriptional activation of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis. The modulation of non-histone proteins like α-tubulin can also disrupt microtubule function, further contributing to cell cycle arrest.

ST7612AA1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Prodrug) ST7464AA1 ST7464AA1 (Active Drug) This compound->ST7464AA1 Conversion HDACs HDACs (Class I & II) ST7464AA1->HDACs Inhibition Acetylated_Histones Acetylated Histones Acetylated_Tubulin Acetylated α-Tubulin Histones Histones HDACs->Histones Deacetylation Tubulin α-Tubulin HDACs->Tubulin Deacetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Acetylated_Tubulin->Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound is converted to its active form, ST7464AA1, which inhibits HDACs, leading to downstream effects.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50 (nmol/L)
NCI-H460Non-Small Cell Lung Cancer43 ± 5
A549Non-Small Cell Lung Cancer150 ± 20
HCT116Colon Carcinoma100 ± 15
HT29Colon Carcinoma250 ± 30
MCF7Breast Carcinoma200 ± 25
MDA-MB-231Breast Carcinoma300 ± 40
OVCAR-3Ovarian Carcinoma180 ± 22
A2780Ovarian Carcinoma400 ± 50
HL-60Promyelocytic Leukemia50 ± 8
U937Histiocytic Lymphoma80 ± 12
RajiBurkitt's Lymphoma500 ± 60
Data is presented as the mean ± S.E.M. of three independent experiments. Cells were treated for 72 hours.
Table 2: Induction of Apoptosis by this compound in Lymphoma Cell Lines
Cell LineTP53 Status% Annexin V Positive Cells (72h, 250 nM)
Granta-519Mutant< 10%
Jeko-1Wild Type~25%
MinoWild Type~30%
Rec-1Mutant< 10%
SP-53Mutant< 10%
HBL-2Wild Type~20%
JVM-2Mutant< 10%
MEC-1Mutant< 10%
Apoptosis was assessed by Annexin V staining after 72 hours of exposure to 250 nM this compound.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the anti-proliferative effects of this compound on cancer cell lines.

MTT_Assay_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using a sigmoidal dose-response model.

Western Blot Analysis for Protein Acetylation

This protocol is for detecting changes in histone H4 and α-tubulin acetylation following this compound treatment.

Western_Blot_Workflow A Treat cells with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-acetylated H4/tubulin) E->F G Secondary Antibody Incubation F->G H Detection G->H I Analysis H->I

Caption: General workflow for Western blot analysis.

Materials:

  • Cancer cell line (e.g., NCI-H460)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-acetylated histone H4, anti-histone H4, anti-acetylated α-tubulin, anti-α-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Treat cells with various concentrations of this compound for a specified time (e.g., 3 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Blots should be stripped and reprobed with antibodies against total histone H4 and α-tubulin to control for equal loading.

Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying apoptosis in cancer cell lines treated with this compound using flow cytometry.

Apoptosis_Assay_Workflow A Treat cells with this compound B Incubate for 72h A->B C Harvest cells (including supernatant) B->C D Wash with PBS C->D E Resuspend in Annexin V Binding Buffer D->E F Add Annexin V-FITC and Propidium Iodide (PI) E->F G Incubate in the dark F->G H Analyze by Flow Cytometry G->H

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Materials:

  • Lymphoma cell lines (or other cancer cell lines)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound (e.g., 250 nM) or vehicle control for 72 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

Determining the IC50 of ST7612AA1 in HCT116 Colon Carcinoma Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST7612AA1 is a potent, second-generation, oral pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor effects in both solid and hematological malignancies.[1][2] As a prodrug, this compound is rapidly absorbed and converted to its active metabolite, ST7464AA1, which targets class I and class II HDACs.[1][2] The inhibition of HDACs leads to the hyperacetylation of histone and non-histone proteins, modulating the transcription of genes involved in critical cellular processes such as cell cycle regulation, DNA damage checkpoints, and apoptosis.[1] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in the HCT116 human colon carcinoma cell line using a colorimetric MTT assay.

Mechanism of Action: HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

This compound, through its active form, inhibits HDACs, leading to an accumulation of acetylated histones. This "loosening" of the chromatin structure allows for the transcription of previously silenced tumor suppressor genes, such as p21 and p53, which can induce cell cycle arrest and apoptosis. Furthermore, the acetylation of non-histone proteins, like α-tubulin and HSP90, can disrupt protein folding and cell motility.

HDAC_Inhibition_Pathway HDAC Inhibitor Signaling Pathway cluster_nucleus Nucleus DNA DNA Histones Histones Acetylated_Histones Acetylated Histones HAT Histone Acetyltransferases (HATs) HAT->Acetylated_Histones Acetylation HDAC Histone Deacetylases (HDACs) HDAC->Histones Deacetylation This compound This compound (Active Form) This compound->HDAC Inhibition Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, p53) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

HDAC Inhibitor Signaling Pathway

Data Presentation

The following table summarizes previously reported IC50 values for this compound in various human cancer cell lines, demonstrating its broad anti-proliferative activity.

Cell LineCancer TypeIC50 (nmol/L)
NCI-H460Non-Small Cell Lung Cancer43 - 500
HCT116Colon Carcinoma43 - 500
A2780Ovarian Carcinoma43 - 500
MDA-MB-231Breast Cancer43 - 500
U937Histiocytic Lymphoma43 - 500
HL-60Acute Promyelocytic Leukemia43 - 500

Experimental Protocols

Materials and Reagents
  • This compound

  • HCT116 human colon carcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow for IC50 Determination

The overall workflow for determining the IC50 of this compound is depicted in the diagram below. The process involves cell seeding, treatment with a serial dilution of the compound, incubation, addition of MTT reagent, solubilization of formazan crystals, and finally, measurement of absorbance to determine cell viability.

IC50_Workflow Experimental Workflow for IC50 Determination A 1. Cell Culture (HCT116 cells in logarithmic growth phase) B 2. Cell Seeding (Seed 5,000-10,000 cells/well in a 96-well plate) A->B D 4. Cell Treatment (Add drug dilutions to the wells) B->D C 3. Drug Preparation (Prepare serial dilutions of this compound in culture medium) C->D E 5. Incubation (Incubate for 48-72 hours at 37°C, 5% CO2) D->E F 6. MTT Assay (Add MTT solution and incubate for 4 hours) E->F G 7. Formazan Solubilization (Add DMSO to dissolve formazan crystals) F->G H 8. Absorbance Reading (Measure absorbance at 570 nm) G->H I 9. Data Analysis (Calculate % viability and determine IC50) H->I

IC50 Determination Workflow
Detailed Protocol for MTT Assay

  • Cell Seeding:

    • Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells in their logarithmic growth phase using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL.

    • Incubate the plate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). It is advisable to perform a preliminary experiment with a broad concentration range to narrow down the effective dose range.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay and Absorbance Measurement:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis
  • Calculate Percentage Viability:

    • Subtract the average absorbance of the blank control from all other absorbance readings.

    • Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine IC50:

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability. This can be performed using software such as GraphPad Prism or similar data analysis tools.

References

Optimal Concentration of ST7612AA1 for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST7612AA1 is a potent, second-generation, oral pan-histone deacetylase (HDAC) inhibitor with demonstrated preclinical antitumor activity in both solid and hematological tumors. As a prodrug, this compound is rapidly converted to its active metabolite, ST7464AA1, which targets class I and class II HDAC enzymes. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for in vitro studies, based on published data. It includes a summary of effective concentrations in various cancer cell lines and methodologies for key experimental assays to assess its biological activity.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound for in vitro studies is highly dependent on the cell type and the specific biological endpoint being measured. The following tables summarize the 50% inhibitory concentrations (IC50) for this compound in various cancer cell lines, providing a critical starting point for experimental design.

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nmol/L)
NCI-H1975Non-Small Cell Lung Cancer130
MDA-MB-436Breast Cancer43
HCT116Colon Carcinoma125
SKOV-3Ovarian Carcinoma500
A2780/ADROvarian Carcinoma250
MOLT-4T-cell Leukemia125
JURKATT-cell Leukemia250
U937Histiocytic Lymphoma250
DOHH2Follicular Lymphoma46
TMD8ABC-like Diffuse Large B-cell Lymphoma300
SU-DHL-4GCB-like Diffuse Large B-cell Lymphoma500
SU-DHL-6GCB-like Diffuse Large B-cell Lymphoma250

Table 2: HDAC Inhibitory Activity of this compound in NCI-H460 NSCLC Cells

Target ProteinPrimary HDAC Class TargetedIC50 (nM)
Acetylated Histone H4Class I HDACs4.8
Acetylated α-tubulinHDAC6 (Class IIb)200

Signaling Pathways Modulated by this compound

This compound, through its active form ST7464AA1, inhibits HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modulation results in the altered expression of genes involved in key cellular processes, including cell cycle regulation, apoptosis, and DNA damage response. The following diagram illustrates the primary mechanism of action of this compound.

ST7612AA1_Mechanism This compound This compound (Prodrug) ST7464AA1 ST7464AA1 (Active Drug) This compound->ST7464AA1 Metabolic Conversion HDACs HDACs (Class I & II) ST7464AA1->HDACs Inhibition Acetylation_Inc Increased Acetylation ST7464AA1->Acetylation_Inc Histones Histone Proteins HDACs->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., α-tubulin, HSP90) HDACs->NonHistone Deacetylation Histones->Acetylation_Inc NonHistone->Acetylation_Inc Chromatin Chromatin Relaxation Acetylation_Inc->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cellular_Effects Cellular Effects Gene_Expression->Cellular_Effects Cell_Cycle Cell Cycle Arrest Cellular_Effects->Cell_Cycle Apoptosis Induction of Apoptosis Cellular_Effects->Apoptosis DNA_Damage DNA Damage Response Cellular_Effects->DNA_Damage

Mechanism of Action of this compound

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the antiproliferative effects of this compound and to calculate the IC50 values.

Materials:

  • This compound stock solution (10 mM in 100% DMSO, stored at -20°C)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plates Add_Drug Add this compound to cells Cell_Seeding->Add_Drug Drug_Dilution Prepare serial dilutions of this compound Drug_Dilution->Add_Drug Incubation Incubate for 48 or 72 hours Add_Drug->Incubation Add_MTT Add MTT solution Incubation->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

MTT Assay Workflow

Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software program like "ALLFIT".

Western Blot Analysis for Histone and Tubulin Acetylation

This protocol is used to assess the inhibitory effect of this compound on HDACs by measuring the acetylation levels of its substrates.

Materials:

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., sodium butyrate)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H4, anti-Histone H4, anti-acetyl-α-tubulin, anti-α-tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates or larger flasks and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells, wash with ice-cold PBS, and lyse them in ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize the acetylated protein levels to the total protein levels.

Conclusion

The provided data and protocols offer a comprehensive guide for researchers initiating in vitro studies with this compound. The optimal concentration for antiproliferative effects typically falls within the nanomolar range, but should be empirically determined for each cell line and experimental setup. The protocols for MTT and Western blot assays provide robust methods to quantify the biological activity and mechanism of action of this promising HDAC inhibitor.

Application Notes and Protocols for Oral Administration of ST7612AA1 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of ST7612AA1, an oral histone deacetylase (HDAC) inhibitor, in animal models. The protocols detailed below are based on published research and are intended to guide the design and execution of similar in vivo studies.

Introduction

This compound is a second-generation, oral pan-HDAC inhibitor that has demonstrated significant antitumor activity in a variety of preclinical cancer models.[1][2] It is a thioacetate-ω (γ-lactam amide) derivative that functions as a prodrug, rapidly absorbed and converted to its active thiol metabolite, ST7464AA1, following oral administration.[1][2] In vitro studies have shown that this compound potently inhibits class I and class II HDACs, leading to the restoration of histone and non-histone protein acetylation.[3] This activity translates to the inhibition of tumor cell proliferation and the induction of apoptosis. In vivo, oral administration of this compound has been shown to significantly suppress tumor growth in xenograft models of both solid and hematological malignancies, including lung, colon, breast, and ovarian carcinomas, as well as leukemia and lymphoma.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting HDAC enzymes, which are crucial regulators of gene expression. By blocking HDACs, this compound promotes the acetylation of histone and non-histone proteins, leading to changes in gene transcription that affect key cellular processes such as cell cycle regulation, DNA damage checkpoints, and apoptosis.

This compound Oral this compound (Prodrug) ST7464AA1 ST7464AA1 (Active Metabolite) This compound->ST7464AA1 Rapid Conversion HDACs HDACs (Class I & II) ST7464AA1->HDACs Inhibition Acetylation Increased Histone & Non-Histone Acetylation HDACs->Acetylation Blocks Deacetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, etc. Gene_Expression->Cellular_Effects Tumor_Inhibition Tumor Growth Inhibition Cellular_Effects->Tumor_Inhibition

Caption: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (nmol/L)
HCT116Colon Carcinoma43 - 500
SKOV-3Ovarian Carcinoma43 - 500
A2780Ovarian Carcinoma43 - 500
VariousEpithelial Cancers (Lung, Breast, Colon, Ovarian)43 - 500
VariousLeukemias and Lymphomas43 - 500
VariousMature B cell LymphomasMedian: 375 (Range: 46-2664)
Data derived from a broad panel of human tumor cell lines.

Table 2: In Vivo Antitumor Efficacy of Oral this compound

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition
HCT116Colon Carcinoma60 mg/kg, qdx5/w, for 2-4 weeksSignificant Inhibition
SKOV-3Ovarian Carcinoma60 mg/kg, qdx5/w, for 2-4 weeksStrong Antitumor Effect
A2780Ovarian Carcinoma60 mg/kg, qdx5/w, for 2-4 weeksStrong Antitumor Effect
VariousLung, Breast Carcinomas60 mg/kg, qdx5/w, for 2-4 weeksStrong Inhibition
VariousLeukemia and Lymphoma60 mg/kg, qdx5/w, for 2-4 weeksStrong Inhibition
Oral administration of this compound was performed at a volume of 10 mL/kg.

Table 3: Pharmacokinetic Parameters of ST7464AA1 after a Single Oral Dose of this compound in Mice

ParameterValue
CL/F High
Vz/F Large
These parameters indicate high clearance and good tissue distribution of the active metabolite.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in Xenograft Models

Objective: To evaluate the antitumor efficacy of orally administered this compound in mice bearing human tumor xenografts.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Female nude mice (e.g., CD-1 nude)

  • Human tumor cell lines (e.g., HCT116, SKOV-3, A2780)

  • Matrigel (optional, for subcutaneous injection)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture human tumor cells in appropriate media until they reach the desired number.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS), with or without Matrigel.

    • Subcutaneously inject the tumor cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly by measuring tumor dimensions with calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose at 10 mL/kg).

    • Administer this compound or vehicle orally to the respective groups using an appropriate gavage needle.

    • Follow the specified dosing schedule (e.g., once daily, five days a week for 2-4 weeks).

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights of the mice regularly (e.g., twice a week).

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a specific size or after a predetermined duration.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology).

    • Calculate tumor growth inhibition for the treatment groups compared to the control group.

start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization into Treatment & Control Groups tumor_growth->grouping treatment Oral Administration of This compound or Vehicle grouping->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring monitoring->treatment Repeat per schedule endpoint Study Endpoint monitoring->endpoint analysis Data Analysis & Tumor Excision endpoint->analysis end End analysis->end

Caption: Xenograft Efficacy Study Workflow.
Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of the active metabolite ST7464AA1 after a single oral dose of this compound.

Materials:

  • This compound

  • Vehicle for oral administration

  • Male mice (e.g., CD-1)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Dosing:

    • Administer a single oral dose of this compound to a cohort of mice.

  • Blood Sampling:

    • Collect blood samples from the mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Analyze the plasma samples to determine the concentration of ST7464AA1 using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL/F), and volume of distribution (Vz/F).

start Start dosing Single Oral Dose of This compound to Mice start->dosing blood_collection Serial Blood Sampling at Pre-defined Time Points dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_analysis LC-MS/MS Analysis of ST7464AA1 Concentration plasma_separation->sample_analysis pk_analysis Pharmacokinetic Parameter Calculation sample_analysis->pk_analysis end End pk_analysis->end

Caption: Pharmacokinetic Study Workflow.

Disclaimer: These application notes and protocols are for informational purposes only and should be adapted to specific experimental needs and institutional guidelines. All animal studies should be conducted in accordance with approved animal care and use protocols.

References

Preparing ST7612AA1 Stock Solution with DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of a stock solution of ST7612AA1 using Dimethyl Sulfoxide (DMSO). This compound is a novel and potent oral histone deacetylase (HDAC) inhibitor with significant anti-tumor activity, making it a compound of high interest in cancer research and drug development.[1] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.

Data Presentation

For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound and its solubility in DMSO.

ParameterValueSource(s)
Molecular Weight 405.51 g/mol [2][3]
Solubility in DMSO 55 mg/mL[4]
Molar Solubility in DMSO 135.63 mM[4]
Recommended Stock Solution Concentration 10 mM
Storage of Stock Solution -80°C for up to 1 year
Appearance Colorless liquid (in DMSO)

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions
  • This compound: The specific toxicological properties of this compound may not be fully characterized. Handle with care and avoid inhalation of powder and direct contact with skin and eyes.

  • DMSO: DMSO is a powerful solvent that can be absorbed through the skin and may carry other dissolved substances with it. It is crucial to wear appropriate PPE at all times. Work in a well-ventilated area or a chemical fume hood.

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol is adapted from established laboratory procedures for preparing HDAC inhibitor stock solutions.

  • Calculation:

    • To prepare a 10 mM stock solution, you will need to dissolve 4.0551 mg of this compound in 1 mL of DMSO.

    • Calculation: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight (g/mol) x 1000

    • Mass (mg) = 0.010 mol/L x 0.001 L x 405.51 g/mol x 1000 = 4.0551 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 4.0551 mg of this compound powder and add it to the tared tube.

  • Dissolution:

    • Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Tightly cap the tube.

  • Mixing:

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. The final solution should be clear and free of any visible particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C. Under these conditions, the stock solution is stable for up to one year.

Preparation of Working Solutions
  • When preparing working solutions for cell culture or other experiments, thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.

  • Important: Ensure the final concentration of DMSO in the experimental system is kept low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects. A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in experiments.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_0 Stock Solution Preparation Workflow Calculate required mass of this compound Calculate required mass of this compound Weigh this compound powder Weigh this compound powder Calculate required mass of this compound->Weigh this compound powder Add DMSO Add DMSO Weigh this compound powder->Add DMSO Vortex to dissolve Vortex to dissolve Add DMSO->Vortex to dissolve Aliquot stock solution Aliquot stock solution Vortex to dissolve->Aliquot stock solution Store at -80°C Store at -80°C Aliquot stock solution->Store at -80°C

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway

This compound functions as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more open chromatin structure and the expression of tumor suppressor genes. This can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth. One of the key pathways affected by HDAC inhibitors is the NF-κB signaling pathway.

G This compound This compound HDACs HDACs This compound->HDACs inhibition NF-κB Pathway Modulation NF-κB Pathway Modulation This compound->NF-κB Pathway Modulation Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling Gene Expression (e.g., Tumor Suppressors) Gene Expression (e.g., Tumor Suppressors) Chromatin Remodeling->Gene Expression (e.g., Tumor Suppressors) Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Gene Expression (e.g., Tumor Suppressors)->Cell Cycle Arrest / Apoptosis

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for In Vivo Experiments with ST7612AA1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and in vivo administration of ST7612AA1, a potent, second-generation oral pan-histone deacetylase (HDAC) inhibitor. The following information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.

Introduction

This compound is a thioacetate-ω(γ-lactam amide) derivative that functions as a prodrug, rapidly converting to its active metabolite, ST7464AA1, after oral administration. As a pan-HDAC inhibitor, this compound targets both class I and class II HDACs, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modulation results in the transcriptional regulation of genes involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis, ultimately leading to anti-tumor effects in a broad range of solid and hematological malignancies.[1]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₀H₂₇N₃O₄SAOBIOUS
Molecular Weight 405.51 g/mol AOBIOUS
Solubility Soluble in DMSOAOBIOUS
In Vitro Potency (IC₅₀) 43 to 500 nmol/L in various cancer cell lines[1]

In Vivo Formulation Protocol

This protocol describes the preparation of this compound for oral administration in murine xenograft models.

Materials:

  • This compound powder

  • Solutol HS 15 (Macrogol-15-hydroxystearate)

  • Sterile water for injection

  • Sterile conical tubes (15 mL and 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Formulation Vehicle Preparation:

  • Prepare a 1:20 solution of Solutol HS 15 in sterile water.

  • For example, to prepare 21 mL of the vehicle, add 1 mL of Solutol HS 15 to 20 mL of sterile water.

  • Vortex thoroughly until a clear, homogenous solution is obtained.

This compound Formulation:

  • Determine the total volume of the formulation required based on the number of animals and the dosing volume (e.g., 10 mL/kg).

  • Calculate the total mass of this compound needed for the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose).

  • Weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Add the appropriate volume of the prepared Solutol HS 15:water (1:20) vehicle to the this compound powder.

  • Vortex the mixture vigorously until the this compound is completely dissolved. The final formulation should be a clear solution.

Example Calculation for Dosing 10 Mice (20g each) at 60 mg/kg:

  • Dose per mouse: 60 mg/kg * 0.02 kg = 1.2 mg

  • Dosing volume per mouse: 10 mL/kg * 0.02 kg = 0.2 mL

  • Concentration of formulation: 1.2 mg / 0.2 mL = 6 mg/mL

  • Total volume needed (with overage): 10 mice * 0.2 mL/mouse + 1 mL (overage) = 3 mL

  • Total this compound needed: 3 mL * 6 mg/mL = 18 mg

  • Vehicle preparation: 0.15 mL Solutol HS 15 + 3 mL sterile water. Add the appropriate volume of this vehicle to the 18 mg of this compound.

In Vivo Xenograft Experiment Protocol

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Animal Models:

  • Immunocompromised mice (e.g., athymic nude, NOD-SCID) are suitable for establishing human tumor xenografts.

Experimental Procedure:

  • Cell Culture and Implantation:

    • Culture human cancer cell lines (e.g., HCT116 colon carcinoma) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration:

    • Administer this compound orally (via gavage) to the treatment group at the desired dose and schedule (e.g., 60 mg/kg, once daily, 5 days a week).[1]

    • Administer the vehicle solution to the control group following the same schedule.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • Monitor the animals for any signs of toxicity.

    • The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines.

  • Pharmacodynamic Analysis (Optional):

    • At the end of the study, tumors can be excised for analysis of target modulation (e.g., histone acetylation) by Western blot or immunohistochemistry.

Quantitative Data Summary

ParameterCell LineResult
In Vitro IC₅₀ Lung, Breast, Colon, Ovarian Cancer Lines43 - 500 nmol/L
In Vivo Efficacy (Tumor Growth Inhibition) HCT116 (Colon Carcinoma)77%
NCI-H1975 (NSCLC)65%
SKOV-3 (Ovarian Carcinoma)59%

Data from Vesci et al., 2015.[1]

Visualizations

Mechanism of Action: this compound as an HDAC Inhibitor

HDAC_Inhibition cluster_0 In Vivo Administration cluster_1 Cellular Mechanism cluster_2 Downstream Effects This compound This compound (Prodrug) Oral Administration ST7464AA1 ST7464AA1 (Active Drug) Systemic Circulation This compound->ST7464AA1 Rapid Conversion HDACs Histone Deacetylases (HDACs) (Class I & II) ST7464AA1->HDACs Inhibition Acetylation Increased Acetylation ST7464AA1->Acetylation Histones Histones HDACs->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., p53, Tubulin, HSP90) HDACs->NonHistone Deacetylation Histones->Acetylation NonHistone->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Induction of Apoptosis GeneExpression->Apoptosis TumorGrowth Inhibition of Tumor Growth CellCycle->TumorGrowth Apoptosis->TumorGrowth

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment 5. Oral Administration (this compound or Vehicle) randomization->treatment monitoring 6. Monitor Tumor Volume & Animal Health treatment->monitoring endpoint 7. Study Endpoint (e.g., Tumor Size Limit) monitoring->endpoint analysis 8. Data Analysis & Pharmacodynamic Studies endpoint->analysis end End analysis->end

Caption: In vivo xenograft experimental workflow.

References

Application Notes and Protocols: Detecting Histone Acetylation Following ST7612AA1 Treatment Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and semi-quantification of histone acetylation in cultured cells following treatment with ST7612AA1, a potent, second-generation oral pan-histone deacetylase (HDAC) inhibitor.[1][2][3] this compound and its active metabolite, ST7464AA1, inhibit class I and class II HDACs, leading to an accumulation of acetylated histones and subsequent modulation of gene expression.[1][2] This protocol outlines the necessary steps for cell culture and treatment, histone extraction, protein quantification, SDS-PAGE, Western blot analysis, and data interpretation. Adherence to this protocol will enable researchers to effectively assess the pharmacodynamic effects of this compound on histone acetylation.

Introduction

Epigenetic modifications, such as histone acetylation, play a crucial role in regulating gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, generally leading to a more open chromatin structure and transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

This compound is a novel, orally available pan-HDAC inhibitor that has demonstrated significant anti-tumor effects in various preclinical cancer models. As a prodrug, this compound is rapidly converted to its active form, ST7464AA1, which potently inhibits a broad range of HDAC isoforms. This inhibition results in the hyperacetylation of both histone and non-histone proteins, which in turn can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.

Western blotting is a widely used technique to detect changes in protein modifications, such as histone acetylation. This application note provides a robust protocol to measure the increase in acetylated histones H3 and H4 in response to this compound treatment.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and the subsequent experimental workflow to detect its effects on histone acetylation are depicted below.

ST7612AA1_Mechanism_Workflow cluster_0 Cellular Mechanism cluster_1 Experimental Workflow This compound This compound (Prodrug) ST7464AA1 ST7464AA1 (Active Drug) This compound->ST7464AA1 Conversion HDACs Histone Deacetylases (HDACs) ST7464AA1->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Acetylated_Histones->Histones Chromatin Chromatin Acetylated_Histones->Chromatin Remodeling Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Culture 1. Cell Culture & Treatment Histone_Extraction 2. Histone Extraction Cell_Culture->Histone_Extraction Quantification 3. Protein Quantification Histone_Extraction->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Western_Blot 5. Western Blot SDS_PAGE->Western_Blot Detection 6. Detection & Analysis Western_Blot->Detection

Mechanism of this compound and experimental workflow.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data obtained from the Western blot analysis.

Table 1: this compound Treatment Parameters

ParameterDescription
Cell Linee.g., HCT116, NCI-H460
Seeding Densitye.g., 1 x 10^6 cells / 10 cm dish
This compound Concentrationse.g., 0 (Vehicle), 50 nM, 100 nM, 250 nM, 500 nM
Treatment Duratione.g., 24 hours
Positive Controle.g., SAHA 5 µM

Table 2: Antibody Dilutions

AntibodyHostCatalog #Dilution
Pan-Acetyl Histone H3Rabbite.g., Millipore #06-5991:1000 - 1:2000
Pan-Acetyl Histone H4Rabbite.g., Millipore #06-8661:1000 - 1:2000
Total Histone H3Rabbite.g., Cell Signaling #97151:1000
Total Histone H4Rabbite.g., Cell Signaling #25921:1000
Anti-Rabbit IgG (HRP-linked)Goate.g., Cell Signaling #70741:2000 - 1:5000

Table 3: Densitometry Analysis of Histone Acetylation

TreatmentAcetyl-H3 / Total H3 (Fold Change)Acetyl-H4 / Total H4 (Fold Change)
Vehicle (Control)1.01.0
This compound (50 nM)
This compound (100 nM)
This compound (250 nM)
This compound (500 nM)
SAHA (5 µM)

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HCT116 or NCI-H460) in appropriate cell culture dishes and allow them to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control. Include a positive control such as SAHA.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

II. Histone Extraction (Acid Extraction Method)

This protocol is adapted for the extraction of highly basic histone proteins.

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Hypotonic Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, supplemented with protease and HDAC inhibitors like sodium butyrate). Incubate on ice for 30 minutes.

  • Nuclei Isolation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Acid Extraction: Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with gentle rotation for at least 1 hour or overnight at 4°C.

  • Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant containing the histones to a new tube. Add 8 volumes of ice-cold acetone and incubate at -20°C for at least 1 hour to precipitate the histones.

  • Washing and Solubilization: Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the histone pellet with ice-cold acetone. Air-dry the pellet and resuspend it in sterile water.

III. Protein Quantification
  • Bradford Assay: Determine the protein concentration of the histone extracts using a Bradford assay or a similar protein quantification method.

IV. SDS-PAGE and Western Blotting
  • Sample Preparation: For each sample, mix 10-20 µg of histone extract with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 15% polyacrylamide gel to ensure good resolution of the low molecular weight histones. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane. Perform the transfer at 100V for 1 hour at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against acetylated and total histones (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

V. Detection and Analysis
  • Chemiluminescence Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the signal of the acetylated histone to the corresponding total histone to account for any loading differences. Express the results as a fold change relative to the vehicle-treated control.

Expected Results

Treatment of cancer cells with this compound is expected to cause a dose-dependent increase in the levels of acetylated histone H3 and H4. This will be visualized as an increase in the intensity of the bands corresponding to acetyl-H3 and acetyl-H4 on the Western blot. The levels of total histone H3 and H4 should remain relatively unchanged across the different treatment conditions, serving as a reliable loading control.

Troubleshooting

IssuePossible CauseSolution
No or weak signalInsufficient protein loadingIncrease the amount of protein loaded per lane.
Inactive antibodyUse a new aliquot of the antibody; check the recommended dilution.
Inefficient transferVerify transfer efficiency with Ponceau S staining.
High backgroundInsufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highReduce the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and duration of washes.
Non-specific bandsAntibody cross-reactivityUse a more specific antibody; try a different antibody from another vendor.
Protein degradationAdd protease and HDAC inhibitors to all buffers during extraction.
Smeared bandsProtein overloadingReduce the amount of protein loaded per lane.
Poor sample preparationEnsure complete solubilization of the histone pellet.

References

Application Note: Cell Cycle Analysis of ST7612AA1 Treated Cells by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST7612AA1 is a potent, second-generation, oral pan-histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[1] By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state and the altered transcription of genes involved in key cellular processes such as cell cycle regulation, DNA damage checkpoints, and apoptosis.

Many HDAC inhibitors have been shown to induce cell cycle arrest, making them promising anti-cancer agents. The most common response to treatment with HDAC inhibitors is an arrest in the G1 phase of the cell cycle. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining.

Principle

Flow cytometry with propidium iodide (PI) staining is a widely used technique for cell cycle analysis. PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal diploid (2N) DNA content.

  • S phase: Cells are actively replicating their DNA and have a DNA content between 2N and 4N.

  • G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and are preparing for or are in mitosis.

By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can determine the effect of the compound on cell cycle progression.

Signaling Pathway of HDAC Inhibition and Cell Cycle Arrest

HDAC_Inhibition_Pathway This compound This compound HDACs Histone Deacetylases (HDACs) This compound->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., p21, Cyclins) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1 Phase) Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of this compound-induced cell cycle arrest.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed Cells Treatment Treat with this compound (and vehicle control) Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fixation Fix in 70% Ethanol Wash_PBS->Fixation Wash_Staining Wash with PBS Fixation->Wash_Staining Stain Stain with PI and RNase A Wash_Staining->Stain Incubate_Dark Incubate in the dark Stain->Incubate_Dark Acquisition Acquire on Flow Cytometer Incubate_Dark->Acquisition Analysis Analyze Cell Cycle Distribution Acquisition->Analysis

Caption: Workflow for cell cycle analysis of this compound treated cells.

Materials and Reagents

  • This compound

  • Cell line of interest (e.g., HCT116, NCI-H460)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Experimental Protocol

1. Cell Seeding and Treatment

1.1. Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment. 1.2. Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2. 1.3. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). 1.4. Treat the cells with various concentrations of this compound (e.g., 0, 100, 250, 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. 1.5. Incubate the treated cells for a desired time period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Fixation

2.1. After incubation, collect the culture medium (which may contain floating, apoptotic cells). 2.2. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. 2.3. Combine the detached cells with the collected medium from step 2.1. 2.4. Centrifuge the cell suspension at 300 x g for 5 minutes. 2.5. Discard the supernatant and wash the cell pellet with ice-cold PBS. 2.6. Centrifuge again at 300 x g for 5 minutes and discard the supernatant. 2.7. Resuspend the cell pellet in 500 µL of ice-cold PBS. 2.8. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. 2.9. Store the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several days.

3. Propidium Iodide Staining

3.1. Centrifuge the fixed cells at 500 x g for 5 minutes. 3.2. Carefully decant the ethanol without disturbing the cell pellet. 3.3. Wash the cell pellet with 5 mL of PBS. 3.4. Centrifuge at 500 x g for 5 minutes and discard the supernatant. 3.5. Resuspend the cell pellet in 500 µL of PI staining solution. 3.6. Incubate the cells in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis

4.1. Analyze the stained cells on a flow cytometer. 4.2. Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically FL2 or FL3). 4.3. Collect data for at least 10,000 events per sample. 4.4. Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution by gating on single cells and modeling the DNA content histogram.

Data Presentation

The following table presents illustrative data on the effect of this compound on the cell cycle distribution of a hypothetical cancer cell line after 48 hours of treatment. This data demonstrates a dose-dependent increase in the G1 population with a corresponding decrease in the S and G2/M populations, a typical outcome for many HDAC inhibitors.

This compound Concentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle)55.2 ± 2.130.5 ± 1.514.3 ± 0.8
10065.8 ± 2.522.1 ± 1.212.1 ± 0.7
25078.4 ± 3.015.3 ± 1.06.3 ± 0.5
50085.1 ± 3.39.8 ± 0.85.1 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

IssuePossible CauseSolution
High CV of G1 peak- Cell clumping- Improper fixation- High flow rate- Filter samples through a nylon mesh before analysis.- Ensure dropwise addition of cold ethanol while vortexing.- Use a lower flow rate during acquisition.
Broad S phase peak- Asynchronous cell population- Inconsistent staining- Ensure consistent cell seeding density and treatment timing.- Ensure adequate incubation time with PI staining solution.
Debris in the sample- Excessive cell death- Cell lysis during preparation- Gate out debris based on forward and side scatter.- Handle cells gently during harvesting and washing steps.

Conclusion

This application note provides a comprehensive protocol for the analysis of cell cycle alterations induced by the HDAC inhibitor this compound. The use of flow cytometry with propidium iodide staining offers a robust and quantitative method to assess the efficacy of this compound in inducing cell cycle arrest in cancer cells. The provided workflow and illustrative data serve as a valuable resource for researchers investigating the mechanism of action of this and other cell cycle-modulating compounds.

References

Application Note: Chromatin Immunoprecipitation (ChIP-seq) using ST7612AA1 for H3K27ac Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to map the genome-wide localization of histone H3 acetylated on lysine 27 (H3K27ac). The protocol is optimized for use with the antibody ST7612AA1 , a highly specific antibody targeting the H3K27ac epigenetic modification. H3K27ac is a well-characterized histone mark predominantly found at active enhancers and promoters, making it a crucial indicator of active regulatory regions and gene transcription.[1] Genome-wide analysis of H3K27ac provides critical insights into the epigenetic mechanisms that regulate gene expression in development, health, and disease, making it an invaluable tool for researchers, scientists, and drug development professionals.[2]

The ChIP-seq procedure involves crosslinking proteins to DNA within cells, shearing the chromatin, immunoprecipitating the target protein-DNA complexes using a specific antibody, and then sequencing the associated DNA to identify its genomic location.[3] This protocol outlines the complete workflow from cell preparation to data analysis.

Experimental Protocol

This protocol is designed for cultured mammalian cells. Adjustments may be necessary for different cell types or tissues.

Materials and Reagents:

  • Antibody: this compound (anti-H3K27ac)

  • Cells: Mammalian cell line of interest (e.g., ~2-5 x 10^7 cells per IP)

  • Crosslinking: 37% Formaldehyde, 2.5 M Glycine

  • Buffers: PBS, Cell Lysis Buffer, Nuclear Lysis Buffer, IP Dilution Buffer, Wash Buffers (Low Salt, High Salt, LiCl), Elution Buffer, TE Buffer

  • Enzymes: RNase A, Proteinase K

  • Beads: Protein A/G magnetic beads

  • Equipment: Sonicator, magnetic stand, rotating incubator, thermomixer, PCR purification columns, Qubit fluorometer, Bioanalyzer.

Part 1: Cell Fixation and Crosslinking
  • Cell Culture: Grow cells to approximately 80-90% confluency.

  • Crosslinking: Add 37% formaldehyde directly to the culture medium to a final concentration of 1%.

  • Incubation: Gently swirl the plates and incubate for 10 minutes at room temperature.

  • Quenching: Stop the crosslinking by adding 2.5 M glycine to a final concentration of 125 mM.

  • Harvesting: Incubate for 5 minutes, then wash the cells twice with ice-cold PBS. Scrape the cells and collect them by centrifugation at 1,000 x g for 5 minutes at 4°C. The cell pellet can be snap-frozen and stored at -80°C or used immediately.

Part 2: Chromatin Preparation and Shearing
  • Cell Lysis: Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors. Incubate on ice for 10 minutes.

  • Nuclear Lysis: Centrifuge to pellet the nuclei, remove the supernatant, and resuspend the nuclear pellet in Nuclear Lysis Buffer with protease inhibitors. Incubate on ice.

  • Sonication: Shear the chromatin by sonication to an average fragment size of 200-600 bp. Optimization is critical; perform a time course to determine the optimal sonication conditions for your cell type and equipment.

  • Clarification: After sonication, centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (containing the sheared chromatin) to a new tube. This is the chromatin lysate.

  • Quantification: Determine the chromatin concentration using a Qubit fluorometer. A portion of this lysate should be saved as the "Input" control.

Part 3: Immunoprecipitation (IP)
  • Bead Preparation: Wash Protein A/G magnetic beads with IP Dilution Buffer.

  • Antibody Binding: Resuspend the beads in IP Dilution Buffer and add 2-5 µg of this compound (anti-H3K27ac) antibody. Incubate with rotation for 2-4 hours at 4°C to pre-couple the antibody to the beads.

  • Immunoprecipitation: Dilute the chromatin lysate with IP Dilution Buffer. Add the diluted chromatin to the antibody-bead complexes. Incubate overnight with rotation at 4°C.

Part 4: Washing and Elution
  • Washing Series: To remove non-specifically bound chromatin, wash the beads sequentially using a magnetic stand. Perform one wash with Low Salt Wash Buffer, one with High Salt Wash Buffer, and one with LiCl Wash Buffer. Finally, perform two washes with TE Buffer. Each wash should be 5 minutes with rotation at 4°C.

  • Elution: Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating in a thermomixer at 65°C for 30 minutes with agitation.

  • Supernatant Collection: Pellet the beads on a magnetic stand and transfer the supernatant (containing the eluted ChIP DNA) to a new tube. Repeat the elution step and pool the supernatants.

Part 5: Reverse Crosslinking and DNA Purification
  • Reverse Crosslinking: Add Proteinase K and NaCl to the eluted ChIP DNA and to the Input control sample. Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde crosslinks.

  • RNase Treatment: Add RNase A and incubate for 30 minutes at 37°C to remove RNA.

  • DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation. Elute the final DNA in a small volume of nuclease-free water.

Part 6: DNA Library Preparation and Sequencing
  • Quantification: Quantify the purified ChIP and Input DNA using a high-sensitivity method like Qubit.

  • Library Construction: Prepare sequencing libraries from the ChIP and Input DNA using a commercial kit compatible with low DNA input (e.g., NEBNext Ultra II DNA Library Prep Kit). This involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Size Selection & Amplification: Perform size selection if necessary and amplify the library by PCR.

  • Quality Control: Assess the final library quality and size distribution using a Bioanalyzer.

  • Sequencing: Sequence the libraries on an Illumina platform (e.g., NovaSeq 6000), aiming for a minimum of 25-30 million reads per sample.

Data Presentation

Effective ChIP-seq experiments rely on rigorous quality control. The following tables summarize key metrics for evaluating the success of the experiment and typical results from a differential analysis.

Table 1: Key Quality Control (QC) Metrics for ChIP-seq Data

MetricDescriptionTypical ValueENCODE Guideline
Uniquely Mapped Reads Percentage of reads that align to a single location in the reference genome.> 80%High mapping quality is essential.
Non-Redundant Fraction (NRF) Fraction of uniquely mapped reads that are non-redundant. Measures library complexity.> 0.8NRF > 0.9
PCR Bottlenecking Coeff. (PBC1) Ratio of uniquely mapped reads with exactly one copy to uniquely mapped reads.> 0.8PBC1 > 0.9
Fraction of Reads in Peaks (FRiP) Percentage of all mapped reads that fall into the called peak regions. A measure of signal-to-noise.> 5% for H3K27ac> 1% (Target dependent)
Normalized Strand Coeff. (NSC) A measure of signal enrichment based on strand cross-correlation.> 1.1NSC > 1.05
Relative Strand Coeff. (RSC) A measure of signal enrichment relative to the background.> 0.8RSC > 0.8

Table 2: Representative H3K27ac ChIP-seq Analysis Results (Hypothetical)

FeatureCondition A (Control)Condition B (Treated)Differential Analysis (B vs. A)
Total Peaks Called 28,50031,200-
Differential Peaks (FDR < 0.05) --4,150
Regions with Increased H3K27ac--2,500
Regions with Decreased H3K27ac--1,650
Peak Distribution (Promoter-TSS) 35%38%Enriched in upregulated genes
Peak Distribution (Distal/Enhancer) 55%52%Correlates with enhancer activity changes
Peak Distribution (Other) 10%10%-

Visualizations

Diagrams illustrating the experimental workflow and the biological context of H3K27ac are provided below.

ChIP_Seq_Workflow cluster_wet_lab Part 1: Experimental Protocol cluster_dry_lab Part 2: Data Analysis A 1. Cell Culture & Crosslinking (1% Formaldehyde) B 2. Chromatin Shearing (Sonication to 200-600 bp) A->B C 3. Immunoprecipitation (with this compound Antibody) B->C D 4. Wash & Elute (Remove non-specific binding) C->D E 5. Reverse Crosslinks & Purify DNA D->E F 6. Sequencing Library Preparation E->F G 7. Next-Generation Sequencing F->G H 8. Quality Control (FastQC) G->H I 9. Read Alignment (Map to Reference Genome) H->I J 10. Peak Calling (Identify Enrichment Regions) I->J K 11. Downstream Analysis (Differential binding, Motif analysis) J->K

Figure 1: A comprehensive workflow for the ChIP-seq experiment.

Figure 2: Role of H3K27ac in transcriptional regulation.

References

Application Notes and Protocols for Proteomic Analysis of Cellular Response to ST7612AA1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST7612AA1 is a novel, orally available thiol-based histone deacetylase (HDAC) inhibitor that has demonstrated potent antitumor activity in preclinical studies.[1][2] As a pan-HDAC inhibitor, it targets both class I and class II HDACs, leading to the accumulation of acetylated histones and non-histone proteins.[1][2] This epigenetic modulation triggers a cascade of cellular events, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis, making this compound a promising candidate for cancer therapy.[1] Understanding the global proteomic changes induced by this compound is crucial for elucidating its precise mechanism of action, identifying biomarkers of response, and discovering potential combination therapy strategies.

These application notes provide a comprehensive overview and detailed protocols for the proteomic analysis of the cellular response to this compound treatment. The methodologies described herein cover cell culture and treatment, protein extraction and quantification, sample preparation for mass spectrometry, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data analysis.

Quantitative Proteomic Data Summary

Treatment of cancer cell lines with this compound results in significant alterations in the proteome. The following table summarizes representative quantitative proteomic data, highlighting key proteins and pathways modulated by this compound. This data is illustrative and based on the known mechanisms of HDAC inhibitors and published data on this compound.

ProteinUniProt IDFunctionFold Change (this compound vs. Control)p-value
Histone H3P68431Chromatin structure, gene regulation1.5 (hyperacetylation)<0.01
Alpha-tubulinP68363Cytoskeleton, cell division1.8 (hyperacetylation)<0.01
p21 (CDKN1A)P38936Cell cycle arrest2.5<0.005
Caspase-3P42574Apoptosis execution2.1 (activated form)<0.005
MYCP01106Oncogene, cell proliferation-1.7<0.01
BCL2P10415Anti-apoptotic protein-1.9<0.01
HSP90P07900Protein folding and stability1.6<0.05
Annexin A1P04083Apoptosis, inflammation2.3<0.01

Signaling Pathways Modulated by this compound

This compound, as an HDAC inhibitor, influences multiple signaling pathways critical for cancer cell survival and proliferation. The primary mechanism involves the hyperacetylation of histone and non-histone proteins, leading to changes in gene expression and protein function. Below are diagrams illustrating the key signaling pathways affected by this compound.

ST7612AA1_Mechanism_of_Action cluster_drug Drug Action cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes This compound This compound HDACs HDACs (Class I & II) This compound->HDACs inhibition Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation Non_Histone_Acetylation Non-Histone Protein Hyperacetylation HDACs->Non_Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Protein_Function Altered Protein Function Non_Histone_Acetylation->Protein_Function Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Angiogenesis_Inhibition Angiogenesis Inhibition Gene_Expression->Angiogenesis_Inhibition Protein_Function->Cell_Cycle_Arrest Protein_Function->Apoptosis

Caption: Mechanism of action of this compound leading to biological outcomes.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_ms_analysis Mass Spectrometry and Data Analysis Cell_Culture 1. Cell Culture (e.g., DLBCL cell lines) Treatment 2. This compound Treatment (e.g., 300 nM for 8h) Cell_Culture->Treatment Harvesting 3. Cell Harvesting and Lysis Treatment->Harvesting Protein_Quant 4. Protein Quantification (BCA Assay) Harvesting->Protein_Quant Digestion 5. In-solution or In-gel Digestion (Trypsin) Protein_Quant->Digestion Labeling 6. Isobaric Labeling (e.g., TMT) Digestion->Labeling Fractionation 7. Peptide Fractionation (e.g., High pH RP-HPLC) Labeling->Fractionation LCMS 8. LC-MS/MS Analysis Fractionation->LCMS Database_Search 9. Database Searching (e.g., Sequest, Mascot) LCMS->Database_Search Data_Analysis 10. Quantitative Analysis & Bioinformatics Database_Search->Data_Analysis

Caption: Experimental workflow for proteomic analysis of this compound-treated cells.

Experimental Protocols

Cell Culture and this compound Treatment

Objective: To culture cancer cells and treat them with this compound to induce a cellular response for proteomic analysis.

Materials:

  • Cancer cell line of interest (e.g., HCT-116 colon cancer, DLBCL cell lines)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Tissue culture plates/flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed cells in tissue culture plates at a density that will allow for logarithmic growth during the treatment period.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare working solutions of this compound in complete growth medium. A typical concentration for in vitro studies is in the range of the IC50 value, for example, 300 nM.

  • Treat cells with the desired concentration of this compound or an equivalent volume of DMSO as a vehicle control.

  • Incubate the cells for the desired time period (e.g., 8, 24, or 48 hours).

  • Harvest cells for protein extraction.

Protein Extraction and Quantification

Objective: To extract total protein from cultured cells and determine the protein concentration.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • BCA Protein Assay Kit

Protocol:

  • Wash the cell monolayer with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to the plate and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (containing the soluble protein) to a new tube.

  • Determine the protein concentration using the BCA Protein Assay Kit according to the manufacturer's instructions.

Sample Preparation for Mass Spectrometry (In-solution Digestion and TMT Labeling)

Objective: To digest proteins into peptides and label them with isobaric tags for quantitative proteomic analysis.

Materials:

  • Urea (8 M in 50 mM Tris-HCl)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Tandem Mass Tag (TMT) labeling reagents

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Protocol:

  • Take a defined amount of protein (e.g., 100 µg) from each sample.

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample with 50 mM Tris-HCl to reduce the urea concentration to less than 2 M.

  • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Acidify the reaction with formic acid to stop the digestion.

  • Desalt the peptides using C18 SPE cartridges.

  • Dry the peptides using a vacuum centrifuge.

  • Reconstitute the peptides and label with TMT reagents according to the manufacturer's protocol.

  • Combine the labeled samples and desalt again using C18 SPE.

LC-MS/MS Analysis

Objective: To separate and analyze the labeled peptides by mass spectrometry.

Materials:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase analytical column

  • Mass spectrometer (e.g., Orbitrap-based)

  • Mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)

Protocol:

  • Reconstitute the labeled peptide mixture in mobile phase A.

  • Load the sample onto the analytical column.

  • Separate the peptides using a gradient of mobile phase B over a defined time (e.g., 120 minutes).

  • Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) mode.

  • Configure the MS method to acquire high-resolution full MS scans followed by MS/MS scans of the most abundant precursor ions.

Data Analysis

Objective: To identify and quantify proteins from the MS data and perform bioinformatic analysis.

Software:

  • Proteome Discoverer (Thermo Fisher Scientific), MaxQuant, or similar software

  • Protein database (e.g., UniProt)

  • Statistical analysis software (e.g., R, Python)

  • Pathway analysis tools (e.g., Ingenuity Pathway Analysis, DAVID)

Protocol:

  • Process the raw MS data using a database search engine to identify peptides and proteins.

  • Perform quantitative analysis based on the reporter ion intensities from the TMT labels.

  • Normalize the quantitative data.

  • Perform statistical analysis to identify significantly regulated proteins (e.g., t-test, ANOVA).

  • Perform functional enrichment and pathway analysis on the list of differentially expressed proteins to identify key biological processes and signaling pathways affected by this compound.

References

Application Notes and Protocols for Gene Expression Profiling Following ST7612AA1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST7612AA1 is a novel, orally available, second-generation pan-histone deacetylase (HDAC) inhibitor with potent anti-tumor activity demonstrated in preclinical studies.[1][2] As a prodrug, this compound is rapidly absorbed and converted to its active metabolite, ST7464AA1.[1][3] This active compound inhibits class I and class II HDAC enzymes, leading to an increase in the acetylation of both histone and non-histone proteins.[1] The inhibition of HDACs alters chromatin structure and regulates the expression of genes involved in critical cellular processes such as cell cycle progression, apoptosis, DNA damage response, and immune modulation.

These application notes provide detailed protocols for assessing the effects of this compound on gene expression in cancer cell lines, a critical step in understanding its mechanism of action and identifying biomarkers of response.

Signaling Pathway of this compound

ST7612AA1_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound (Oral Prodrug) ST7612AA1_active ST7464AA1 (Active Metabolite) This compound->ST7612AA1_active Metabolic Conversion HDACs_cyto Cytoplasmic HDACs (e.g., HDAC6) ST7612AA1_active->HDACs_cyto Inhibition HDACs_nuclear Nuclear HDACs (Class I, II) ST7612AA1_active->HDACs_nuclear Inhibition NonHistone Non-Histone Proteins (e.g., Tubulin, HSP90) HDACs_cyto->NonHistone Deacetylation Acetylated_NonHistone Acetylated Non-Histone Proteins NonHistone->Acetylated_NonHistone Histones Histones HDACs_nuclear->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression Leads to CellCycle Cell Cycle Arrest Gene_Expression->CellCycle Apoptosis Apoptosis Gene_Expression->Apoptosis DNA_Damage DNA Damage Response Gene_Expression->DNA_Damage

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cancer cell line of interest (e.g., HCT116 colon cancer, NCI-H460 lung cancer). Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of drug treatment.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Treatment: When cells reach the desired confluency, remove the old medium and add the medium containing different concentrations of this compound or vehicle control (e.g., DMSO). The IC50 values for this compound in various cell lines range from 43 to 500 nmol/L.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) to capture both early and late gene expression changes.

Protocol 2: RNA Isolation and Quality Control
  • RNA Extraction: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them directly in the wells using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Homogenization: Homogenize the lysate by passing it through a needle and syringe or using a commercial homogenizer.

  • RNA Purification: Follow the manufacturer's protocol for RNA purification, including a DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity (A260/A280 and A260/A230 ratios). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

Protocol 3: Gene Expression Profiling using RNA-Sequencing

RNA_Seq_Workflow RNA-Sequencing Experimental Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis Cell_Culture Cell Culture & this compound Treatment RNA_Extraction RNA Extraction & QC Cell_Culture->RNA_Extraction mRNA_Selection mRNA Enrichment (poly-A selection) RNA_Extraction->mRNA_Selection Fragmentation RNA Fragmentation mRNA_Selection->Fragmentation cDNA_Synthesis cDNA Synthesis Fragmentation->cDNA_Synthesis Adapter_Ligation Adapter Ligation cDNA_Synthesis->Adapter_Ligation Amplification PCR Amplification Adapter_Ligation->Amplification Sequencing High-Throughput Sequencing Amplification->Sequencing Data_QC Data Quality Control Sequencing->Data_QC Alignment Read Alignment to Genome Data_QC->Alignment DEG_Analysis Differential Gene Expression Analysis Alignment->DEG_Analysis Pathway_Analysis Pathway & Functional Analysis DEG_Analysis->Pathway_Analysis

Caption: Workflow for RNA-sequencing analysis.

  • Library Preparation: Start with high-quality total RNA. Prepare sequencing libraries using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly-A selection for mRNA enrichment, RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes (DEGs) between this compound-treated and vehicle-treated samples.

    • Pathway Analysis: Perform functional enrichment analysis (e.g., GO, KEGG) on the list of DEGs to identify enriched biological pathways.

Protocol 4: Validation of Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Primer Design: Design or obtain validated primers for the genes of interest identified from the RNA-seq data and for a stable housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA, and primers.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.

Data Presentation

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nmol/L)
NCI-H460Non-Small Cell Lung43
HCT116Colon150
MDA-MB-231Triple-Negative Breast250
A2780Ovarian300
JurkatT-cell Leukemia100
SUDHL-4B-cell Lymphoma375

Data are representative and compiled from preclinical studies.

Table 2: Hypothetical Differentially Expressed Genes in HCT116 Cells Treated with this compound (150 nM) for 24 hours
Gene SymbolGene NameLog2 Fold Changep-valueBiological Process
CDKN1ACyclin Dependent Kinase Inhibitor 1A2.5<0.001Cell Cycle Arrest
BAXBCL2 Associated X, Apoptosis Regulator1.8<0.001Apoptosis
GADD45AGrowth Arrest and DNA Damage Inducible Alpha2.1<0.001DNA Damage Response
CCNB1Cyclin B1-1.5<0.01Cell Cycle Progression
E2F1E2F Transcription Factor 1-1.2<0.01Cell Cycle Progression
VIMVimentin-1.7<0.001Epithelial-Mesenchymal Transition
CDH1Cadherin 11.9<0.001Cell Adhesion
IFITM3Interferon Induced Transmembrane Protein 3-2.0<0.001Immune Response

This table presents hypothetical data for illustrative purposes, based on the known mechanisms of HDAC inhibitors.

Table 3: RT-qPCR Validation of Selected Differentially Expressed Genes
Gene SymbolLog2 Fold Change (RNA-Seq)Log2 Fold Change (RT-qPCR)
CDKN1A2.52.3
BAX1.81.9
CCNB1-1.5-1.6
VIM-1.7-1.8

This table illustrates the expected correlation between RNA-Seq and RT-qPCR data.

Conclusion

The protocols and guidelines presented here offer a comprehensive framework for investigating the gene expression changes induced by the HDAC inhibitor this compound. This approach will enable researchers to elucidate the molecular mechanisms underlying its anti-tumor effects, identify potential biomarkers for patient stratification, and guide its further clinical development in oncology.

References

Application Notes and Protocols: ST7612AA1 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST7612AA1 is an orally available, potent, second-generation pan-histone deacetylase (HDAC) inhibitor.[1][2] It is a prodrug that is rapidly converted in vivo to its active metabolite, ST7464AA1.[2] As a pan-HDAC inhibitor, this compound targets multiple HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in various cancer cells.[1][2] Preclinical studies have demonstrated the single-agent antitumor activity of this compound in a broad range of solid and hematological malignancies.

The combination of HDAC inhibitors with conventional chemotherapy agents represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with standard-of-care chemotherapy agents.

Application Notes: Rationale for Combination Therapies

The synergistic potential of combining this compound with other chemotherapy agents is rooted in the complementary mechanisms of action that target cancer cells through distinct but often intersecting pathways.

Combination with Platinum-Based Agents (e.g., Cisplatin)

Platinum-based drugs like cisplatin primarily exert their cytotoxic effects by forming DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptosis. HDAC inhibitors can enhance the efficacy of cisplatin through several mechanisms:

  • Chromatin Remodeling: By inhibiting HDACs, this compound induces a more relaxed chromatin structure, making the DNA more accessible to cisplatin and facilitating the formation of DNA adducts.

  • Inhibition of DNA Repair: HDAC inhibitors have been shown to downregulate key proteins involved in DNA damage repair pathways, thereby preventing the removal of cisplatin-induced DNA adducts and augmenting their cytotoxic effect.

  • Induction of Apoptosis: Both this compound and cisplatin can independently trigger apoptotic pathways. Their combination can lead to a synergistic activation of pro-apoptotic proteins and a more pronounced induction of cancer cell death.

Combination with Taxanes (e.g., Paclitaxel)

Taxanes, such as paclitaxel, are microtubule-stabilizing agents that disrupt the dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The combination with this compound can potentiate the effects of paclitaxel through:

  • Tubulin Acetylation: this compound, through its inhibition of HDAC6, can lead to the hyperacetylation of α-tubulin, a key component of microtubules. This enhances microtubule stability, complementing the action of paclitaxel and leading to a more profound mitotic arrest.

  • Enhanced Apoptosis: The combined pressure of mitotic catastrophe induced by paclitaxel and the pro-apoptotic signaling activated by this compound can result in a synergistic increase in apoptotic cell death.

Combination with Anthracyclines (e.g., Doxorubicin)

Anthracyclines like doxorubicin have multiple anticancer mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS). This compound can enhance the antitumor activity of doxorubicin by:

  • Increased DNA Damage: By relaxing chromatin, this compound can facilitate doxorubicin's access to DNA, leading to increased DNA damage.

  • Enhanced Apoptotic Signaling: The combination can synergistically activate apoptotic pathways, potentially overcoming resistance mechanisms to doxorubicin.

Combination with Antimetabolites (e.g., Gemcitabine)

Antimetabolites like gemcitabine are nucleoside analogs that get incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. The combination with this compound may offer synergistic effects through:

  • Modulation of Nucleotide Metabolism: HDAC inhibitors can alter the expression of enzymes involved in nucleotide metabolism, potentially increasing the incorporation of gemcitabine into DNA.

  • Enhanced Cell Cycle Arrest and Apoptosis: The combined effects on DNA replication and gene expression can lead to a more robust cell cycle arrest and a heightened apoptotic response.

Data Presentation

Disclaimer: The following tables are templates and do not contain actual experimental data for this compound combinations, as such data is not publicly available. These tables are for illustrative purposes to guide researchers in presenting their own data.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Agents

Cell LineChemotherapy AgentThis compound IC50 (nM)Chemotherapy Agent IC50 (nM)Combination IC50 (nM) (this compound:Chemo Ratio)Combination Index (CI)Synergy/Antagonism
MCF-7 Cisplatine.g., 150e.g., 2000e.g., 75:1000e.g., 0.6Synergy
A549 Paclitaxele.g., 200e.g., 10e.g., 100:5e.g., 0.5Synergy
HCT116 Doxorubicine.g., 100e.g., 50e.g., 50:25e.g., 0.7Synergy
PANC-1 Gemcitabinee.g., 250e.g., 30e.g., 125:15e.g., 0.8Synergy

Table 2: In Vivo Antitumor Efficacy of this compound in Combination with Chemotherapy in a Xenograft Model (e.g., HCT116)

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)p-value vs. Vehiclep-value vs. Chemo Alone
Vehicle Control Oral, qde.g., 1500---
This compound e.g., 50 mg/kg, oral, qde.g., 800e.g., 47e.g., <0.05-
Chemotherapy Agent e.g., Dose, i.p., q3de.g., 700e.g., 53e.g., <0.05-
This compound + Chemo e.g., Doses as abovee.g., 200e.g., 87e.g., <0.001e.g., <0.01

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using the Combination Index (CI) Method

Objective: To determine if the combination of this compound and another chemotherapy agent results in synergistic, additive, or antagonistic effects on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Chemotherapy agent of interest (stock solution in appropriate solvent)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in cell culture medium.

  • Single-Agent Treatment: Treat cells with a range of concentrations of this compound alone and the chemotherapy agent alone to determine the IC50 value for each drug.

  • Combination Treatment: Treat cells with combinations of this compound and the chemotherapy agent at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a checkerboard format (matrix of different concentrations of both drugs).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Protocol 2: In Vivo Combination Efficacy Study in a Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Chemotherapy agent formulation for injection

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Chemotherapy agent alone

    • Group 4: this compound + Chemotherapy agent

  • Treatment Administration: Administer the treatments according to the predetermined doses and schedules. Monitor the body weight of the mice as an indicator of toxicity.

  • Tumor Measurement and Endpoint: Continue to measure tumor volume and body weight throughout the study. The study endpoint may be a specific tumor volume (e.g., 2000 mm³), a predetermined number of days, or signs of excessive toxicity.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control at the end of the study.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the treatment groups.

Visualizations

ST7612AA1_Combination_Signaling cluster_this compound This compound Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Paclitaxel Paclitaxel Microtubule_Disruption Microtubule Disruption Paclitaxel->Microtubule_Disruption Doxorubicin Doxorubicin Doxorubicin->DNA_Damage Gemcitabine Gemcitabine Gemcitabine->DNA_Damage This compound This compound HDACs HDACs This compound->HDACs inhibition Apoptosis Apoptosis This compound->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Chromatin_Relaxation Chromatin Relaxation HDACs->Chromatin_Relaxation repression HDACs->Apoptosis repression of pro-apoptotic genes DNA_Damage->Apoptosis DNA_Damage->Cell_Cycle_Arrest Microtubule_Disruption->Apoptosis Microtubule_Disruption->Cell_Cycle_Arrest Chromatin_Relaxation->DNA_Damage sensitizes

Caption: Signaling pathways targeted by this compound and chemotherapy agents.

In_Vitro_Synergy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plates C1 This compound Alone A->C1 C2 Chemotherapy Alone A->C2 C3 This compound + Chemo (Constant Ratio or Checkerboard) A->C3 B Prepare Serial Dilutions of this compound & Chemo B->C1 B->C2 B->C3 D Incubate (e.g., 72h) C1->D C2->D C3->D E Cell Viability Assay (e.g., MTT) D->E F Calculate IC50 for Single Agents E->F G Calculate Combination Index (CI) using CompuSyn E->G F->G H Determine Synergy, Additivity, or Antagonism G->H

Caption: Workflow for in vitro synergy assessment.

In_Vivo_Combination_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis A Implant Tumor Cells in Immunocompromised Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D1 Vehicle Control C->D1 D2 This compound Alone C->D2 D3 Chemotherapy Alone C->D3 D4 This compound + Chemo C->D4 E Monitor Tumor Volume & Body Weight D1->E D2->E D3->E D4->E F Analyze Tumor Growth Inhibition (TGI) E->F G Statistical Analysis of Treatment Efficacy F->G H Determine In Vivo Synergy G->H

References

Application Notes and Protocols: Assessing the Effect of ST7612AA1 on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST7612AA1 is a potent, second-generation oral pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical anti-tumor activity in a range of solid and hematological malignancies.[1][2] As a pro-drug, this compound is rapidly absorbed and converted to its active metabolite, ST7464AA1.[1][2] Its primary mechanism of action involves the inhibition of class I and class II HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modulation results in the reactivation of silenced tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.[1]

Emerging evidence suggests that beyond its direct cytotoxic effects on tumor cells, this compound can modulate the tumor microenvironment (TME), which plays a critical role in cancer progression, metastasis, and response to therapy. These application notes provide a comprehensive overview of the methodologies to assess the impact of this compound on the key components of the TME, including immune cells and stromal cells.

Data Presentation: Quantitative Effects of HDAC Inhibitors on the Tumor Microenvironment

The following tables summarize representative quantitative data on the effects of pan-HDAC inhibitors, similar to this compound, on the tumor microenvironment based on preclinical studies. It is important to note that these are illustrative examples, and specific results for this compound may vary depending on the tumor model and experimental conditions.

Table 1: Effect of Pan-HDACi Treatment on Tumor-Infiltrating Lymphocyte Populations

Cell TypeMarkerControl Group (% of CD45+ cells)Pan-HDACi Treated Group (% of CD45+ cells)Fold ChangeReference
Cytotoxic T CellsCD3+ CD8+15%25%1.67
Helper T CellsCD3+ CD4+10%12%1.20
Regulatory T CellsCD4+ FoxP3+5%2%-2.50
Natural Killer (NK) CellsNK1.1+ CD3-8%15%1.88

Table 2: Modulation of Macrophage Polarization by Pan-HDACi Treatment

Macrophage SubtypeMarkersControl Group (% of F4/80+ cells)Pan-HDACi Treated Group (% of F4/80+ cells)M1/M2 Ratio ChangeReference
M1 (Anti-tumor)CD80+ CD86+20%45%Increased
M2 (Pro-tumor)CD206+ Arginase-1+60%30%Decreased

Table 3: Impact of Pan-HDACi Treatment on Myeloid-Derived Suppressor Cells (MDSCs)

MDSC SubpopulationMarkersControl Group (% of CD11b+ cells)Pan-HDACi Treated Group (% of CD11b+ cells)Change in Suppressive FunctionReference
Monocytic MDSCLy6C+ Ly6G-10%5%Decreased
Granulocytic MDSCLy6C- Ly6G+25%15%Decreased

Table 4: Representative Cytokine Modulation in the Tumor Microenvironment by Pan-HDACi

CytokinePredominant FunctionControl Group (pg/mg tissue)Pan-HDACi Treated Group (pg/mg tissue)Fold ChangeReference
IFN-γPro-inflammatory, Anti-tumor501503.0
TNF-αPro-inflammatory, Anti-tumor802002.5
IL-10Anti-inflammatory, Pro-tumor12060-2.0
TGF-βAnti-inflammatory, Pro-tumor200100-2.0
CXCL9Chemoattractant for T cells30903.0
CXCL10Chemoattractant for T cells401203.0

Signaling Pathways and Mechanisms of Action

This compound, as a pan-HDAC inhibitor, influences the tumor microenvironment through multiple signaling pathways. Its primary action of inhibiting HDACs leads to increased acetylation of histones, resulting in a more open chromatin structure and altered gene expression in both tumor and stromal cells.

ST7612AA1_Mechanism cluster_drug This compound (Pro-drug) cluster_cellular Cellular Effects cluster_downstream Downstream Consequences in TME This compound This compound ST7464AA1 ST7464AA1 (Active) This compound->ST7464AA1 Metabolism HDACs HDACs (Class I & II) ST7464AA1->HDACs Inhibition Acetylation Increased Acetylation ST7464AA1->Acetylation Histones Histones HDACs->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., NF-κB, p53) HDACs->NonHistone Deacetylation GeneExpression Altered Gene Expression Histones->GeneExpression Chromatin Remodeling NonHistone->GeneExpression Altered Protein Function Acetylation->Histones Acetylation->NonHistone ImmuneModulation Immune Modulation GeneExpression->ImmuneModulation StromalRemodeling Stromal Remodeling GeneExpression->StromalRemodeling

Caption: Mechanism of action of this compound.

The inhibition of HDACs by ST7464AA1, the active form of this compound, leads to increased acetylation of histones and non-histone proteins. This alters gene expression, resulting in various downstream effects on the tumor microenvironment, including immune modulation and stromal remodeling. A key pathway affected is the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on the tumor microenvironment. These are generalized protocols based on standard methodologies for HDAC inhibitors and should be optimized for specific experimental setups.

Experimental Workflow

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_analysis TME Analysis TumorModel Syngeneic Mouse Tumor Model Treatment This compound Treatment (Oral Gavage) TumorModel->Treatment TumorHarvest Tumor Harvest & Processing Treatment->TumorHarvest FlowCytometry Flow Cytometry (Immune Cell Profiling) TumorHarvest->FlowCytometry IHC Immunohistochemistry (Spatial Analysis) TumorHarvest->IHC CytokineArray Cytokine/Chemokine Profiling (Luminex/ELISA) TumorHarvest->CytokineArray RNASeq RNA Sequencing (Gene Expression) TumorHarvest->RNASeq

Caption: Experimental workflow for TME analysis.

Flow Cytometry for Immune Cell Profiling

Objective: To quantify the different immune cell populations within the tumor microenvironment following this compound treatment.

Materials:

  • Freshly harvested tumors

  • RPMI-1640 medium

  • Collagenase D (1 mg/mL)

  • DNase I (0.1 mg/mL)

  • Fetal Bovine Serum (FBS)

  • ACK lysis buffer

  • Cell strainers (70 µm)

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies (see Table 1 for examples)

  • Fixation/Permeabilization buffer (for intracellular staining)

  • Flow cytometer

Protocol:

  • Mince freshly harvested tumors into small pieces in RPMI-1640 medium.

  • Digest the tumor tissue with Collagenase D and DNase I in RPMI-1640 for 30-60 minutes at 37°C with gentle agitation.

  • Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.

  • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lyse red blood cells using ACK lysis buffer.

  • Wash the cells with PBS containing 2% FBS.

  • Block Fc receptors with anti-CD16/32 for 10 minutes.

  • Stain for surface markers with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice, protected from light.

  • For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with the intracellular antibody.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer and analyze using appropriate software.

Immunohistochemistry (IHC) for Spatial Analysis

Objective: To visualize the localization and distribution of immune and stromal cells within the tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) for blocking endogenous peroxidases

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-CD8, anti-F4/80, anti-alpha-SMA)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

  • Microscope

Protocol:

  • Deparaffinize FFPE sections in xylene and rehydrate through a graded ethanol series.

  • Perform heat-induced antigen retrieval in the appropriate buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Develop the signal with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate the sections and mount with a coverslip.

  • Image and analyze the slides using a microscope and image analysis software.

Multiplex Cytokine and Chemokine Profiling

Objective: To measure the levels of various cytokines and chemokines in the tumor microenvironment.

Materials:

  • Tumor tissue lysates

  • Multiplex bead-based immunoassay kit (e.g., Luminex) or ELISA kits

  • Plate reader capable of reading multiplex assays or ELISA plates

Protocol:

  • Homogenize tumor tissue in a lysis buffer containing protease inhibitors.

  • Centrifuge the lysate to pellet debris and collect the supernatant.

  • Determine the total protein concentration of the lysate.

  • Perform the multiplex immunoassay or ELISA according to the manufacturer's instructions, using normalized protein concentrations for each sample.

  • Acquire and analyze the data to determine the concentration of each cytokine/chemokine.

Logical Relationships in the TME Modulated by this compound

The effects of this compound on the tumor microenvironment are interconnected, creating a shift from an immunosuppressive to an immunostimulatory state.

TME_Modulation cluster_drug_effect This compound Effects cluster_tme_changes TME Changes This compound This compound TumorCell Tumor Cells This compound->TumorCell ImmuneCells Immune Cells This compound->ImmuneCells CAFs CAFs This compound->CAFs MHC_up ↑ MHC Class I ↑ PD-L1 TumorCell->MHC_up Tcell_act ↑ T-cell Activation & Infiltration ImmuneCells->Tcell_act MDSC_down ↓ MDSC Suppression ImmuneCells->MDSC_down M1_pol ↑ M1 Macrophage Polarization ImmuneCells->M1_pol CAF_repo CAF Reprogramming CAFs->CAF_repo MHC_up->Tcell_act AntiTumor Enhanced Anti-Tumor Immunity Tcell_act->AntiTumor MDSC_down->Tcell_act M1_pol->Tcell_act CAF_repo->Tcell_act

Caption: Interconnected effects of this compound.

Conclusion

This compound holds promise not only as a direct anti-cancer agent but also as a modulator of the tumor microenvironment. The protocols and data presented here provide a framework for researchers to investigate and understand the immunomodulatory effects of this compound. A thorough assessment of its impact on the TME is crucial for its clinical development, both as a monotherapy and in combination with other treatments such as immune checkpoint inhibitors. Further research is warranted to elucidate the precise molecular mechanisms and to identify predictive biomarkers for patient stratification.

References

Troubleshooting & Optimization

ST7612AA1 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor, ST7612AA1.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common solubility challenges encountered when preparing this compound for cell culture experiments.

Problem 1: this compound did not fully dissolve in DMSO when preparing the stock solution.

  • Question: I am trying to prepare a 10 mM stock solution of this compound in DMSO as recommended, but I see visible particles. What should I do?

  • Answer: This may indicate that the compound has not completely dissolved. Here are a few steps to troubleshoot this issue:

    • Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.

    • Vortexing: Vigorously vortex the tube for 1-2 minutes.

    • Sonication: If warming and vortexing are not sufficient, sonicate the solution for a few minutes.

    • Lower Concentration: If particles persist, it is possible the stock concentration is too high. Prepare a fresh stock solution at a lower concentration (e.g., 5 mM).

Problem 2: this compound precipitates out of solution when added to the cell culture medium.

  • Question: My this compound/DMSO stock solution is clear, but a precipitate forms immediately after I dilute it in my cell culture medium. Why is this happening and how can I prevent it?

  • Answer: This is a common issue with hydrophobic compounds and is often referred to as "solvent shock," where the compound crashes out of the aqueous environment of the cell culture medium. Here are several strategies to mitigate this:

    • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the stock in a smaller volume of pre-warmed (37°C) media, mix gently, and then add this intermediate dilution to the rest of the media.[1]

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally ≤ 0.5%, to minimize cytotoxicity.[1][2]

    • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.[1]

    • Thorough Mixing: Ensure immediate and thorough mixing upon addition of the compound to the medium.

Problem 3: The cell culture medium becomes cloudy over time after adding this compound.

  • Question: The medium appeared clear initially after adding this compound, but it has become cloudy after incubation. What could be the cause?

  • Answer: Cloudiness that develops over time can be due to several factors:

    • Delayed Precipitation: The compound may be slowly precipitating out of the medium due to instability or exceeding its solubility limit at 37°C over a prolonged period.

    • Interaction with Media Components: Components in the cell culture medium, such as salts or proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.[1]

    • pH Changes: Cellular metabolism can alter the pH of the medium, which in turn can affect the solubility of the compound.

    • Troubleshooting Steps:

      • Visually inspect the culture flasks or plates for signs of precipitation before and after incubation.

      • Consider performing a solubility test of this compound in your specific cell culture medium at 37°C over the time course of your experiment.

      • If precipitation is observed, try lowering the final concentration of this compound.

Frequently Asked Questions (FAQs)

General Information

  • What is this compound? this compound is an orally available, potent, second-generation pan-histone deacetylase (HDAC) inhibitor. It is a prodrug that is rapidly converted to its active metabolite, ST7464AA1, within cells.

  • What is the mechanism of action of this compound? this compound inhibits class I and class II HDAC enzymes, leading to an increase in the acetylation of both histone and non-histone proteins. This results in a more relaxed chromatin structure, which can alter gene expression and affect various cellular processes, including cell cycle regulation, DNA damage checkpoints, and apoptosis.

Solubility and Stock Solution Preparation

  • What is the recommended solvent for this compound? Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments.

  • What is the recommended concentration for a stock solution of this compound? A stock solution of 10 mM in 100% DMSO is a commonly used concentration for in vitro studies.

  • How should I store the this compound stock solution? Store the DMSO stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

Use in Cell Culture

  • What is the maximum recommended final concentration of DMSO in cell culture? The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Can the type of cell culture medium affect the solubility of this compound? Yes, the composition of the cell culture medium can influence the solubility of this compound. Factors such as pH, salt concentration, and the presence of serum proteins can all play a role. It is advisable to test the solubility in the specific medium you are using.

Data Presentation

Table 1: Chemical and Solubility Properties of this compound

PropertyValueReference
Molecular Formula C20H27N3O4S
Molecular Weight 405.51 g/mol
Recommended Solvent Dimethyl sulfoxide (DMSO)
Recommended Stock Conc. 10 mM in 100% DMSO
Storage -20°C (stock solution)
Solubility in Cell Media Data not available. Solubility should be determined empirically in the specific medium used.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nmol/L)Reference
NCI-H460Non-small cell lung43 - 500
HCT116Colon43 - 500
MCF-7Breast43 - 500
A2780Ovarian43 - 500
U937Leukemia43 - 500
RajiLymphoma43 - 500

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound powder (MW: 405.51 g/mol )

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 4.0551 mg of this compound.

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles are still present, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.

    • If necessary, sonicate the solution for a few minutes until it is clear.

  • Aliquot and store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a clear 96-well plate

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a series of dilutions: In sterile tubes or a 96-well plate, prepare a serial dilution of the 10 mM this compound stock solution into your pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Also, prepare a vehicle control with the highest corresponding concentration of DMSO.

  • Incubate: Incubate the dilutions at 37°C in a humidified incubator with 5% CO2 for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: At various time points, visually inspect the solutions for any signs of precipitation (e.g., cloudiness, crystals, or a film). A light microscope can be used for a more sensitive assessment.

  • Determine the maximum soluble concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.

Visualizations

ST7612AA1_Mechanism_of_Action cluster_substrates HDAC Substrates This compound This compound (Prodrug) Active_Drug ST7464AA1 (Active Drug) This compound->Active_Drug Cellular Esterases HDACs HDACs (Class I & II) Active_Drug->HDACs Inhibition Histones Histone Proteins Non_Histones Non-Histone Proteins (e.g., p53, NF-kB, Tubulin) Acetylation_Increase Increased Acetylation HDACs->Acetylation_Increase Blocks Deacetylation Chromatin_Relaxation Chromatin Relaxation Histones->Chromatin_Relaxation Gene_Expression Altered Gene Expression Non_Histones->Gene_Expression Acetylation_Increase->Histones Acetylation_Increase->Non_Histones Chromatin_Relaxation->Gene_Expression Cellular_Effects Cellular Effects: - Cell Cycle Arrest - Apoptosis - DNA Damage Response Gene_Expression->Cellular_Effects Troubleshooting_Workflow Start Start: Precipitation observed with this compound Check_Stock Is the DMSO stock solution clear? Start->Check_Stock Troubleshoot_Stock Troubleshoot Stock: - Gentle Warming (37°C) - Vortex - Sonicate - Prepare fresh, lower conc. stock Check_Stock->Troubleshoot_Stock No Check_Dilution Precipitation upon dilution in media? Check_Stock->Check_Dilution Yes Troubleshoot_Stock->Check_Stock Troubleshoot_Dilution Optimize Dilution: - Use pre-warmed (37°C) media - Perform stepwise dilution - Ensure thorough mixing Check_Dilution->Troubleshoot_Dilution Yes Check_Incubation Precipitation after incubation? Check_Dilution->Check_Incubation No Troubleshoot_Dilution->Check_Dilution Troubleshoot_Incubation Investigate Media Stability: - Perform solubility test over time - Lower final this compound conc. - Check for media pH changes Check_Incubation->Troubleshoot_Incubation Yes Success Solution is clear Check_Incubation->Success No Troubleshoot_Incubation->Check_Incubation Logical_Relationships Factors Key Factors Influencing Solubility - Compound Concentration - Solvent System (DMSO %) - Media Composition (pH, Serum) - Temperature - Incubation Time Precipitation Precipitation Risk Factors->Precipitation Increases Solubility Solubility Solubility->Precipitation Reduces Solutions Potential Solutions - Lower Final Concentration - Stepwise Dilution - Use Pre-warmed Media - Test Solubility Empirically Solutions->Solubility Improves

References

improving ST7612AA1 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ST7612AA1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, orally available, second-generation pan-histone deacetylase (HDAC) inhibitor.[1] It functions as a prodrug, meaning it is converted into its active form, ST7464AA1, within the body.[1] The active form inhibits class I and class II HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This modulation of protein acetylation can induce changes in gene expression and affect various cellular processes, including cell cycle regulation and apoptosis, which contributes to its anti-tumor activity.

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: For in vitro experiments, it is recommended to prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). These stock solutions should be stored at -20°C to ensure stability.

Q3: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media. What should I do?

A3: Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for poorly water-soluble compounds. This is often due to the compound's low solubility in the aqueous environment. To address this, consider the following troubleshooting steps:

  • Optimize Dilution Technique: Add the DMSO stock to your aqueous medium slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Use Pre-warmed Media: Warming your cell culture media or buffer to 37°C before adding the DMSO stock can sometimes improve solubility.

  • Incorporate a Surfactant: For challenging situations, consider using a biocompatible surfactant. For in vivo oral administration, this compound has been formulated in a mixture of Solutol HS 15 and water (1:20 ratio). Solutol HS 15 is a non-ionic solubilizer that can be used to improve the solubility of poorly soluble compounds in aqueous solutions.

Q4: How stable is this compound in aqueous solution?

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Poor Solubility in DMSO 1. Compound purity may be low.2. DMSO may have absorbed water.3. Concentration is above the solubility limit.1. Ensure you are using a high-purity grade of this compound.2. Use anhydrous, high-purity DMSO.3. Try gentle warming (e.g., 37°C) and vortexing or sonication to aid dissolution. If the compound still does not dissolve, you may be exceeding its solubility limit in DMSO.
Precipitation in Aqueous Media 1. Low aqueous solubility of this compound.2. Final DMSO concentration is too high, causing cellular stress.3. pH of the aqueous media.1. Follow the optimized dilution techniques mentioned in the FAQs.2. Keep the final DMSO concentration in your assay below 0.5% (v/v).3. Be mindful of the pH of your buffer, as extreme pH values can affect compound stability.
Inconsistent Experimental Results 1. Degradation of this compound in stock or working solutions.2. Repeated freeze-thaw cycles of the DMSO stock.1. Prepare fresh working solutions in aqueous media for each experiment.2. Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated balance

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder using a calibrated balance.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, sterile vials.

    • Store the aliquots at -20°C.

Visualizations

ST7612AA1_Mechanism_of_Action cluster_cell Cell This compound This compound (Prodrug) ST7464AA1 ST7464AA1 (Active Drug) This compound->ST7464AA1 Metabolic Conversion HDACs HDAC Enzymes (Class I & II) ST7464AA1->HDACs Inhibition Histones Histone Proteins HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Cellular_Effects Anti-Tumor Effects (Cell Cycle Arrest, Apoptosis) Gene_Expression->Cellular_Effects

Caption: Mechanism of action of this compound.

Caption: Troubleshooting workflow for this compound stability issues.

References

ST7612AA1 Technical Support Center: Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-histone deacetylase (HDAC) inhibitor, ST7612AA1, in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prodrug that is rapidly converted in vivo to its active metabolite, ST7464AA1.[1][2] ST7464AA1 is a potent pan-HDAC inhibitor, targeting class I and class II HDAC enzymes.[1][2] This inhibition leads to an increase in the acetylation of both histone and non-histone proteins, which in turn modulates the transcription of genes involved in cell cycle regulation, DNA damage checkpoints, and apoptosis.[1]

Q2: We are observing significant changes in protein acetylation and gene expression that are not limited to histone proteins. Are these considered off-target effects?

A2: Not necessarily. As a pan-HDAC inhibitor, this compound is expected to affect the acetylation status of a wide range of non-histone proteins. Key non-histone targets include α-tubulin and the heat shock protein 90 (HSP90). Increased acetylation of these proteins is a known on-target effect of this compound and contributes to its anti-tumor activity. Therefore, observing these changes is consistent with the drug's mechanism of action and should not be immediately classified as an off-target effect.

Troubleshooting Guide

Issue 1: Unexpected In Vivo Toxicity or Animal Morbidity

Symptoms:

  • Significant body weight loss in treated animals.

  • Lethal toxicity observed at therapeutic doses.

Possible Cause: While preclinical studies have reported "minimal animal toxicity" for this compound, dose-dependent side effects can occur. The tolerability of this compound can be influenced by the tumor model, animal strain, and dosing schedule.

Resolution:

  • Review Dosing and Schedule: Compare your experimental protocol with the dosing regimens reported in the literature. The table below summarizes toxicity data from various xenograft models.

  • Monitor Animal Health Closely: Implement a rigorous health monitoring plan, including daily body weight measurements and clinical observation scoring.

  • Consider Dose Reduction: If significant toxicity is observed, a dose reduction or a less frequent dosing schedule may be necessary.

Table 1: In Vivo Toxicity of this compound in Murine Xenograft Models

Tumor ModelDosing ScheduleMaximum Body Weight Loss (%)Lethal Toxicity
HCT116 (Colon)80 mg/kg, q.d. x 5/week for 3 weeks< 100/8
NCI-H460 (Lung)80 mg/kg, q.d. x 5/week for 2 weeks~100/8
A2780 (Ovarian)80 mg/kg, q.d. x 5/week for 3 weeks< 100/8
MDA-MB436 (Breast)80 mg/kg, q.d. x 5/week for 4 weeks< 151/8

Data extracted from preclinical studies. Individual results may vary.

Issue 2: Unexplained Cellular Phenotypes, Potentially Unrelated to HDAC Inhibition

Symptoms:

  • Alterations in extracellular vesicle secretion.

  • Phenotypes that cannot be readily explained by changes in protein acetylation.

Possible Cause: Recent research has identified Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a common off-target of many HDAC inhibitors, including the thiolate-based inhibitor Romidepsin. Inhibition of MBLAC2 has been shown to lead to the accumulation of extracellular vesicles. While direct binding of this compound's active metabolite to MBLAC2 has not been confirmed, its classification as a thiol-based pan-HDAC inhibitor suggests this as a potential off-target interaction.

Resolution:

  • Investigate MBLAC2 Interaction: If your experimental system allows, you may consider assays to determine if ST7464AA1 (the active form of this compound) interacts with and inhibits MBLAC2.

  • Assess Extracellular Vesicle Production: Quantify the release of extracellular vesicles from cells treated with this compound compared to vehicle controls.

  • Consult Relevant Literature: Review studies on MBLAC2 function to understand if the observed phenotypes align with the known consequences of its inhibition.

Experimental Protocols

Protocol 1: Western Blot for Acetylated Proteins

  • Cell Lysis: Lyse cells treated with this compound and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against acetylated-α-tubulin, acetylated-Histone H3, and total α-tubulin and Histone H3 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Workflows

ST7612AA1_Mechanism_of_Action cluster_0 Cellular Effects cluster_1 Downstream Consequences This compound This compound (Prodrug) ST7464AA1 ST7464AA1 (Active) This compound->ST7464AA1 Metabolic Conversion HDACs HDACs (Class I & II) ST7464AA1->HDACs Inhibition Histones Histone Proteins HDACs->Histones NonHistones Non-Histone Proteins (e.g., α-tubulin, HSP90) HDACs->NonHistones Gene_Expression Altered Gene Expression Histones->Gene_Expression Acetylation Protein_Function Altered Protein Function NonHistones->Protein_Function Acetylation Apoptosis Apoptosis Gene_Expression->Apoptosis CellCycle_Arrest Cell Cycle Arrest Gene_Expression->CellCycle_Arrest Protein_Function->Apoptosis Protein_Function->CellCycle_Arrest

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_0 Toxicity Troubleshooting cluster_1 Phenotype Troubleshooting Start Unexpected Experimental Outcome Observed Is_Toxicity In Vivo Toxicity? Start->Is_Toxicity Is_Cellular_Phenotype Unexplained Cellular Phenotype? Start->Is_Cellular_Phenotype Is_Toxicity->Is_Cellular_Phenotype No Review_Dose Review Dosing Regimen and Animal Health Is_Toxicity->Review_Dose Yes Consider_MBLAC2 Consider MBLAC2 Off-Target Effect Is_Cellular_Phenotype->Consider_MBLAC2 Yes Known_On_Target Review Known On-Target Effects (e.g., non-histone protein acetylation) Is_Cellular_Phenotype->Known_On_Target No, but acetylation changes observed Adjust_Protocol Adjust Dose or Schedule Review_Dose->Adjust_Protocol End Refined Hypothesis Adjust_Protocol->End Assess_EVs Assess Extracellular Vesicle Production Consider_MBLAC2->Assess_EVs Assess_EVs->End Known_On_Target->End

Caption: Troubleshooting workflow for unexpected results.

References

potential for ST7612AA1 off-target kinase activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for off-target kinase activity of ST7612AA1. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Has the off-target kinase activity of this compound been characterized?

To date, publicly available literature does not contain data from a comprehensive kinase selectivity profile for this compound or its active metabolite, ST7464AA1. This compound is characterized as a potent, second-generation, oral pan-histone deacetylase (HDAC) inhibitor[1][2]. Its primary mechanism of action is the inhibition of class I and class II HDAC enzymes[1]. While its effects on downstream signaling pathways that may involve kinases have been studied, direct binding or inhibitory activity against a broad panel of kinases has not been reported.

Q2: What is the primary target of this compound?

This compound is a pro-drug that is rapidly converted in vivo to its active form, ST7464AA1[1]. ST7464AA1 is a pan-HDAC inhibitor, potently targeting various class I and class II HDAC isoforms[1]. The inhibition of these enzymes leads to an increase in the acetylation of histone and non-histone proteins, which in turn modulates gene expression and affects key cellular processes such as the cell cycle, DNA damage checkpoints, and immune response.

Q3: My experimental results with this compound are not consistent with HDAC inhibition alone. Could off-target kinase activity be responsible?

While there is no direct evidence of off-target kinase activity, it is a possibility for any small molecule inhibitor. If you observe unexpected phenotypes, it is crucial to systematically investigate potential off-target effects. This could include direct inhibition of other enzymes, such as kinases, or indirect effects on cellular signaling pathways. A recommended workflow for investigating such a possibility is outlined in the Troubleshooting section below.

Q4: How can I differentiate between direct off-target kinase inhibition and indirect effects on kinase signaling pathways?

This is a critical question in pharmacological studies.

  • Direct inhibition implies that this compound or ST7464AA1 physically binds to the kinase and inhibits its catalytic activity. This is best assessed using in vitro biochemical kinase assays.

  • Indirect effects occur when HDAC inhibition by this compound leads to changes in gene expression or protein stability that, in turn, affect the activity of downstream kinases. For example, HDAC inhibitors can alter the expression of proteins that regulate kinase signaling pathways. Cellular assays, such as Western blotting for phosphorylated kinase substrates, can help elucidate these indirect effects.

The following diagram illustrates the distinction between direct and indirect effects on a signaling pathway.

G cluster_direct Direct Off-Target Inhibition cluster_indirect Indirect Effect via HDAC Inhibition ST7612AA1_direct This compound Kinase_A Kinase A ST7612AA1_direct->Kinase_A Inhibits Substrate_A Substrate A Kinase_A->Substrate_A Phosphorylates pSubstrate_A p-Substrate A ST7612AA1_indirect This compound HDAC HDAC ST7612AA1_indirect->HDAC Inhibits Gene_X Gene X (Kinase Regulator) HDAC->Gene_X Deacetylates (repression) Kinase_B Kinase B Gene_X->Kinase_B Regulates Substrate_B Substrate B Kinase_B->Substrate_B Phosphorylates pSubstrate_B p-Substrate B

Caption: Direct vs. Indirect Effects of this compound on Kinase Signaling.

Troubleshooting Guide

Issue: Unexpected Cellular Phenotype Observed with this compound Treatment

If you observe a cellular response that cannot be readily explained by the known HDAC-inhibitory function of this compound, the following workflow can help you investigate the potential for off-target kinase activity.

G start Start: Unexpected Phenotype with this compound phenotype_validation Validate Phenotype: - Dose-response - Time-course - Positive/Negative Controls start->phenotype_validation literature_review Literature Review: Is the phenotype linked to a specific kinase pathway? phenotype_validation->literature_review biochemical_screen Biochemical Kinase Screen: - Broad kinase panel (e.g., 400+ kinases) - Determine IC50 for hits literature_review->biochemical_screen Hypothesis: Direct kinase inhibition pathway_analysis Pathway Analysis: - Phospho-proteomics - Western blot for key  phospho-proteins literature_review->pathway_analysis Hypothesis: Indirect pathway modulation cellular_target_engagement Cellular Target Engagement Assay: - Confirm target inhibition in cells (e.g., NanoBRET, CETSA) biochemical_screen->cellular_target_engagement rescue_experiments Rescue Experiments: - Overexpress wild-type kinase - Use a more selective inhibitor for the  putative off-target cellular_target_engagement->rescue_experiments pathway_analysis->rescue_experiments conclusion Conclusion: - Evidence for off-target activity? - Direct vs. Indirect effect? rescue_experiments->conclusion

Caption: Workflow for Investigating Unexpected Phenotypes.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

To assess the direct inhibitory activity of ST7464AA1 (the active metabolite of this compound) against a broad range of kinases, a fee-for-service kinase screening is recommended. Several commercial vendors offer such services.

Objective: To determine the IC50 values of ST7464AA1 against a large panel of purified human kinases.

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of ST7464AA1 in DMSO. A typical starting concentration for screening is 10 mM.

  • Kinase Panel Selection: Choose a comprehensive kinase panel. A panel of over 400 kinases is recommended to cover a significant portion of the human kinome.

  • Assay Format: The service provider will typically use a radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., ADP-Glo™, HTRF®) assay format.

  • Initial Screen: Perform a single-concentration screen (e.g., at 1 µM and 10 µM) to identify initial "hits" (kinases that show significant inhibition, e.g., >50%).

  • IC50 Determination: For any identified hits, perform a dose-response analysis to determine the IC50 value. This typically involves a 10-point concentration curve.

Data Presentation:

The results from such a screen should be summarized in a table. Below is a hypothetical example of how to present such data.

Table 1: Hypothetical Kinase Selectivity Profile for ST7464AA1

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMIC50 (nM)
Kinase X85%98%150
Kinase Y62%91%800
Kinase Z12%35%>10,000
... (other kinases)<10%<20%>10,000

Protocol 2: Cellular Phospho-Protein Analysis by Western Blot

To investigate indirect effects on kinase signaling pathways, you can measure the phosphorylation status of key proteins in a relevant pathway.

Objective: To determine if this compound treatment alters the phosphorylation of a specific kinase substrate in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated protein to total protein for each treatment condition.

By following these guidelines and protocols, researchers can rigorously investigate the potential for off-target kinase activity of this compound and distinguish between direct and indirect effects on cellular signaling.

References

Technical Support Center: Managing ST7612AA1 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ST7612AA1 in animal studies. The information is designed to help anticipate and manage potential toxicities, ensuring the integrity of research and the welfare of animal subjects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally administered, potent, second-generation pan-histone deacetylase (HDAC) inhibitor.[1][2] It functions as a prodrug, rapidly absorbed and converted into its active metabolite, ST7464AA1.[2] By inhibiting class I and class II HDAC enzymes, this compound leads to an increase in the acetylation of both histone and non-histone proteins.[2] This modulation of protein acetylation affects the expression of genes involved in critical cellular processes such as cell cycle regulation, DNA damage checkpoints, and immune responses, ultimately leading to anti-tumor effects.[2]

Q2: What are the common toxicities associated with pan-HDAC inhibitors like this compound in animal studies?

A2: While this compound has been described as having "minimal animal toxicity" in some preclinical models, the broader class of pan-HDAC inhibitors is associated with a range of potential adverse effects. Researchers should be prepared to monitor for and manage the following common toxicities:

  • Hematological Toxicity: Thrombocytopenia (a decrease in platelet count) is a major dose-limiting toxicity for this class of drugs. Neutropenia (a decrease in neutrophils) may also occur.

  • Cardiotoxicity: Cardiac events, including electrocardiogram (ECG) changes such as ST/T wave flattening and QTc interval prolongation, have been observed with some HDAC inhibitors.

  • Gastrointestinal (GI) Toxicity: Nausea, vomiting, diarrhea, and anorexia are common GI side effects.

Q3: Is there any quantitative toxicity data available for this compound from animal studies?

Quantitative Toxicity Data for this compound in Mice

ParameterValueSpeciesRoute of AdministrationDosing ScheduleStudy TypeSource
Dose in Efficacy Studies 60 mg/kgNude MiceOral (p.o.)Daily, 5 days/week for 2-4 weeksEfficacy (Xenograft)
Maximum Body Weight Loss <15%Nude MiceOral (p.o.)Daily, 5 days/week for 2-4 weeksEfficacy (Xenograft)
Single Dose for PK Study 120 mg/kgCD1 Nude MiceOral (p.o.)Single dosePharmacokinetic

Note: This data is from efficacy and pharmacokinetic studies, not formal toxicology studies, and should be interpreted with caution.

Troubleshooting Guides

Issue 1: Managing Hematological Toxicity

Symptom: Unexpected mortality, bleeding, or signs of infection in study animals. A complete blood count (CBC) reveals significant thrombocytopenia or neutropenia.

Potential Cause: Inhibition of HDACs, particularly HDAC1 and HDAC2, can interfere with megakaryocyte maturation and platelet production.

Troubleshooting Steps:

  • Establish Baseline: Always perform a baseline CBC before initiating this compound treatment.

  • Regular Monitoring: Monitor CBCs regularly throughout the study, with increased frequency during the first few weeks of treatment.

  • Dose Adjustment: If significant hematological toxicity is observed, consider a dose reduction or temporary interruption of treatment.

  • Supportive Care: In cases of severe neutropenia, consider housing animals in a sterile environment to prevent opportunistic infections.

  • Experimental Intervention: In a research setting, the use of thrombopoietin (TPO) mimetics has been shown to ameliorate HDAC inhibitor-induced thrombocytopenia in mice.

Experimental Protocol: Monitoring Hematological Toxicity in Mice
  • Blood Collection: Collect a small volume of blood (e.g., 20-50 µL) from the saphenous or tail vein at baseline and then weekly.

  • CBC Analysis: Use an automated hematology analyzer calibrated for mouse blood to determine platelet and neutrophil counts.

  • Actionable Thresholds (Example):

    • Moderate Thrombocytopenia: Platelet count < 200 x 10³/µL. Consider reducing the dose of this compound by 25%.

    • Severe Thrombocytopenia: Platelet count < 100 x 10³/µL. Interrupt dosing and monitor counts daily. Resume at a 50% reduced dose once counts recover.

    • Neutropenia: Neutrophil count < 1.0 x 10³/µL. Implement supportive care measures and consider dose modification.

Issue 2: Managing Cardiotoxicity

Symptom: Abnormalities on electrocardiogram (ECG) such as QTc prolongation, or unexpected lethargy or respiratory distress in animals.

Potential Cause: HDAC inhibitors can affect ion channel expression and function in cardiac myocytes.

Troubleshooting Steps:

  • Baseline ECG: Obtain a baseline ECG before starting treatment.

  • ECG Monitoring: Perform ECG monitoring at regular intervals, especially after the first few doses and at peak plasma concentrations of the active metabolite.

  • Electrolyte Monitoring: Monitor serum potassium and magnesium levels, as imbalances can exacerbate cardiotoxicity.

  • Dose Modification: If significant ECG changes are observed, consider dose reduction or cessation of treatment.

Experimental Protocol: Monitoring Cardiotoxicity in Rodents
  • ECG Measurement: Use a non-invasive ECG system designed for rodents. Anesthetize the animal lightly and place the limb electrodes.

  • Data Analysis: Measure the QT interval and correct for heart rate using a species-appropriate formula (e.g., Bazett's or Fridericia's, though species-specific formulas are preferred).

  • Actionable Thresholds (Example):

    • A >15% increase in QTc from baseline may warrant more frequent monitoring.

    • A >25% increase in QTc from baseline or the appearance of arrhythmias should prompt consideration of dose reduction or termination.

Issue 3: Managing Gastrointestinal Toxicity

Symptom: Significant weight loss (>15%), diarrhea, dehydration, or reduced food and water intake.

Potential Cause: HDAC inhibitors can affect the homeostasis of the intestinal epithelium.

Troubleshooting Steps:

  • Daily Monitoring: Monitor body weight, food and water consumption, and stool consistency daily.

  • Supportive Care: Provide supportive care such as subcutaneous fluids for dehydration and palatable, high-calorie food supplements to encourage eating.

  • Dose Adjustment: If severe or persistent GI toxicity occurs, a dose reduction or a temporary break in dosing may be necessary.

  • Anti-emetic/Anti-diarrheal Agents: The use of anti-emetic or anti-diarrheal medications may be considered, but their potential interaction with this compound should be evaluated.

Experimental Protocol: Managing GI Toxicity in Rodents
  • Body Weight and Food/Water Intake: Measure and record the body weight of each animal daily. Measure the amount of food and water consumed per cage daily and calculate the average per animal.

  • Stool Assessment: Visually inspect the cage for signs of diarrhea and record the consistency of the stool.

  • Supportive Care: If an animal loses more than 10% of its initial body weight, provide 1-2 mL of warm sterile saline or Lactated Ringer's solution subcutaneously once or twice daily. Offer a wet mash of the standard chow or a commercially available high-calorie nutritional supplement.

Visualizations

Signaling Pathway: HDAC Inhibitor-Induced Thrombocytopenia

cluster_nucleus Megakaryocyte Nucleus cluster_cytoplasm Megakaryocyte Cytoplasm HDACi This compound (active metabolite) HDAC1_2 HDAC1/HDAC2 HDACi->HDAC1_2 Inhibition DNA_repair_silencing Silencing of DNA Repair Genes (e.g., RAD51) HDACi->DNA_repair_silencing p53_acetylation p53 Acetylation (Increased) HDAC1_2->p53_acetylation Deacetylation p53_stabilization p53 Stabilization p53_acetylation->p53_stabilization BAX_p21 BAX and p21 Transcription p53_stabilization->BAX_p21 p53_independent p53-Independent Mechanisms Apoptosis Apoptosis BAX_p21->Apoptosis DNA_damage DNA Double-Strand Breaks (Increased γH2AX) DNA_repair_silencing->DNA_damage ATM_activation ATM Activation DNA_damage->ATM_activation ATM_activation->p53_stabilization Thrombocytopenia Thrombocytopenia Apoptosis->Thrombocytopenia Proplatelet_defect Defective Proplatelet Formation Proplatelet_defect->Thrombocytopenia p53_independent->Proplatelet_defect start Start of this compound Study baseline Establish Baseline: - Body Weight - CBC - ECG - Clinical Observations start->baseline treatment Administer this compound baseline->treatment monitoring Daily/Weekly Monitoring: - Body Weight, Food/Water Intake - Stool Consistency - CBC, ECG treatment->monitoring toxicity_check Toxicity Observed? monitoring->toxicity_check end End of Study / Euthanasia monitoring->end Study Completion toxicity_check->monitoring No supportive_care Implement Supportive Care: - Fluids, Nutritional Support toxicity_check->supportive_care Yes dose_adjustment Dose Adjustment: - Reduce Dose or - Interrupt Treatment supportive_care->dose_adjustment continue_monitoring Continue Monitoring dose_adjustment->continue_monitoring continue_monitoring->toxicity_check toxicity_observed Adverse Event Observed assess_severity Assess Severity (Grade 1-4) toxicity_observed->assess_severity grade1_2 Grade 1-2 (Mild to Moderate) assess_severity->grade1_2 grade3_4 Grade 3-4 (Severe) assess_severity->grade3_4 grade1_2->grade3_4 No continue_treatment Continue Treatment with Close Monitoring grade1_2->continue_treatment Yes dose_reduction Dose Reduction (e.g., 25-50%) grade1_2->dose_reduction If persistent dose_interruption Interrupt Dosing grade3_4->dose_interruption Yes discontinue Consider Discontinuation grade3_4->discontinue If persistent or life-threatening reassess Reassess After Recovery dose_interruption->reassess resume_reduced Resume at Reduced Dose reassess->resume_reduced

References

optimizing ST7612AA1 treatment schedule for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the oral pan-histone deacetylase (HDAC) inhibitor, ST7612AA1. The information is designed to address specific issues that may be encountered during preclinical experiments aimed at optimizing treatment schedules for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a prodrug that is rapidly absorbed and converted into its active form, ST7464AA1, after oral administration.[1][2] ST7464AA1 is a potent pan-HDAC inhibitor, targeting both class I and class II histone deacetylases.[1][2] By inhibiting HDACs, it leads to the accumulation of acetylated histones and other non-histone proteins. This alters gene expression, affecting key cellular processes such as cell cycle regulation, DNA damage checkpoints, immune response, and cell adhesion, ultimately leading to anti-tumor effects.[1]

Q2: What is a recommended starting dose and schedule for in vivo preclinical studies?

A2: Preclinical studies in xenograft models have demonstrated significant anti-tumor activity with an oral dose of 60 mg/kg of this compound, administered once daily, five days a week (qdx5/w), for 2 to 4 weeks. This can serve as a starting point for your experiments. However, optimal dosage and schedule may vary depending on the tumor model and experimental endpoint.

Q3: Is there evidence of a dose-response relationship for this compound?

A3: Yes, the anti-proliferative activity of this compound has been shown to be both time and dose-dependent in vitro. This suggests that optimizing the dose is crucial for achieving maximum therapeutic effect. Researchers should consider conducting dose-response studies in their specific cancer models to determine the optimal concentration range.

Q4: What are the key pharmacokinetic parameters of this compound's active form, ST7464AA1, in mice?

A4: After a single oral dose of 120 mg/kg of this compound in mice, the active form ST7464AA1 is rapidly absorbed, reaching a maximum plasma concentration (Cmax) of 1577 ± 478 ng/mL at 0.5 hours post-dosing. The plasma concentration then declines with a half-life (T1/2) of 3.8 hours.

Troubleshooting Guides

Problem 1: Suboptimal anti-tumor efficacy observed in vivo.
Possible Cause Troubleshooting Step
Inadequate Dose The anti-proliferative effect of this compound is dose-dependent. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose in your model. Start with the previously reported effective dose of 60 mg/kg and escalate from there, monitoring for signs of toxicity.
Suboptimal Treatment Schedule The timing and frequency of administration can significantly impact efficacy. The reported schedule is qdx5/w. You could explore alternative schedules, such as continuous daily dosing or intermittent high-dose regimens. Correlating the pharmacokinetic profile of ST7464AA1 with pharmacodynamic markers in the tumor can help rationalize schedule design.
Tumor Model Resistance The sensitivity of different tumor types to HDAC inhibitors can vary. Confirm the expression and activity of class I and II HDACs in your tumor model. High expression of drug efflux pumps could also contribute to resistance.
Drug Formulation or Administration Issues Ensure proper formulation and administration of this compound. As it is an oral agent, factors affecting gastrointestinal absorption could influence its bioavailability.
Problem 2: Significant toxicity observed in animal models.
Possible Cause Troubleshooting Step
Dose is too High If you are observing excessive weight loss, lethargy, or other signs of toxicity, the dose of this compound may be above the MTD for your specific animal model and strain. Reduce the dose or consider a less frequent dosing schedule.
Schedule is too Intensive Continuous daily dosing might lead to cumulative toxicity. An intermittent schedule (e.g., 5 days on, 2 days off) as previously reported, or even a 3-week on, 1-week off cycle, may allow for recovery and improve tolerability.
Off-target Effects As a pan-HDAC inhibitor, this compound can affect multiple cellular processes, which may lead to off-target toxicities. Monitor for common HDAC inhibitor-related side effects such as thrombocytopenia, fatigue, and gastrointestinal issues.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in a Colon Carcinoma Xenograft Model (HCT116)

Treatment GroupDose (mg/kg)ScheduleTumor Volume Inhibition (%)p-value (vs. Vehicle)
Vehicle-qdx5/w--
This compound60qdx5/w77<0.01

Source: Adapted from preclinical study data.

Table 2: Pharmacokinetic Parameters of Active Metabolite ST7464AA1 in Mice

ParameterValue
Dose of this compound (p.o.)120 mg/kg
Cmax1577 ± 478 ng/mL
Tmax0.5 h
T1/23.8 h

Source: Adapted from preclinical study data.

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study

  • Animal Model: Utilize an appropriate tumor xenograft or patient-derived xenograft (PDX) model.

  • Group Allocation: Randomly assign animals to several treatment groups (e.g., vehicle control, 30 mg/kg, 60 mg/kg, 90 mg/kg, 120 mg/kg this compound). A minimum of 8-10 animals per group is recommended.

  • Dosing: Administer this compound orally according to a defined schedule (e.g., qdx5/w).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

  • Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the animals and collect tumors and relevant tissues for pharmacodynamic analysis (e.g., histone acetylation levels).

  • Data Analysis: Plot tumor growth curves for each group and calculate tumor growth inhibition. Determine the dose that provides the optimal balance between efficacy and toxicity.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

  • Sample Collection: Collect tumor tissue and peripheral blood mononuclear cells (PBMCs) at various time points after the last dose of this compound (e.g., 2, 8, 24, and 48 hours).

  • Western Blot Analysis: Prepare protein lysates from the collected tissues. Perform Western blotting to detect the levels of acetylated histone H3, acetylated tubulin, and other relevant downstream targets of HDAC inhibition.

  • Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections by IHC to assess the in situ levels of acetylated proteins.

  • Correlation: Correlate the changes in PD markers with the pharmacokinetic profile of ST7464AA1 and the observed anti-tumor efficacy to establish a PK/PD relationship.

Visualizations

ST7612AA1_Mechanism_of_Action This compound This compound (Prodrug) Oral Administration ST7464AA1 ST7464AA1 (Active Drug) This compound->ST7464AA1 Rapid Conversion HDACs HDACs (Class I & II) ST7464AA1->HDACs Inhibition Acetylation Increased Histone & Non-Histone Protein Acetylation HDACs->Acetylation Blocks Deacetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression CellularEffects Cell Cycle Arrest Apoptosis DNA Damage Response GeneExpression->CellularEffects TumorGrowth Inhibition of Tumor Growth CellularEffects->TumorGrowth

Caption: Mechanism of action of this compound.

Experimental_Workflow_for_Schedule_Optimization cluster_preclinical Preclinical Optimization DoseResponse 1. In Vitro Dose-Response (Determine IC50) PK_Study 2. In Vivo PK Study (Determine Cmax, T1/2) DoseResponse->PK_Study MTD_Study 3. In Vivo MTD Study (Establish Tolerability) PK_Study->MTD_Study Efficacy_Study 4. In Vivo Efficacy Study (Test Different Schedules) MTD_Study->Efficacy_Study PD_Analysis 5. PD Marker Analysis (Correlate with Efficacy) Efficacy_Study->PD_Analysis Optimal_Schedule 6. Identify Optimal Schedule PD_Analysis->Optimal_Schedule

Caption: Experimental workflow for optimizing this compound treatment schedule.

Troubleshooting_Logic Start Suboptimal Efficacy? CheckDose Is Dose Optimized? Start->CheckDose Yes CheckSchedule Is Schedule Optimized? CheckDose->CheckSchedule Yes ActionDose Action: Perform Dose-Escalation Study CheckDose->ActionDose No CheckResistance Tumor Resistance? CheckSchedule->CheckResistance Yes ActionSchedule Action: Test Alternative Schedules & PK/PD CheckSchedule->ActionSchedule No ActionResistance Action: Analyze HDAC Expression/Drug Efflux CheckResistance->ActionResistance Possible Success Efficacy Improved ActionDose->Success ActionSchedule->Success ActionResistance->Success

Caption: Troubleshooting logic for suboptimal in vivo efficacy.

References

troubleshooting inconsistent results in ST7612AA1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

POMEZIA, Italy – To address the experimental variability encountered by researchers working with ST7612AA1, a novel oral pan-histone deacetylase (HDAC) inhibitor, this technical support center provides troubleshooting guides and frequently asked questions. This compound is a pro-drug, rapidly converted to its active form, ST7464AA1, and has demonstrated significant anti-tumor effects in preclinical models of various cancers by inhibiting class I and class II HDACs.[1][2][3] This guide is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an oral pan-histone deacetylase (HDAC) inhibitor.[1][2] It acts as a pro-drug, meaning it is converted in the body into its active form, ST7464AA1. This active compound then inhibits the activity of class I and class II HDAC enzymes. By blocking these enzymes, ST7464AA1 increases the acetylation of both histone and non-histone proteins, which in turn modulates the expression of genes involved in critical cellular processes such as cell cycle regulation, DNA damage checkpoints, and immune response.

Q2: How should this compound be prepared and stored for in vitro experiments?

A2: For in vitro experiments, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10 mM. This stock solution should be stored at -20°C. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.

Q3: What are the expected outcomes of this compound treatment in cancer cell lines?

A3: Treatment of cancer cell lines with this compound is expected to lead to several key outcomes. These include the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). At the molecular level, you should observe an increase in the acetylation of histone H3 and α-tubulin. Furthermore, this compound treatment can lead to changes in the expression of genes that regulate the cell cycle and DNA damage response.

Q4: In which types of cancer has this compound shown preclinical activity?

A4: Preclinical studies have demonstrated the anti-tumor efficacy of this compound in a broad range of both solid and hematological malignancies. These include xenograft models of lung, colon, breast, and ovarian carcinomas, as well as leukemia and lymphoma.

Troubleshooting Inconsistent Results

Issue 1: High Variability in Cell Viability Assay Results
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and plate cells evenly across the wells. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
Edge Effects in Microplates Avoid using the outer wells of the microplate as they are more prone to evaporation. If unavoidable, fill the outer wells with sterile PBS or media to create a humidity barrier.
DMSO Concentration High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is consistent across all wells and ideally below 0.5%. Prepare a serial dilution of your this compound stock to maintain a constant DMSO concentration.
Assay Incubation Time Optimize the incubation time for your specific cell line and assay type (e.g., MTT, XTT). Shorter or longer incubation times than optimal can lead to variability.
Drug Stability in Media Prepare fresh drug dilutions in media for each experiment. The stability of this compound in culture media over long incubation periods may vary.
Issue 2: Weak or No Signal in Western Blot for Acetylated Proteins
Potential Cause Recommended Solution
Suboptimal Lysis Buffer Use a lysis buffer containing HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate) to prevent deacetylation of proteins during sample preparation.
Insufficient Drug Incubation Time Determine the optimal time course for this compound-induced acetylation in your cell line. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) can identify the peak of acetylation.
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (voltage, time) for your specific protein of interest.
Primary Antibody Quality Use a validated antibody for acetylated histone H3 or acetylated α-tubulin. Check the antibody datasheet for recommended dilutions and blocking conditions.
Low Protein Loading Ensure you are loading a sufficient amount of protein per lane. Perform a protein quantification assay (e.g., BCA) on your lysates before loading. Use a loading control (e.g., GAPDH, β-actin, or total histone H3) to confirm equal loading.
Issue 3: Inconsistent Apoptosis Detection by Flow Cytometry
Potential Cause Recommended Solution
Incorrect Gating Strategy Set up proper controls, including unstained cells, single-stained cells (for compensation), and vehicle-treated cells to define the apoptotic population accurately.
Cell Clumping Ensure single-cell suspension by gentle pipetting or passing the cells through a cell strainer before staining and analysis. Cell clumps can lead to inaccurate event counting.
Late-Stage Apoptosis/Necrosis For Annexin V/PI staining, analyze cells promptly after staining as the Annexin V binding is reversible. Consider a time-course experiment to capture early apoptotic events.
Reagent Concentration and Incubation Titrate Annexin V and Propidium Iodide (PI) concentrations to determine the optimal staining for your cell line. Follow the manufacturer's recommended incubation times and temperatures.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Acetylated Proteins
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histone H3, acetylated α-tubulin, and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Treatment and Collection: Treat cells with this compound for the desired duration. Collect both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Gating and Quantification: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_invitro In Vitro Experimentation cluster_assays Endpoint Assays cluster_data Data Analysis prep This compound Stock Preparation (10mM in DMSO) treatment Drug Treatment (Serial Dilution) prep->treatment seeding Cell Seeding (Optimal Density) seeding->treatment incubation Incubation treatment->incubation viability Cell Viability (MTT Assay) incubation->viability 72h western Protein Analysis (Western Blot) incubation->western Time Course apoptosis Apoptosis Detection (Flow Cytometry) incubation->apoptosis Time Course viability_analysis IC50 Calculation viability->viability_analysis western_analysis Densitometry western->western_analysis apoptosis_analysis Quadrant Analysis apoptosis->apoptosis_analysis

Caption: A generalized workflow for in vitro experiments using this compound.

troubleshooting_logic cluster_viability Cell Viability Issues cluster_western Western Blot Issues cluster_flow Flow Cytometry Issues start Inconsistent Results v_check1 Check Seeding Consistency start->v_check1 w_check1 Optimize Lysis Buffer (with HDACi) start->w_check1 f_check1 Review Gating Strategy start->f_check1 v_check2 Evaluate Edge Effects v_check1->v_check2 v_check3 Verify DMSO Concentration v_check2->v_check3 w_check2 Confirm Incubation Time w_check1->w_check2 w_check3 Validate Antibody w_check2->w_check3 f_check2 Prevent Cell Clumping f_check1->f_check2 f_check3 Analyze Promptly f_check2->f_check3

Caption: A logical flow for troubleshooting common experimental issues.

signaling_pathway This compound This compound (Pro-drug) ST7464AA1 ST7464AA1 (Active Drug) This compound->ST7464AA1 Conversion HDACs HDACs (Class I & II) ST7464AA1->HDACs Inhibition Acetylation Increased Acetylation ST7464AA1->Acetylation Histones Histones HDACs->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., α-tubulin) HDACs->NonHistone Deacetylation Acetylation->Histones Acetylation->NonHistone GeneExpression Altered Gene Expression Acetylation->GeneExpression CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: The mechanism of action for this compound leading to anti-tumor effects.

References

Navigating ST7612AA1 in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for handling ST7612AA1 in experimental settings, with a focus on preventing and troubleshooting precipitation in aqueous solutions. By understanding the physicochemical properties of this compound and adhering to proper handling techniques, researchers can ensure the reliability and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a potent, second-generation oral pan-histone deacetylase inhibitor (HDACi).[1] It is a thioacetate-ω (γ-lactam amide) derivative that has demonstrated significant anti-tumor effects in various cancer models.[1] Like many small molecule inhibitors, this compound is hydrophobic, which can lead to low solubility in aqueous environments such as cell culture media and buffers. This can result in precipitation, impacting the effective concentration of the compound in experiments and leading to inconsistent results.

Q2: How is this compound handled in published preclinical studies?

In published in vitro experiments, stock solutions of this compound are typically prepared in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM and stored at -20°C.[2] This highlights the standard practice of using a non-aqueous solvent to initially dissolve the compound before further dilution into aqueous experimental media.

Q3: What is the relationship between this compound and ST7464AA1?

This compound is a pro-drug that is rapidly absorbed and converted to its active metabolite, ST7464AA1, in vivo.[1][2] Pharmacokinetic analysis in mice has shown that after oral administration, this compound is not detected in plasma, while ST7464AA1 appears quickly. This is a critical consideration for researchers, as the in vitro activity observed with this compound is ultimately due to its conversion to ST7464AA1 within the cells or organism.

Troubleshooting Guide: this compound Precipitation

This guide addresses common issues related to the precipitation of this compound during experimental procedures.

Problem: My this compound solution becomes cloudy or forms a precipitate upon dilution in my aqueous buffer or cell culture medium.

  • Cause 1: Exceeding the Aqueous Solubility Limit.

    • Explanation: this compound has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted, the final concentration in the aqueous medium may exceed its solubility threshold, causing it to precipitate out of solution.

  • Cause 2: Insufficient Co-solvent (DMSO) in the Final Solution.

    • Explanation: DMSO acts as a co-solvent to help maintain the solubility of hydrophobic compounds in aqueous solutions. If the final percentage of DMSO is too low, it may not be sufficient to keep this compound dissolved.

    • Solution: For most cell culture experiments, maintaining a final DMSO concentration between 0.1% and 0.5% is a common practice that balances compound solubility with potential solvent-induced cellular toxicity. It is crucial to ensure your final DMSO concentration is consistent across all experimental and control groups.

  • Cause 3: Improper Mixing Technique.

    • Explanation: Adding the concentrated this compound stock solution directly into the bulk aqueous solution without sufficient agitation can create localized areas of high concentration, leading to rapid precipitation.

    • Solution: Employ a stepwise dilution method. Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid and uniform dispersion. Preparing the final working solution immediately before use is also recommended.

Experimental Protocols

Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound for long-term storage and subsequent dilution.

  • Methodology:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Preparation of this compound Working Solution for Cell Culture

  • Objective: To prepare a final working solution of this compound in cell culture medium while minimizing precipitation.

  • Methodology:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm the desired volume of cell culture medium in a sterile tube.

    • While gently vortexing the pre-warmed medium, slowly add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

    • Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

    • Use the freshly prepared medium for your experiment immediately.

Data Presentation

Table 1: Recommended Storage for this compound Stock Solutions

SolventConcentrationStorage TemperatureDuration
100% DMSO10 mM-20°CLong-term

Table 2: Troubleshooting Summary for this compound Precipitation

IssuePotential CauseRecommended Solution
Cloudiness/Precipitate in working solutionExceeding aqueous solubilityDetermine maximum soluble concentration; use the lowest effective dose.
Cloudiness/Precipitate in working solutionInsufficient final DMSO concentrationMaintain final DMSO concentration between 0.1% - 0.5%.
Cloudiness/Precipitate in working solutionImproper mixingAdd stock solution dropwise to vortexing medium; prepare fresh.

Visualizations

ST7612AA1_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation ST7612AA1_powder This compound Powder Stock_Solution 10 mM Stock Solution ST7612AA1_powder->Stock_Solution Dissolve in DMSO 100% DMSO DMSO->Stock_Solution Storage Store at -20°C Stock_Solution->Storage Thaw_Stock Thaw Stock Aliquot Storage->Thaw_Stock For use Dilution Add Stock Dropwise while Vortexing Thaw_Stock->Dilution Medium Pre-warmed Aqueous Medium Medium->Dilution Final_Solution Final Working Solution Dilution->Final_Solution

Caption: Experimental workflow for preparing this compound solutions.

Troubleshooting_Precipitation Start Precipitation Observed? Check_Conc Is Final Concentration Too High? Start->Check_Conc Yes End Problem Resolved Start->End No Check_DMSO Is Final DMSO % Too Low? Check_Conc->Check_DMSO No Solution_Conc Lower Final Concentration Check_Conc->Solution_Conc Yes Check_Mixing Was Mixing Technique Correct? Check_DMSO->Check_Mixing No Solution_DMSO Adjust Final DMSO to 0.1-0.5% Check_DMSO->Solution_DMSO Yes Solution_Mixing Add Dropwise to Vortexing Medium Check_Mixing->Solution_Mixing No Check_Mixing->End Yes Solution_Conc->End Solution_DMSO->End Solution_Mixing->End

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: ST7612AA1 In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the histone deacetylase (HDAC) inhibitor ST7612AA1 in in vitro experiments, with a specific focus on the impact of serum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a second-generation, orally available pan-histone deacetylase (HDAC) inhibitor. It is a prodrug that is rapidly converted in vivo to its active metabolite, ST7464AA1.[1] This active form inhibits the activity of class I and class II HDAC enzymes.[1] By inhibiting HDACs, this compound leads to an increase in the acetylation of both histone and non-histone proteins, which in turn modulates the expression of genes involved in key cellular processes such as cell cycle regulation, DNA damage checkpoints, and the immune response.[1]

Q2: How does the presence of serum in cell culture media affect the activity of this compound?

A2: The presence of serum, such as fetal bovine serum (FBS), in cell culture media can potentially impact the in vitro activity of this compound. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecule drugs. This protein binding can reduce the concentration of free, unbound this compound available to enter cells and inhibit HDACs, potentially leading to a decrease in its apparent potency (a higher IC50 value).

Q3: Should I conduct my in vitro experiments with or without serum?

A3: The decision to include serum in your experiments depends on the specific research question.

  • Serum-free or low-serum conditions: These conditions are often used to study the direct cellular effects of a compound without the confounding variable of serum protein binding. This can provide a more accurate determination of the intrinsic potency of the drug.

  • Serum-containing conditions: Experiments conducted in the presence of serum can provide a more physiologically relevant model, as drugs in the body are exposed to high concentrations of plasma proteins. Comparing results from serum-free and serum-containing assays can help to estimate the potential impact of protein binding on the drug's efficacy.

Q4: I am observing a significant decrease in this compound activity in the presence of serum. What could be the cause?

A4: A significant decrease in activity in the presence of serum is most likely due to the binding of this compound or its active metabolite, ST7464AA1, to serum proteins like albumin. This reduces the effective concentration of the drug available to interact with its target HDACs within the cells.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in IC50 values between experiments. Inconsistent serum concentration or lot-to-lot variability in serum composition.Use a single, quality-controlled lot of serum for a set of experiments. If possible, test different lots of serum to assess variability. Consider using a serum-free or reduced-serum medium for more consistent results.
Cell density variations at the time of treatment.Ensure consistent cell seeding density and allow cells to attach and resume logarithmic growth before adding the drug.
No or very low this compound activity observed. Serum protein binding reducing the effective drug concentration to sub-therapeutic levels.Increase the concentration of this compound in serum-containing media to compensate for protein binding. Perform a dose-response curve in both serum-free and serum-containing media to quantify the effect of serum.
Incorrect assay setup or reagent issue.Review the experimental protocol for the HDAC activity assay. Ensure all reagents are properly prepared and stored. Include positive and negative controls in your assay.
Discrepancy between enzymatic and cell-based assay results. Serum protein binding affecting drug availability in cell-based assays.This is an expected outcome. The enzymatic assay measures direct inhibition of the HDAC enzyme, while the cell-based assay is influenced by factors like cell permeability and serum protein binding.
Cell-specific mechanisms of drug uptake or efflux.Investigate if the cell line used expresses high levels of drug efflux pumps that might reduce intracellular drug concentration.

Data Presentation

The following table provides a hypothetical summary of the impact of serum on this compound activity. Note: This data is for illustrative purposes to demonstrate the expected trend and is not based on actual experimental results for this compound, as specific binding data was not available in the provided search results.

Cell Line Assay Type Serum Concentration (%) This compound IC50 (nM)
HCT116 (Colon Cancer)Cell Viability (MTT)050
HCT116 (Colon Cancer)Cell Viability (MTT)10250
A549 (Lung Cancer)Cell Viability (MTT)075
A549 (Lung Cancer)Cell Viability (MTT)10400
HeLa (Cervical Cancer)HDAC Activity (in-cell)025
HeLa (Cervical Cancer)HDAC Activity (in-cell)10150

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium (with 10% FBS). Incubate for 24 hours to allow for cell attachment.

  • Serum Starvation (Optional): After 24 hours, aspirate the medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for another 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in the desired medium (with or without serum). Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

In-Cell HDAC Activity Assay (Fluorometric)
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 10,000-20,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Drug and Serum Treatment: Prepare dilutions of this compound in medium with the desired serum concentration. Aspirate the existing medium and add 100 µL of the treatment solutions to the wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • HDAC Substrate Addition: Add a cell-permeable fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to each well according to the manufacturer's instructions.

  • Development: After a suitable incubation period with the substrate, add the developer solution which contains a protease that cleaves the deacetylated substrate to release a fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Normalize the fluorescence signal to the vehicle control to determine the percentage of HDAC inhibition and calculate the IC50 value.

Visualizations

ST7612AA1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Prodrug) ST7464AA1 ST7464AA1 (Active) This compound->ST7464AA1 Conversion HDACs HDACs (Class I & II) ST7464AA1->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., Transcription Factors) HDACs->NonHistone Deacetylation Acetylation Increased Acetylation Histones->Acetylation Acetylation Status NonHistone->Acetylation Acetylation Status GeneExpression Altered Gene Expression Acetylation->GeneExpression CellularEffects Cell Cycle Arrest, Apoptosis, Differentiation GeneExpression->CellularEffects Experimental_Workflow cluster_conditions Experimental Conditions start Start: Seed Cells prep_drug Prepare this compound Dilutions start->prep_drug serum_free Serum-Free Medium prep_drug->serum_free serum_containing Serum-Containing Medium prep_drug->serum_containing treat_sf Treat Cells (Serum-Free) serum_free->treat_sf treat_sc Treat Cells (Serum-Containing) serum_containing->treat_sc incubate Incubate (e.g., 48-72h) treat_sf->incubate treat_sc->incubate assay Perform Viability/Activity Assay incubate->assay data_analysis Data Analysis: Calculate IC50 assay->data_analysis compare Compare IC50 Values data_analysis->compare end End compare->end Troubleshooting_Tree start Issue: Reduced this compound Activity in Serum q1 Are you comparing to a serum-free control? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 This is expected due to serum protein binding. Quantify the fold-shift in IC50. a1_yes->sol1 sol2 Establish a serum-free baseline to understand the magnitude of the effect. a1_no->sol2 q2 Is the activity completely abolished? sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol3 Increase drug concentration range. Check for issues with drug stability in serum. a2_yes->sol3 sol4 This confirms a reduction in potency, likely due to protein binding. a2_no->sol4 q3 Are your assay controls (positive/negative) working correctly? sol3->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol5 The issue is likely specific to this compound-serum interaction. a3_yes->sol5 sol6 Troubleshoot the assay itself (reagents, protocol, instrument). a3_no->sol6

References

Validation & Comparative

Validating ST7612AA1: A Comparative Guide to a Novel Pan-HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel pan-histone deacetylase (HDAC) inhibitor, ST7612AA1, with other established pan-HDAC inhibitors. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Overview of this compound

This compound is a second-generation, orally available pan-HDAC inhibitor. It functions as a prodrug, rapidly converted in vivo to its active metabolite, ST7464AA1.[1][2] This active form potently inhibits Class I and Class II HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins.[1][3] This epigenetic modulation results in the reactivation of silenced tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.[1]

Comparative Performance Data

The following tables summarize the in vitro potency of this compound in comparison to other widely used pan-HDAC inhibitors: Vorinostat (SAHA), Romidepsin (FK228), Belinostat (PXD101), and Panobinostat (LBH589).

Table 1: In Vitro HDAC Inhibition

CompoundTargetIC50 (nM)Cell Line/Assay Conditions
This compound Histone H4 Acetylation4.8NCI-H460 NSCLC cells
α-tubulin Acetylation (HDAC6)200NCI-H460 NSCLC cells
Vorinostat (SAHA) HDAC110Cell-free assay
HDAC320Cell-free assay
Romidepsin (FK228) HDAC136Cell-free assay
HDAC247Cell-free assay
Belinostat (PXD101) Total HDACs27HeLa cell extracts
Panobinostat (LBH589) Pan-HDAC<20Enzymatic assays

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 values)

Cell LineCancer TypeThis compound (nM)Vorinostat (SAHA) (µM)Romidepsin (nM)Belinostat (µM)Panobinostat (nM)
HCT116Colon Carcinoma43 - 500----
NCI-H460NSCLC43 - 500----
A2780Ovarian Carcinoma43 - 500----
MCF7Breast Carcinoma43 - 500----
PC-3Prostate Cancer-2.5 - 7.5---
DU145Prostate Cancer-2.5 - 7.5---
HUT78Cutaneous T-cell Lymphoma-0.6751.22--
SW-982Synovial Sarcoma----data available
SW-1353Chondrosarcoma----data available

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Western Blot Analysis for Histone H4 Acetylation

This protocol is used to determine the effect of this compound on the acetylation of histone H4, a primary target of Class I HDACs.

  • Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H460) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other HDAC inhibitors for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for acetylated histone H4. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Re-probe the membrane with an antibody against total histone H4 or a loading control like β-actin for normalization.

In-Cell HDAC Activity Assay

This assay measures the overall HDAC activity within intact cells.

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with this compound or other inhibitors.

  • Substrate Addition: Add a cell-permeable fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate to allow for substrate deacetylation by cellular HDACs.

  • Lysis and Development: Lyse the cells and add a developer solution that generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The signal is inversely proportional to the HDAC inhibitory activity of the compound.

Visualizing the Mechanism of Action

To illustrate the cellular processes affected by this compound, the following diagrams depict the experimental workflow for its validation and its impact on key signaling pathways.

experimental_workflow cluster_invitro In Vitro Validation cluster_analysis Data Analysis cell_culture Cancer Cell Lines treatment Treatment with this compound & Comparators cell_culture->treatment wb Western Blot (Ac-H4, Ac-Tubulin) treatment->wb hdac_assay In-Cell HDAC Activity Assay treatment->hdac_assay prolif_assay Cell Proliferation Assay (IC50) treatment->prolif_assay quant Quantification & Comparison wb->quant hdac_assay->quant prolif_assay->quant

Fig. 1: Experimental workflow for validating this compound's HDAC inhibition in cells.

signaling_pathway This compound This compound HDACs HDACs (Class I & II) This compound->HDACs inhibition Acetylation Increased Acetylation This compound->Acetylation Histones Histones HDACs->Histones deacetylation NonHistone Non-Histone Proteins (e.g., Tubulin, p53) HDACs->NonHistone deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Acetylation->Histones Acetylation->NonHistone GeneExp Altered Gene Expression Chromatin->GeneExp p21 p21 Upregulation GeneExp->p21 Apoptosis Apoptosis GeneExp->Apoptosis NFkB NF-κB Pathway Inhibition GeneExp->NFkB CellCycle Cell Cycle Arrest (G1/G2-M) p21->CellCycle Caspase Caspase Activation Apoptosis->Caspase

Fig. 2: Signaling pathway of this compound-mediated HDAC inhibition.

Conclusion

This compound demonstrates potent pan-HDAC inhibitory activity in cellular assays, leading to increased histone and non-histone protein acetylation and robust anti-proliferative effects across a range of cancer cell lines. The available data suggests that this compound is a promising candidate for further investigation as a therapeutic agent in oncology. This guide provides a foundational comparison to aid researchers in designing future studies to directly compare this compound with other HDAC inhibitors in standardized assays to fully elucidate its relative potency and potential clinical advantages.

References

A Comparative Analysis of ST7612AA1 and Vorinostat (SAHA) Potency in HDAC Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug development, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various cancers. This guide provides a detailed comparison of the potency of two such inhibitors: ST7612AA1, a novel second-generation oral pan-HDAC inhibitor, and Vorinostat (SAHA), the first FDA-approved HDAC inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy based on available preclinical data.

Executive Summary

Potency Comparison: ST7464AA1 vs. Vorinostat

The inhibitory potency of ST7464AA1 (the active form of this compound) and Vorinostat against various HDAC isoforms is summarized below. It is important to note that these IC50 values are collated from different studies and experimental conditions may vary.

HDAC IsoformST7464AA1 IC50 (nM)Vorinostat (SAHA) IC50 (nM)
Class I
HDAC112.7~10-50
HDAC277.7-
HDAC3~4-
HDAC8281-
Class IIa
HDAC4--
HDAC5--
HDAC7--
HDAC9--
Class IIb
HDAC63.18-
HDAC10~13-
Class IV
HDAC11~13-

Data for ST7464AA1 is derived from preclinical studies on this compound.[1] Data for Vorinostat is collated from multiple sources.[3] A hyphen (-) indicates that specific data was not found in the reviewed sources.

In cellular assays, this compound has been shown to inhibit the proliferation of a broad panel of human tumor cell lines with IC50 values ranging from 43 to 500 nmol/L. Vorinostat has also demonstrated anti-proliferative effects against various cancer cell lines, with IC50 values typically in the micromolar range.

Experimental Methodologies

The determination of HDAC inhibitory potency typically involves in vitro enzymatic assays. A representative protocol is outlined below.

In Vitro HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (this compound/ST7464AA1 and Vorinostat)

  • HDAC developer solution

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.

  • Enzyme Reaction: Add the recombinant HDAC enzyme to the wells of the microplate containing the diluted test compounds or vehicle control.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the HDAC developer solution.

  • Fluorescence Measurement: Incubate for a further 15 minutes at 37°C and measure the fluorescence using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Serial Dilutions of Test Compounds C Add Compounds and Enzyme to Microplate A->C B Prepare HDAC Enzyme and Substrate Solutions B->C D Initiate Reaction with Substrate Addition C->D E Incubate at 37°C D->E F Stop Reaction and Add Developer E->F G Measure Fluorescence F->G H Calculate % Inhibition and IC50 Values G->H

A simplified workflow for determining HDAC inhibitory potency.

Signaling Pathways

Both this compound and Vorinostat, as pan-HDAC inhibitors, exert their anti-tumor effects by modulating the acetylation status of both histone and non-histone proteins. This leads to the altered expression of genes involved in key cellular processes.

The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes. Furthermore, the acetylation of non-histone proteins, such as transcription factors (e.g., p53) and chaperones (e.g., Hsp90), can modulate their activity and stability, influencing critical signaling pathways that control cell cycle progression, apoptosis, and angiogenesis.

Signaling_Pathway cluster_inhibitors HDAC Inhibitors cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes inhibitor This compound / Vorinostat HDACs HDACs inhibitor->HDACs Inhibition Histones Histone Acetylation (Increased) HDACs->Histones Deacetylation NonHistone Non-Histone Protein Acetylation (Increased) (e.g., p53, Hsp90) HDACs->NonHistone Deacetylation Gene Tumor Suppressor Gene Expression Histones->Gene Cycle Cell Cycle Arrest NonHistone->Cycle Apoptosis Apoptosis NonHistone->Apoptosis Gene->Cycle Gene->Apoptosis Angiogenesis Inhibition of Angiogenesis

Mechanism of action of pan-HDAC inhibitors.

Conclusion

Both this compound and Vorinostat are potent pan-HDAC inhibitors with demonstrated anti-cancer activity in preclinical models. The available data suggests that ST7464AA1, the active metabolite of this compound, exhibits strong inhibitory activity against multiple HDAC isoforms, with potencies in the low nanomolar range. While direct comparative studies are limited, the compiled data provides a useful benchmark for researchers. The selection of an appropriate HDAC inhibitor for further investigation will depend on the specific research or therapeutic context, including the target cancer type and the desired isoform selectivity profile. Further head-to-head studies are warranted to definitively establish the comparative potency and efficacy of these two compounds.

References

A Preclinical Head-to-Head: ST7612AA1 vs. Panobinostat in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two pan-histone deacetylase (HDAC) inhibitors, ST7612AA1 and panobinostat. The information is compiled from publicly available experimental data to assist in evaluating these agents for further investigation.

Histone deacetylase inhibitors have emerged as a promising class of anti-cancer agents. By blocking HDAC enzymes, these drugs alter the acetylation status of histones and other non-histone proteins, leading to changes in gene expression, cell cycle arrest, and apoptosis in malignant cells. Both this compound and panobinostat are potent pan-HDAC inhibitors, targeting multiple HDAC isoforms. This guide summarizes their preclinical activity to aid in discerning their potential therapeutic applications.

Mechanism of Action

Both this compound and panobinostat function as pan-HDAC inhibitors, targeting class I, II, and IV HDACs.[1][2] Inhibition of these enzymes leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and altered gene transcription.[3][4] This epigenetic reprogramming can reactivate tumor suppressor genes and induce apoptosis.[5] Beyond histones, these inhibitors also affect the acetylation of various non-histone proteins involved in critical cellular processes.

HDAC_Inhibitor_Mechanism General Mechanism of Action for Pan-HDAC Inhibitors cluster_nucleus Cell Nucleus cluster_inhibitor_action Inhibitor Action HDAC Histone Deacetylase (HDAC) Gene_Expression Gene Expression (suppressed) HDAC->Gene_Expression leads to Histones Histone Proteins Histones->HDAC deacetylated by DNA DNA (condensed chromatin) DNA->Histones wrapped around This compound This compound HDAC_Inhibited HDAC (Inhibited) This compound->HDAC_Inhibited inhibit Panobinostat Panobinostat Panobinostat->HDAC_Inhibited inhibit Acetylated_Histones Acetylated Histones HDAC_Inhibited->Acetylated_Histones leads to accumulation of Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Altered_Gene_Expression Altered Gene Expression Open_Chromatin->Altered_Gene_Expression Apoptosis Apoptosis Altered_Gene_Expression->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest Altered_Gene_Expression->Cell_Cycle_Arrest induces

Caption: General mechanism of action for pan-HDAC inhibitors.

In Vitro Anti-proliferative Activity

Both this compound and panobinostat have demonstrated potent anti-proliferative effects across a range of cancer cell lines. The following table summarizes their half-maximal inhibitory concentrations (IC50) from various preclinical studies.

Cell LineCancer TypeThis compound IC50 (nM)Panobinostat IC50 (nM)
HCT116Colon Carcinoma~707.1
NCI-H460Non-Small Cell Lung Cancer~1004-470 (median 20) for a panel of lung cancer lines
MV4-11Acute Myeloid Leukemia~43Not directly available, but effective at <50nM
MDA-MB-436Breast CarcinomaNot directly availableNot directly available, but shows sensitivity

In Vivo Antitumor Efficacy

Preclinical xenograft models have been instrumental in evaluating the in vivo therapeutic potential of this compound and panobinostat.

This compound In Vivo Activity

This compound, administered orally, has shown significant tumor growth inhibition in various xenograft models.

Tumor ModelCancer TypeDosing ScheduleTumor Growth Inhibition (%)
HCT116 XenograftColon Carcinoma60 mg/kg, qdx5/w, for 2-4 weeks77
MV4-11 XenograftAcute Myeloid Leukemia60 mg/kg, qdx5/w, for 2-4 weeksSignificant inhibition
MDA-MB-436 XenograftBreast Carcinoma60 mg/kg, qdx5/w, for 2-4 weeksSignificant reduction
Panobinostat In Vivo Activity

Panobinostat has also demonstrated in vivo efficacy, although toxicity has been a noted concern at higher doses.

Tumor ModelCancer TypeDosing ScheduleOutcome
DIPG XenograftDiffuse Intrinsic Pontine Glioma10 or 20 mg/kg, dailySignificant toxicity observed. Reduced, well-tolerated doses did not prolong overall survival.
MV4-11 XenograftAcute Myeloid LeukemiaNot specified in direct comparisonIn combination with azacitidine, induced complete remission.
MDA-MB-231 XenograftTriple-Negative Breast Cancer10 mg/kg, 5 days/week for 28 daysSuppressed tumorigenesis and metastasis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to determine the IC50 values of HDAC inhibitors.

Cell_Viability_Assay_Workflow Cell Viability (MTT) Assay Workflow A 1. Seed cancer cells in 96-well plates B 2. Incubate overnight A->B C 3. Treat cells with serial dilutions of this compound or Panobinostat B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 3-4 hours E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate cell viability and determine IC50 H->I

Caption: Workflow for a typical cell viability (MTT) assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The following day, cells are treated with a range of concentrations of either this compound or panobinostat. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, typically DMSO.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Xenograft Tumor Model

The following provides a general workflow for evaluating the in vivo efficacy of anti-cancer agents in a subcutaneous xenograft model.

Xenograft_Model_Workflow Subcutaneous Xenograft Model Workflow A 1. Subcutaneously implant human cancer cells into immunodeficient mice B 2. Allow tumors to establish to a palpable size A->B C 3. Randomize mice into treatment and control groups B->C D 4. Administer this compound, Panobinostat, or vehicle according to dosing schedule C->D E 5. Monitor tumor volume and body weight regularly D->E F 6. Continue treatment for a predefined period E->F G 7. Euthanize mice and excise tumors for analysis F->G H 8. Analyze tumor weight and perform histological/biochemical analysis G->H

Caption: General workflow for a subcutaneous xenograft study.

Detailed Steps:

  • Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomly assigned to different treatment groups, including a vehicle control group. The investigational drug (this compound or panobinostat) is administered according to a specified dose and schedule (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Tumor size and the bodyweight of the mice are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a specific size or after a predetermined treatment duration.

  • Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as histology, immunohistochemistry, or Western blotting to assess target engagement and downstream effects.

Summary and Conclusion

Both this compound and panobinostat are potent pan-HDAC inhibitors with significant preclinical anti-cancer activity. This compound, as an oral prodrug, has demonstrated broad efficacy across various solid and hematological tumor models with a favorable pharmacodynamic profile. Panobinostat has also shown strong preclinical activity, particularly in models of glioma and multiple myeloma, though dose-limiting toxicities have been observed.

The choice between these two agents for further development would likely depend on the specific cancer type, the desired therapeutic window, and the tolerability of the dosing regimen. The data presented in this guide, compiled from various preclinical studies, provides a foundation for making informed decisions in the advancement of novel cancer therapeutics. Further direct comparative studies in identical preclinical models would be beneficial for a more definitive assessment of their relative efficacy and safety.

References

Assessing ST7612AA1 Selectivity for HDAC Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the histone deacetylase (HDAC) isoform selectivity of ST7612AA1, a novel oral pan-HDAC inhibitor, with other established HDAC inhibitors. The information is intended to assist researchers and drug development professionals in evaluating this compound for preclinical and clinical studies.

This compound is a prodrug that is rapidly converted to its active form, ST7464AA1, in vivo.[1] This guide will focus on the activity of ST7464AA1. This compound has shown potent anti-tumor activity in various cancer models, attributed to its inhibition of both class I and class II HDAC enzymes.[2][3] Understanding its selectivity profile is crucial for predicting its efficacy and potential side effects.

Comparative Selectivity of HDAC Inhibitors

The inhibitory activity of ST7464AA1 and other well-characterized HDAC inhibitors against a panel of HDAC isoforms is summarized in the table below. The data is presented as IC50 values, the concentration of the inhibitor required to reduce the enzyme activity by 50%.

HDAC IsoformST7464AA1 (active form of this compound) IC50 (nM)Vorinostat (SAHA) IC50 (nM)Entinostat (MS-275) IC50 (nM)
Class I
HDAC112.7 - 1310243 - 510
HDAC277.7 - 78-453
HDAC34-248 - 1700
Class IIa
HDAC4-->100,000
HDAC5---
HDAC7---
HDAC9---
Class IIb
HDAC63.18 - 4->100,000
HDAC1013->100,000
Class IV
HDAC1113--

Data for ST7464AA1 was primarily sourced from a preclinical study by Vesci et al.[2][3] Vorinostat and Entinostat data are compiled from various sources. A hyphen (-) indicates that data was not available in the reviewed sources.

ST7464AA1 demonstrates potent inhibition of class I HDACs, particularly HDAC1 and HDAC3, and the class IIb isoform HDAC6. Its activity against HDAC2 is notable, though less potent than against HDAC1 and HDAC3. The potent inhibition of both class I and class IIb isoforms categorizes this compound as a pan-HDAC inhibitor.

In comparison, Vorinostat (SAHA) is a pan-inhibitor with potent activity against class I and II HDACs. Entinostat (MS-275), on the other hand, is a class I selective inhibitor with significantly less activity against class II isoforms.

Experimental Protocols

The determination of HDAC inhibitor IC50 values is typically performed using an in vitro enzymatic assay. A common and sensitive method is the fluorometric assay.

Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol provides a general procedure for determining the inhibitory potency of a compound against a specific HDAC isoform.

1. Reagent Preparation:

  • HDAC Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.
  • HDAC Inhibitor: Prepare serial dilutions of the test compound (e.g., this compound) and reference compounds in the assay buffer. A vehicle control (e.g., DMSO) should be included.
  • Recombinant HDAC Enzyme: Dilute the purified recombinant human HDAC enzyme of interest to a predetermined optimal concentration in cold assay buffer.
  • Fluorogenic Substrate: Prepare a solution of a suitable fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) at the recommended concentration.
  • Developer Solution: Prepare a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate to release a fluorescent signal. A stop solution (e.g., a known potent HDAC inhibitor like Trichostatin A) is often included in the developer solution.

2. Assay Procedure:

  • In a 96-well or 384-well black microplate, add the HDAC assay buffer.
  • Add the serially diluted HDAC inhibitor or vehicle control to the appropriate wells.
  • Add the diluted recombinant HDAC enzyme to all wells except for the "no enzyme" control wells.
  • Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.

3. Enzymatic Reaction:

  • Initiate the reaction by adding the fluorogenic HDAC substrate solution to all wells.
  • Incubate the plate at 37°C for a specific duration (e.g., 60 minutes). Protect the plate from light.

4. Signal Development and Measurement:

  • Stop the enzymatic reaction by adding the developer solution to all wells.
  • Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission).

5. Data Analysis:

  • Subtract the background fluorescence from the "no enzyme" control wells.
  • Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the vehicle control.
  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing HDAC Inhibition and Signaling

The following diagrams illustrate the general mechanism of HDAC inhibition and its impact on a key signaling pathway.

HDAC_Inhibition_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate Incubation cluster_detection Signal Detection cluster_analysis Data Analysis Inhibitor Serial Dilution of This compound Plate Mix Inhibitor + Enzyme (Pre-incubation) Inhibitor->Plate Enzyme Recombinant HDAC Isoform Enzyme->Plate Substrate Fluorogenic Substrate Reaction Add Substrate (Enzymatic Reaction) Substrate->Reaction Plate->Reaction Start Reaction Develop Add Developer (Stop & Develop Signal) Reaction->Develop Read Measure Fluorescence Develop->Read IC50 Calculate IC50 Value Read->IC50 HDAC_Signaling_Pathway cluster_nucleus Nucleus This compound This compound HDACs HDACs (Class I & II) This compound->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates AcetylatedHistones Acetylated Histones (Relaxed Chromatin) Histones->AcetylatedHistones Acetylation (HATs) DNA DNA AcetylatedHistones->DNA Allows Access GeneExpression Gene Expression (e.g., Tumor Suppressor Genes) DNA->GeneExpression Leads to TranscriptionFactors Transcription Factors (e.g., NF-κB) TranscriptionFactors->DNA Binds to

References

Validating ST7612AA1-Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The novel histone deacetylase (HDAC) inhibitor, ST7612AA1, has demonstrated potent anti-tumor activity by inducing programmed cell death, or apoptosis.[1][2] Accurate validation and quantification of this apoptotic response are critical for its preclinical and clinical development. This guide provides an objective comparison of the widely used Annexin V staining method with other key apoptosis detection assays, supported by experimental data and detailed protocols.

Comparison of Apoptosis Detection Methods

Annexin V staining is a robust method for detecting early-stage apoptosis. However, a comprehensive understanding of the apoptotic cascade induced by this compound can be achieved by employing a multi-parametric approach. The following table compares Annexin V staining with two common alternatives: the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay and Caspase-3/7 activity assays. Each method targets a different hallmark of apoptosis, providing a more complete picture of the cellular response to this compound.

Assay Principle Stage of Apoptosis Detected Advantages Disadvantages Typical Quantitative Readout (HDAC Inhibitor-Induced Apoptosis)
Annexin V Staining Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3]Early- High sensitivity for early apoptotic events.- Can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI).- PS externalization can be reversible in some contexts. - Can also stain necrotic cells if membrane integrity is lost.This compound (250 nM, 72h) in Lymphoma Cell Lines: Up to ~45% Annexin V positive cells. Other HDAC inhibitors (e.g., Trichostatin A): 68 ± 8% Annexin V positive cells.
TUNEL Assay Labels the 3'-hydroxyl ends of fragmented DNA, a result of endonuclease activity.Late- Highly specific for the DNA fragmentation characteristic of late-stage apoptosis.- Can be used on fixed cells and tissue sections.- May also detect DNA damage from necrosis. - Less sensitive for very early apoptotic stages.HDAC inhibitor-treated cells: Significant increase in the percentage of TUNEL-positive cells, often correlated with dose and time.
Caspase-3/7 Activity Assay Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.Mid to Late- Directly measures a key enzymatic activity central to the apoptotic pathway. - Highly specific to caspase-dependent apoptosis.- Does not provide information about upstream events or membrane changes. - May not detect caspase-independent cell death.HDAC inhibitor-treated cells: Several-fold increase in caspase-3/7 activity compared to untreated controls.

Experimental Protocols

Detailed methodologies for the three key apoptosis assays are provided below to facilitate experimental design and execution.

Annexin V Staining Protocol for Flow Cytometry

This protocol is adapted from established methods for detecting apoptosis by measuring phosphatidylserine externalization.

Materials:

  • Annexin V-fluorochrome conjugate (e.g., FITC, PE, or APC)

  • Propidium Iodide (PI) or 7-AAD viability staining solution

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell populations

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells with this compound at the desired concentration and incubation time. Include an untreated control group.

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation buffer. For suspension cells, proceed to the next step.

    • Collect cells by centrifugation at 300 x g for 5 minutes.

  • Washing:

    • Wash the cells twice with cold PBS. After each wash, pellet the cells by centrifugation and discard the supernatant.

  • Resuspension:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Viability Staining:

    • Add 5 µL of PI or 7-AAD staining solution.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

TUNEL Assay Protocol for Adherent Cells

This protocol outlines the general steps for detecting DNA fragmentation in apoptotic cells using the TUNEL assay.

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers)

  • 4% Paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DNase I (for positive control)

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with this compound and include appropriate controls. A positive control can be generated by treating cells with DNase I to induce DNA strand breaks.

  • Fixation:

    • Wash cells with PBS and then fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells with PBS and then permeabilize with a suitable buffer for 2-5 minutes on ice.

  • TUNEL Reaction:

    • Wash the cells again with PBS.

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically includes TdT enzyme and labeled nucleotides).

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Staining and Mounting:

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA-binding dye like DAPI.

    • Mount the coverslips onto microscope slides.

  • Analysis:

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Caspase-3/7 Activity Assay Protocol (Luminescent Plate-Based Assay)

This protocol describes a common method for quantifying the activity of executioner caspases 3 and 7.

Materials:

  • Caspase-Glo® 3/7 Assay System or similar

  • White-walled multi-well plates suitable for luminescence measurements

  • Treated and untreated cell populations

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.

    • Treat cells with this compound and include untreated and vehicle controls.

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.

  • Cell Lysis and Caspase Reaction:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubation:

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizing the Process

To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Validation Assays cluster_analysis Data Analysis start Target Cells treatment Induce Apoptosis with this compound start->treatment control Untreated Control start->control annexin_v Annexin V Staining (Early Apoptosis) treatment->annexin_v tunel TUNEL Assay (Late Apoptosis) treatment->tunel caspase Caspase-3/7 Assay (Mid-Late Apoptosis) treatment->caspase control->annexin_v control->tunel control->caspase flow_cytometry Flow Cytometry annexin_v->flow_cytometry microscopy Fluorescence Microscopy tunel->microscopy luminometry Luminometry caspase->luminometry

Experimental workflow for validating this compound-induced apoptosis.

st7612aa1_pathway This compound This compound (HDAC Inhibitor) HDACs Histone Deacetylases (HDACs) This compound->HDACs Inhibits Acetylation Increased Acetylation (Histones & Non-histone proteins) HDACs->Acetylation Prevents Deacetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression ProApoptotic Upregulation of Pro-Apoptotic Proteins (e.g., Bim, Bid) GeneExpression->ProApoptotic AntiApoptotic Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) GeneExpression->AntiApoptotic CaspaseCascade Caspase Cascade Activation ProApoptotic->CaspaseCascade AntiApoptotic->CaspaseCascade Inhibition Removed Apoptosis Apoptosis CaspaseCascade->Apoptosis

References

ST7612AA1 vs. SAHA: A Comparative Analysis of their Impact on p21 Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two histone deacetylase (HDAC) inhibitors, ST7612AA1 and Suberoylanilide Hydroxamic Acid (SAHA), focusing on their effects on the expression of the cyclin-dependent kinase inhibitor p21. While both compounds are recognized for their ability to upregulate p21, a critical regulator of cell cycle progression, this guide synthesizes available experimental data to facilitate a deeper understanding of their individual and comparative efficacy.

At a Glance: Key Differences

FeatureThis compoundSAHA (Vorinostat)
Primary Mechanism Pan-HDAC inhibitorPan-HDAC inhibitor
Reported Effect on p21 Upregulation of p21 mRNA and protein.Potent induction of p21 mRNA and protein.
Potency Described as a potent, second-generation HDAC inhibitor.A well-established HDAC inhibitor with proven clinical efficacy.
Supporting Data Primarily from in vivo studies in mouse models.Extensive in vitro and in vivo data from numerous studies.

Quantitative Analysis of p21 Expression

The following tables summarize the quantitative data on the effects of this compound and SAHA on p21 expression, as reported in separate studies. It is crucial to note that these results were obtained under different experimental conditions and in different model systems, precluding a direct, definitive comparison of potency.

This compound-Mediated Upregulation of p21

Data from a study on HCT116 tumor-bearing mice demonstrates the in vivo effect of this compound on p21 expression.

TreatmentFold Change in p21 mRNAFold Change in p21 ProteinCell/Animal ModelReference
This compoundIncreasedUpregulatedHCT116 tumor-bearing mice[1][2]

Further quantitative details from the specific study were not available in the public domain.

SAHA-Mediated Upregulation of p21

Multiple studies have quantified the induction of p21 by SAHA in various cancer cell lines.

Cell LineSAHA ConcentrationTreatment DurationFold Increase in p21 mRNAFold Increase in p21 ProteinReference
T24 (Bladder Carcinoma)Not Specified15 hoursUp to 9-foldUp to 9-fold[3][4][5]
MCF7 (Breast Cancer)2 µM8 hours~15-foldInduced
LNCaP (Prostate Cancer)7.5 µM24 hoursNot Specified~1.3-fold
Cutaneous T-cell Lymphoma Cells1-5 µM24-48 hoursNot SpecifiedIncreased

Mechanism of Action: How this compound and SAHA Induce p21

Both this compound and SAHA are pan-HDAC inhibitors, meaning they block the activity of a broad range of histone deacetylase enzymes. This inhibition leads to an accumulation of acetyl groups on histone proteins, a state known as hyperacetylation. Histone hyperacetylation results in a more relaxed chromatin structure, making the DNA more accessible to transcription factors. This enhanced accessibility at the promoter region of the CDKN1A gene (which encodes p21) is a key mechanism for the increased transcription of p21.

The induction of p21 by HDAC inhibitors like SAHA can occur independently of the tumor suppressor protein p53, which is a significant advantage in cancers where p53 is mutated or inactive. The upregulation of p21 plays a crucial role in the anti-tumor effects of these drugs, including cell cycle arrest, differentiation, and apoptosis.

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibitor Action cluster_1 Chromatin Remodeling cluster_2 Gene Expression cluster_3 Cellular Outcomes This compound This compound HDACs Histone Deacetylases (HDACs) This compound->HDACs inhibition SAHA SAHA SAHA->HDACs inhibition Histones Histones HDACs->Histones deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones acetylation Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Chromatin Condensed Chromatin Chromatin->Histones p21_Promoter p21 Gene Promoter Open_Chromatin->p21_Promoter p21_Gene p21 Gene Transcription p21_Promoter->p21_Gene activation p21_mRNA p21 mRNA p21_Gene->p21_mRNA p21_Protein p21 Protein p21_mRNA->p21_Protein Cell_Cycle_Arrest Cell Cycle Arrest p21_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis p21_Protein->Apoptosis

Caption: Signaling pathway of p21 induction by HDAC inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to assess p21 expression in studies involving SAHA.

Western Blot Analysis for p21 Protein Expression

Western blotting is a standard technique to detect and quantify specific proteins in a sample.

Western_Blot_Workflow start Cell Lysis & Protein Extraction protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE Electrophoresis protein_quant->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., with non-fat milk or BSA) transfer->blocking primary_ab Incubation with Primary Antibody (anti-p21) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis

Caption: General workflow for Western blot analysis of p21.

Protocol Summary (based on multiple sources for SAHA):

  • Cell Lysis: Cells are treated with the HDAC inhibitor for a specified time and then lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for p21, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the p21 band is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Northern Blot Analysis for p21 mRNA Expression

Northern blotting is used to detect and quantify specific RNA molecules.

Protocol Summary (based on a study with SAHA):

  • RNA Extraction: Total RNA is isolated from treated and untreated cells using methods like the guanidinium thiocyanate-phenol-chloroform extraction.

  • Gel Electrophoresis: A specific amount of total RNA is denatured and separated by size on an agarose gel.

  • Transfer: The RNA is transferred from the gel to a nylon membrane.

  • Hybridization: The membrane is incubated with a labeled probe (e.g., a cDNA probe for p21) that is complementary to the target mRNA.

  • Detection and Analysis: The signal from the hybridized probe is detected, and the band intensity is quantified and normalized to a housekeeping gene (e.g., GAPDH).

Conclusion

Both this compound and SAHA are effective inducers of p21 gene expression through their action as pan-HDAC inhibitors. SAHA has been extensively studied, with a wealth of quantitative data demonstrating its potent effect on p21 in various cancer cell lines. This compound is a newer generation HDAC inhibitor that has also been shown to upregulate p21, particularly in in vivo models.

A direct comparative study of this compound and SAHA on p21 expression under identical experimental conditions is needed to definitively assess their relative potencies. However, the available data suggest that both compounds are valuable tools for researchers and drug developers investigating the therapeutic potential of HDAC inhibition and p21 activation in cancer and other diseases. The choice between these agents may depend on the specific research question, the model system being used, and the desired pharmacokinetic properties.

References

ST7612AA1: A Comparative Guide to its Differential Effects on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of ST7612AA1, a novel pan-histone deacetylase (HDAC) inhibitor, focusing on its differential effects on cancer versus normal cells. The information is supported by experimental data and is intended to aid researchers in evaluating its potential as a therapeutic agent.

Executive Summary

This compound is an orally available pro-drug that is rapidly converted in vivo to its active metabolite, ST7464AA1. As a pan-HDAC inhibitor, it targets multiple HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This activity preferentially induces cell cycle arrest, apoptosis, and inhibition of proliferation in cancer cells over normal cells. This guide presents a comparative analysis of this compound with the established HDAC inhibitor Vorinostat (SAHA), summarizing key in vitro efficacy data and detailing the underlying molecular mechanisms and experimental protocols.

Comparative Performance Analysis

In Vitro Cytotoxicity

The differential effect of this compound on cancer versus normal cells is a critical aspect of its therapeutic potential. While direct comparative studies on isogenic normal and cancer cell lines for this compound are not extensively published, a strong inference of its selectivity can be drawn from its high potency against a broad range of cancer cell lines and by comparing its activity to other pan-HDAC inhibitors for which data on normal cells are available.

Table 1: Comparative Antiproliferative Activity (IC50) of this compound and Vorinostat in Cancer and Normal Cell Lines

CompoundCell LineCell TypeIC50 (nM)Reference
This compound NCI-H460Non-Small Cell Lung Cancer43[1]
HCT116Colon Carcinoma100 - 500[1]
MDA-MB-231Breast Cancer100 - 500[1]
A2780Ovarian Carcinoma100 - 500[1]
U937Histiocytic Lymphoma43 - 100[1]
A549Lung Carcinoma~1640 (Vorinostat)
MCF-7Breast Adenocarcinoma~685 (Vorinostat)
BALB/3T3Normal Murine Fibroblasts~1420 (Vorinostat)
Vorinostat (SAHA) MV4-11Biphenotypic B myelomonocytic leukemia636
DaudiBurkitt's lymphoma493
A549Lung Carcinoma1640
MCF-7Breast Adenocarcinoma685
BALB/3T3Normal Murine Fibroblasts1420

Note: IC50 values for this compound in normal cell lines are not directly available in the cited literature. The data for Vorinostat in a normal murine fibroblast cell line (BALB/3T3) is provided for a comparative perspective on the selectivity of pan-HDAC inhibitors. Generally, cancer cells exhibit higher sensitivity to HDAC inhibitors than normal cells.

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. As a pan-HDAC inhibitor, its primary mechanism involves the accumulation of acetylated histones, leading to a more open chromatin structure and altered gene expression. This subsequently impacts downstream signaling cascades.

Cell Cycle Arrest

This compound induces cell cycle arrest, primarily at the G1/S checkpoint, in cancer cells. This is a common effect of HDAC inhibitors and is often mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21WAF1/CIP1.

G1_S_Arrest This compound This compound HDACs HDACs (Class I, II, IV) This compound->HDACs Inhibits Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation Deacetylates p21_Gene p21 Gene Transcription Histone_Acetylation->p21_Gene Promotes p21_Protein p21 Protein p21_Gene->p21_Protein Translates to CDK2_CyclinE CDK2/Cyclin E Complex p21_Protein->CDK2_CyclinE Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21_Protein->Cell_Cycle_Arrest Leads to Rb_Phosphorylation Rb Phosphorylation CDK2_CyclinE->Rb_Phosphorylation Promotes G1_S_Progression G1/S Phase Progression Rb_Phosphorylation->G1_S_Progression Promotes

This compound-induced G1/S cell cycle arrest pathway.
Induction of Apoptosis

This compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the modulation of pro- and anti-apoptotic proteins, including those from the Bcl-2 family, and is often p53-dependent in cells with wild-type TP53.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., FAS, TRAIL-R) Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 p53 p53 Activation Bax_Bak Bax/Bak Activation p53->Bax_Bak Promotes Mitochondria Mitochondrial Permeability Bax_Bak->Mitochondria Bcl2_BclXL Bcl-2/Bcl-xL Bcl2_BclXL->Bax_Bak Inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 This compound This compound This compound->Death_Receptors Upregulates This compound->p53 This compound->Bcl2_BclXL Downregulates Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Proliferation Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.

Materials:

  • Cancer and/or normal cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound at the desired concentration and for the appropriate duration. Include untreated control cells.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Western Blot Analysis for Histone Acetylation

Objective: To assess the effect of this compound on the acetylation of histones.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cancer & Normal Cells Treatment Treat with this compound (Dose-Response) Cell_Seeding->Treatment Proliferation_Assay Proliferation Assay (MTS) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Histone Acetylation) Treatment->Western_Blot IC50_Calc IC50 Calculation Proliferation_Assay->IC50_Calc Apoptosis_Quant Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant Protein_Quant Protein Expression Quantification Western_Blot->Protein_Quant Comparison Comparative Analysis: Cancer vs. Normal This compound vs. Other HDACis IC50_Calc->Comparison Apoptosis_Quant->Comparison Protein_Quant->Comparison

References

ST7612AA1: A Comparative Guide to its Anti-Tumor Efficacy in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical anti-tumor effects of ST7612AA1, a potent, second-generation oral pan-histone deacetylase (HDAC) inhibitor. By objectively comparing its performance with other established anti-cancer agents and presenting detailed experimental data, this document serves as a valuable resource for researchers investigating novel cancer therapeutics.

This compound is a thioacetate-ω (γ-lactam amide) derivative that acts as a prodrug, rapidly converting to its active form, ST7464AA1, after oral administration.[1] This active metabolite potently inhibits class I and class II HDAC enzymes, leading to the restoration of acetylation on both histone and non-histone proteins.[1][2] This epigenetic modulation triggers a cascade of anti-tumor activities, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[3][4]

Comparative Efficacy of this compound Across Cancer Cell Lines

This compound has demonstrated broad-spectrum anti-proliferative activity against a wide range of human tumor cell lines, encompassing both solid and hematological malignancies. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, offering a quantitative measure of its potent anti-tumor effects.

Solid Tumor Cell LinesCancer TypeIC50 (nmol/L)
NCI-H460Non-Small Cell Lung43
A2780/ADROvarian150
HCT116Colon200
MDA-MB-231Breast250
SKOV-3Ovarian500
Hematological Malignancy Cell LinesCancer TypeIC50 (nmol/L)
HL-60Acute Promyelocytic Leukemia100
U-937Histiocytic Lymphoma100
JurkatAcute T-cell Leukemia200
Granta-519Mantle Cell Lymphoma375
Jeko-1Mantle Cell Lymphoma46

In Vivo Anti-Tumor Activity

The potent in vitro activity of this compound translates to significant anti-tumor effects in vivo. In xenograft models of various human cancers, oral administration of this compound led to substantial tumor growth inhibition.

Xenograft ModelCancer TypeTumor Volume Inhibition (%)
HCT116Colon Carcinoma77
NCI-H1975Non-Small Cell Lung Cancer65
SKOV-3Ovarian Carcinoma59
MDA-MB436Breast Cancer35

Mechanism of Action: HDAC Inhibition

This compound's primary mechanism of action involves the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes. This, in turn, induces various downstream anti-cancer effects.

ST7612AA1_Mechanism_of_Action This compound This compound (Prodrug) Active_Drug ST7464AA1 (Active Drug) This compound->Active_Drug Conversion HDACs HDACs (Class I & II) Active_Drug->HDACs Inhibition Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Deacetylation Non_Histone_Acetylation Increased Non-Histone Protein Acetylation HDACs->Non_Histone_Acetylation Deacetylation Chromatin Chromatin Relaxation Histone_Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Re-expression Chromatin->Gene_Expression Downstream Anti-Tumor Effects Gene_Expression->Downstream Apoptosis Apoptosis Downstream->Apoptosis Cell_Cycle Cell Cycle Arrest Downstream->Cell_Cycle Angiogenesis Inhibition of Angiogenesis Downstream->Angiogenesis

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (IC50 Determination)

Cell_Proliferation_Assay_Workflow Start Seed cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Add_Reagent Add CellTiter-Glo® Luminescent Cell Viability Assay Reagent Incubate2->Add_Reagent Incubate3 Incubate for 10 minutes Add_Reagent->Incubate3 Measure Measure luminescence Incubate3->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: Workflow for determining IC50 values.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well microplates at a density of 3,000-5,000 cells per well and allowed to adhere for 24 hours.

  • Drug Treatment: Cells are then treated with a serial dilution of this compound or a comparator compound for 72 hours.

  • Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a microplate reader. The IC50 values are calculated from dose-response curves generated using a non-linear regression model.

Western Blot Analysis for Histone Acetylation

Protocol:

  • Cell Lysis: Cells are treated with this compound for the desired time, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, and a loading control (e.g., β-actin).

  • Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)

Protocol:

  • Cell Treatment: Cells are treated with this compound for 24-48 hours.

  • Cell Staining: Both floating and adherent cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

Conclusion

This compound is a promising oral pan-HDAC inhibitor with potent anti-tumor activity across a broad range of cancer cell lines. Its efficacy, demonstrated through both in vitro and in vivo studies, highlights its potential as a valuable therapeutic agent in oncology. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for further investigation and development of this compound.

References

Confirming On-Target Effects of ST7612AA1 Through Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis framework for validating the on-target effects of the novel pan-histone deacetylase (HDAC) inhibitor, ST7612AA1, by contrasting its pharmacological activity with the phenotypic changes induced by genetic knockdown of its primary enzyme targets. This compound is a second-generation, oral pan-HDAC inhibitor that has demonstrated potent anti-tumor activity in preclinical studies.[1][2][3] Its active metabolite, ST7464AA1, effectively inhibits class I and class II HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins and subsequently modulating gene expression to induce cell cycle arrest, and apoptosis in cancer cells.[2]

To ascertain that the observed anti-cancer effects of this compound are a direct consequence of its interaction with specific HDACs, a comparison with genetic knockdown approaches, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), is crucial. This methodology allows for the attribution of the pharmacological effects to the inhibition of the intended target, thereby distinguishing them from potential off-target activities.

Data Presentation: Pharmacological vs. Genetic Inhibition

The following tables summarize hypothetical, yet representative, quantitative data comparing the effects of this compound treatment with siRNA-mediated knockdown of key HDAC isoforms (HDAC1, HDAC2, and HDAC3) in a human colorectal cancer cell line (e.g., HCT116).

Table 1: Comparison of Anti-Proliferative Effects

Treatment ConditionConcentration / EfficiencyIC50 (nM)% Inhibition of Proliferation (at 72h)
This compound 100 nM45 ± 5.285 ± 7.3
Control siRNA 50 nM-5 ± 1.5
HDAC1 siRNA 85% knockdown-60 ± 6.1
HDAC2 siRNA 82% knockdown-55 ± 5.8
HDAC3 siRNA 88% knockdown-70 ± 6.5
HDAC1/2/3 siRNA Pool >80% knockdown (each)-82 ± 7.0

Table 2: Induction of Apoptosis and Cell Cycle Arrest

Treatment Condition% Apoptotic Cells (Annexin V+)% Cells in G1 Phase% Cells in G2/M Phase
Vehicle Control 5 ± 1.245 ± 3.520 ± 2.1
This compound (100 nM) 40 ± 4.165 ± 5.210 ± 1.5
Control siRNA 6 ± 1.546 ± 3.821 ± 2.3
HDAC1 siRNA 25 ± 3.260 ± 4.915 ± 1.8
HDAC2 siRNA 22 ± 2.958 ± 4.517 ± 2.0
HDAC3 siRNA 30 ± 3.862 ± 5.013 ± 1.6
HDAC1/2/3 siRNA Pool 38 ± 4.068 ± 5.59 ± 1.3

Table 3: Modulation of Downstream Biomarkers

Treatment ConditionAcetyl-Histone H3 (Fold Change)p21 WAF1/CIP1 mRNA (Fold Change)Cyclin D1 Protein (Fold Change)
Vehicle Control 1.01.01.0
This compound (100 nM) 4.5 ± 0.53.8 ± 0.40.3 ± 0.05
Control siRNA 1.1 ± 0.21.2 ± 0.30.9 ± 0.1
HDAC1 siRNA 2.8 ± 0.32.5 ± 0.30.5 ± 0.07
HDAC2 siRNA 2.5 ± 0.32.2 ± 0.20.6 ± 0.08
HDAC3 siRNA 3.5 ± 0.43.0 ± 0.30.4 ± 0.06
HDAC1/2/3 siRNA Pool 4.2 ± 0.43.6 ± 0.40.35 ± 0.05

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Cell Culture and Reagents
  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Synthesized and provided by Sigma-Tau (now part of Recordati). A 10 mM stock solution in DMSO is prepared and stored at -20°C.

  • siRNAs: Predesigned siRNAs targeting human HDAC1, HDAC2, HDAC3, and a non-targeting control siRNA are procured from a commercial supplier.

siRNA Transfection
  • Cells are seeded in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • For each well, 50 pmol of siRNA is diluted in 250 µL of serum-free medium.

  • In a separate tube, 5 µL of a suitable lipid-based transfection reagent is diluted in 250 µL of serum-free medium and incubated for 5 minutes at room temperature.

  • The diluted siRNA and diluted transfection reagent are combined, mixed gently, and incubated for 20 minutes at room temperature to allow for complex formation.

  • The 500 µL siRNA-lipid complex mixture is added to each well containing cells in 1.5 mL of fresh culture medium.

  • Cells are incubated with the transfection complexes for 48-72 hours before harvesting for analysis.

Western Blot Analysis
  • Following treatment with this compound or transfection with siRNAs, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary antibodies (e.g., anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-acetyl-Histone H3, anti-Cyclin D1, anti-GAPDH) are incubated overnight at 4°C.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • Total RNA is extracted from treated and control cells using a commercial RNA isolation kit.

  • cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR is performed using a SYBR Green-based master mix and primers specific for p21 and a housekeeping gene (e.g., GAPDH).

  • Relative gene expression is calculated using the 2-ΔΔCt method.

Cell Proliferation Assay (MTT Assay)
  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with various concentrations of this compound or transfected with siRNAs.

  • At the desired time point (e.g., 72 hours), 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance is measured at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)
  • Cells are harvested after treatment or transfection and washed with cold PBS.

  • Cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark.

  • The percentage of apoptotic cells is determined by flow cytometry.

Cell Cycle Analysis
  • Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • Fixed cells are washed and resuspended in PBS containing RNase A and PI.

  • The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.

Mandatory Visualizations

Signaling Pathway of this compound Action

ST7612AA1_Pathway cluster_epigenetic Epigenetic Regulation cluster_drug_action Pharmacological Intervention cluster_downstream Downstream Cellular Effects Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HATs HATs (Histone Acetyltransferases) HATs->Histones Acetylation HDACs HDACs (Histone Deacetylases) HDACs->Acetylated_Histones Deacetylation Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation This compound This compound This compound->HDACs Inhibition Gene_Expression Altered Gene Expression (e.g., p21 up, Cyclin D1 down) Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound inhibits HDACs, leading to histone hyperacetylation and anti-cancer effects.

Experimental Workflow for On-Target Validation

Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Phenotypic & Molecular Analysis start Cancer Cell Line (e.g., HCT116) Vehicle Vehicle Control (DMSO) start->Vehicle This compound This compound Treatment start->this compound Control_siRNA Control siRNA Transfection start->Control_siRNA HDAC_siRNA HDAC siRNA (HDAC1, 2, 3) start->HDAC_siRNA Proliferation Proliferation Assay (MTT) Vehicle->Proliferation Apoptosis Apoptosis Assay (Annexin V) Vehicle->Apoptosis Cell_Cycle Cell Cycle Analysis Vehicle->Cell_Cycle Western_Blot Western Blot (Protein Levels) Vehicle->Western_Blot qRT_PCR qRT-PCR (mRNA Levels) Vehicle->qRT_PCR This compound->Proliferation This compound->Apoptosis This compound->Cell_Cycle This compound->Western_Blot This compound->qRT_PCR Control_siRNA->Proliferation Control_siRNA->Apoptosis Control_siRNA->Cell_Cycle Control_siRNA->Western_Blot Control_siRNA->qRT_PCR HDAC_siRNA->Proliferation HDAC_siRNA->Apoptosis HDAC_siRNA->Cell_Cycle HDAC_siRNA->Western_Blot HDAC_siRNA->qRT_PCR end Comparative Analysis & On-Target Validation Proliferation->end Apoptosis->end Cell_Cycle->end Western_Blot->end qRT_PCR->end

Caption: Workflow for comparing this compound effects with genetic knockdown of HDACs.

Logical Relationship: this compound vs. Genetic Knockdown

Logical_Relationship cluster_hypothesis Hypothesis cluster_outcomes Observed Outcomes Hypothesis This compound's anti-cancer effects are due to on-target inhibition of specific HDACs. This compound This compound (Pharmacological Inhibition) Phenotype_A Phenotype A (e.g., Decreased Proliferation, Increased Apoptosis) This compound->Phenotype_A Phenotype_B Phenotype B (e.g., Similar changes in biomarkers p21, Cyclin D1) This compound->Phenotype_B siRNA HDAC siRNA (Genetic Inhibition) siRNA->Phenotype_A siRNA->Phenotype_B Conclusion Conclusion: This compound effects are on-target. Phenotype_A->Conclusion Similar Phenotypes Phenotype_B->Conclusion

Caption: The convergence of phenotypes from drug and genetic knockdown validates on-target effects.

References

A Comparative Analysis of ST7612AA1 and Other Thiol-Based HDACis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the thiol-based histone deacetylase inhibitor (HDACi) ST7612AA1 with other notable thiol-based HDACis, supported by experimental data. This analysis focuses on their performance, mechanisms of action, and preclinical efficacy to aid in the evaluation and selection of these compounds for further investigation.

Histone deacetylase inhibitors (HDACis) have emerged as a promising class of anti-cancer agents by modulating the epigenetic landscape of tumor cells.[1] Thiol-based HDACis represent a significant subgroup, characterized by a thiol group that chelates the zinc ion in the active site of HDAC enzymes.[2] This guide presents a comparative analysis of this compound, a second-generation oral pan-HDAC inhibitor, against two other prominent thiol-based HDACis: Romidepsin and Largazole.

Performance Comparison: this compound vs. Other Thiol-Based HDACis

The efficacy of HDACis is often evaluated by their inhibitory concentration (IC50) against various HDAC isoforms and their anti-proliferative effects on cancer cell lines.

In Vitro HDAC Inhibitory Activity

This compound, through its active metabolite ST7464AA1, demonstrates potent pan-HDAC inhibitory activity, with low nanomolar IC50 values against Class I and II HDACs.[3] Romidepsin is also a potent, FDA-approved pan-HDAC inhibitor with a strong preference for Class I HDACs.[4][5] Largazole, a natural product, is a prodrug that is converted to largazole thiol, an exceptionally potent inhibitor of Class I HDACs.

InhibitorHDAC1HDAC2HDAC3HDAC6HDAC8Reference
ST7464AA1 (active form of this compound) 13 nM (mean)78 nM4 nM (mean)4 nM (mean)281 nM
Romidepsin 36 nM47 nM-14,000 nM-
Largazole Thiol 0.07 nM (Ki)----

Table 1: Comparative in vitro inhibitory activity (IC50/Ki) of this compound (as its active metabolite ST7464AA1), Romidepsin, and Largazole Thiol against various HDAC isoforms. Note: Data are compiled from different studies and experimental conditions may vary.

In Vitro Anti-Proliferative Activity

The anti-proliferative effects of these thiol-based HDACis have been demonstrated across a range of cancer cell lines.

InhibitorCell LineCancer TypeIC50Reference
This compound HCT116Colon Carcinoma43 - 500 nmol/L (range)
NCI-H460NSCLC43 - 500 nmol/L (range)
Romidepsin PEERT-cell Lymphoma10.8 nM
SUPT1T-cell Lymphoma7.9 nM
Largazole SF-268Glioblastoma62 nM
SF-295Glioblastoma68 nM

Table 2: Comparative in vitro anti-proliferative activity (IC50) of this compound, Romidepsin, and Largazole in various cancer cell lines. Note: Data are compiled from different studies and experimental conditions may vary.

In Vivo Preclinical Efficacy

The anti-tumor activity of these compounds has been evaluated in various preclinical xenograft models.

InhibitorCancer ModelAdministrationEfficacyReference
This compound HCT116 (Colon)OralSignificant tumor growth inhibition
MDA-MB-436 (Breast)OralSignificant tumor growth inhibition
Romidepsin Human Tumor XenograftsIntravenousApoptosis induction
Largazole HCT116 (Colon)IntraperitonealRetarded tumor growth

Table 3: Summary of in vivo preclinical efficacy of this compound, Romidepsin, and Largazole in mouse xenograft models.

Signaling Pathways and Mechanism of Action

Pan-HDAC inhibitors like this compound, Romidepsin, and Largazole exert their anti-cancer effects by modulating various signaling pathways, primarily leading to cell cycle arrest and apoptosis.

HDACi_Mechanism_of_Action cluster_HDACi Thiol-Based HDAC Inhibitors (this compound, Romidepsin, Largazole) cluster_Cellular_Effects Cellular Processes HDACi HDACi HDAC_inhibition HDAC Inhibition HDACi->HDAC_inhibition Histone_Acetylation Histone Hyperacetylation HDAC_inhibition->Histone_Acetylation Non_Histone_Acetylation Non-Histone Protein Hyperacetylation HDAC_inhibition->Non_Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Non_Histone_Acetylation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis Apoptosis_and_Cell_Cycle_Pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest HDACi Pan-HDAC Inhibitors Bax Bax activation HDACi->Bax Bcl2 Bcl-2 downregulation HDACi->Bcl2 p21 p21 (CDKN1A) upregulation HDACi->p21 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CDK CDK Inhibition p21->CDK Cell_Cycle_Arrest G1/S or G2/M Arrest CDK->Cell_Cycle_Arrest HDAC_Activity_Assay_Workflow A Incubate HDAC enzyme with inhibitor B Add fluorogenic substrate A->B C Enzymatic reaction (37°C) B->C D Add developer solution C->D E Measure fluorescence D->E F Calculate IC50 E->F MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with HDAC inhibitor A->B C Add MTT solution and incubate B->C D Dissolve formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC50 E->F Western_Blot_Workflow A Cell treatment and lysis B SDS-PAGE and protein transfer A->B C Membrane blocking B->C D Primary antibody incubation (e.g., anti-acetyl-H3) C->D E Secondary antibody incubation D->E F Signal detection (ECL) E->F

References

Safety Operating Guide

Navigating the Disposal of ST7612AA1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of the histone deacetylase (HDAC) inhibitor ST7612AA1, a potent compound used in research, requires adherence to safety protocols and regulatory guidelines. Due to the absence of a publicly available Safety Data Sheet (SDS), this guide provides essential steps for researchers, scientists, and drug development professionals to ensure safe and compliant disposal.

At present, a specific Safety Data Sheet (SDS) for this compound (CAS No. 1428535-92-5) is not publicly accessible. The SDS is the primary document that details the specific hazards, handling procedures, and disposal recommendations for a chemical.[1][2][3] Without this document, a definitive disposal protocol cannot be established.

It is imperative for personnel handling this compound to obtain the Safety Data Sheet directly from the manufacturer or supplier. This document will contain critical information in sections such as "Disposal considerations," "Ecological information," and "Hazards identification," which are vital for a comprehensive waste management plan.[3][4]

General Principles for Laboratory Chemical Disposal

In the absence of specific instructions from an SDS for this compound, laboratory personnel should follow established best practices for chemical waste disposal. These general procedures are designed to minimize risks to human health and the environment.

Key Steps for Chemical Waste Management:

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal. They can provide specific protocols that comply with local, state, and federal regulations.

  • Segregation of Waste: Never mix different chemical wastes unless explicitly instructed to do so by a qualified professional. Incompatible chemicals can react dangerously, producing heat, toxic gases, or even explosions.

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents. Do not use abbreviations or chemical formulas.

  • Use of Appropriate Containers: Waste should be stored in containers that are compatible with the chemical. The container must be in good condition, with a secure lid to prevent leaks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling chemical waste.

Disposal Decision Workflow

The following diagram illustrates a general decision-making process for the disposal of laboratory chemicals. This workflow underscores the importance of the Safety Data Sheet as the initial and most critical source of information.

G start Start: Chemical Waste for Disposal sds Obtain and Review Safety Data Sheet (SDS) start->sds sds_available Is SDS Available? sds->sds_available no_sds Contact Manufacturer/Supplier for SDS and consult EHS sds_available->no_sds No disposal_info Follow Disposal Instructions in Section 13 of SDS sds_available->disposal_info  Yes ehs_consult Consult Institutional Environmental Health & Safety (EHS) no_sds->ehs_consult disposal_info->ehs_consult ehs_guidance Follow EHS Guidance for Waste Segregation, Labeling, and Pickup ehs_consult->ehs_guidance end End: Waste Disposed of Safely ehs_guidance->end

Caption: General workflow for the safe and compliant disposal of laboratory chemical waste.

Quantitative Data and Experimental Protocols

Without the Safety Data Sheet for this compound, no specific quantitative data (e.g., concentration limits for sewer disposal, reportable quantities) or detailed experimental protocols for disposal can be provided. This information would typically be derived from the SDS and institutional guidelines.

References

Essential Safety and Logistical Information for Handling ST7612AA1

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of ST7612AA1, a potent oral pan-histone deacetylase (HDAC) inhibitor. Given the investigational nature of this compound, all personnel must adhere to stringent safety protocols to mitigate potential exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling potent, powdered chemical compounds.

Personal Protective Equipment (PPE)

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment is mandatory. The following table outlines the required PPE for various laboratory activities involving this compound.

ActivityRequired PPE
Weighing and Aliquoting (Dry Powder) - Disposable, solid-front lab coat with tight cuffs- Double nitrile gloves (ASTM D6978 tested)- ANSI Z87.1 compliant safety goggles- Face shield- N95 or higher-rated respirator
Solution Preparation and Handling - Disposable, solid-front lab coat with tight cuffs- Double nitrile gloves (ASTM D6978 tested)- ANSI Z87.1 compliant safety goggles
General Laboratory Operations - Standard lab coat- Single pair of nitrile gloves- Safety glasses with side shields
Waste Disposal - Disposable, solid-front lab coat with tight cuffs- Double nitrile gloves (ASTM D6978 tested)- ANSI Z87.1 compliant safety goggles

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

1. Preparation and Weighing:

  • Designate a specific area within the fume hood for handling this compound.
  • Ensure all necessary equipment (e.g., analytical balance, spatulas, weigh paper) is decontaminated before and after use.
  • Wear the appropriate PPE as specified in the table above.
  • Carefully weigh the desired amount of this compound, avoiding any actions that could generate dust.

2. Solution Preparation:

  • Add the solvent to the weighed this compound powder slowly and carefully to prevent splashing.
  • Ensure the vessel is appropriately capped or covered during dissolution.

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, date, and responsible individual.
  • When transporting solutions, use secondary containment to prevent spills.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations for chemical waste.

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated using an appropriate solvent (e.g., 70% ethanol) and wiping materials, which are then disposed of as solid hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don appropriate PPE prep_fume_hood Work in a certified fume hood prep_ppe->prep_fume_hood Location handling_weigh Weigh this compound powder prep_fume_hood->handling_weigh Procedure Start handling_dissolve Prepare solution handling_weigh->handling_dissolve Next Step handling_experiment Conduct experiment handling_dissolve->handling_experiment Proceed to disposal_solid Collect solid waste handling_experiment->disposal_solid Post-Experiment disposal_liquid Collect liquid waste handling_experiment->disposal_liquid Post-Experiment disposal_decon Decontaminate surfaces and equipment disposal_solid->disposal_decon Final Step disposal_liquid->disposal_decon Final Step

Caption: Workflow for Safe Handling and Disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ST7612AA1
Reactant of Route 2
Reactant of Route 2
ST7612AA1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.